molecular formula C37H38BrO2PS3 B15611662 AP39

AP39

Cat. No.: B15611662
M. Wt: 721.8 g/mol
InChI Key: PUEBFERUDPTIDR-UHFFFAOYSA-M
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Description

AP39 is a useful research compound. Its molecular formula is C37H38BrO2PS3 and its molecular weight is 721.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[10-oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38O2PS3.BrH/c38-36(39-31-26-24-30(25-27-31)35-29-37(41)43-42-35)23-15-4-2-1-3-5-16-28-40(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,29H,1-5,15-16,23,28H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEBFERUDPTIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38BrO2PS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AP39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. It details its core mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the intricate signaling pathways it modulates.

Introduction: The Rationale for Mitochondria-Targeted H₂S Donation

Hydrogen sulfide (H₂S) is an endogenously produced gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that plays a critical role in a vast array of physiological processes, including metabolic regulation, cytoprotection, and cellular signaling.[1][2] Despite its therapeutic potential, the clinical application of H₂S has been hindered by challenges related to its systemic administration and lack of targeted delivery.[1]

This compound, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, was engineered to overcome these limitations.[2][3] It conjugates a triphenylphosphonium (TPP⁺) cation, a mitochondria-targeting moiety, to an H₂S-donating dithiolethione group via an aliphatic linker.[1][4][5] This innovative design facilitates the molecule's accumulation within the mitochondrial matrix, enabling the slow, sustained release of H₂S directly at a primary site of cellular energy production and oxidative stress.[4][5] This targeted approach maximizes the bioenergetic and cytoprotective effects of H₂S while minimizing off-target effects.[4]

Core Mechanism of Action

The mechanism of this compound is multifaceted, revolving around its targeted delivery of H₂S to the mitochondrial compartment, which in turn modulates cellular bioenergetics, redox signaling, and cell survival pathways.

2.1 Mitochondrial Accumulation and H₂S Release The primary driver of this compound's targeted action is the lipophilic TPP⁺ cation. The large negative membrane potential (~150-180 mV) across the inner mitochondrial membrane actively drives the accumulation of the positively charged this compound within the mitochondrial matrix, where its concentration can be several hundred-fold higher than in the cytosol.[4][6] Once localized, the dithiolethione moiety undergoes slow hydrolysis to release H₂S directly to the mitochondrial electron transport chain and other matrix components.[4] This targeted, slow-release profile is a key advantage over conventional H₂S donors like NaHS.[7]

cluster_cell Cell cluster_mito Mitochondrion AP39_mito This compound H2S H₂S AP39_mito->H2S Slow Release Effects Modulation of Bioenergetics Regulation of Redox Signaling Cytoprotective Effects H2S->Effects AP39_extra This compound (Extracellular) AP39_extra->AP39_mito TPP⁺ Mediated Uptake (Driven by ΔΨm)

Caption: General mechanism of this compound mitochondrial targeting and action.

2.2 Biphasic Modulation of Cellular Bioenergetics A hallmark of this compound's action is its biphasic, concentration-dependent effect on mitochondrial respiration.[1]

  • Stimulation (Low Concentrations): At low nanomolar concentrations (e.g., 30-100 nM), this compound-derived H₂S acts as an electron donor to the electron transport chain, specifically through sulfide quinone reductase (SQR).[3][6] This enhances mitochondrial electron transport, leading to increased oxygen consumption, stimulation of cellular bioenergetics, and ultimately, greater ATP production.[3][8][9] This effect is particularly beneficial under conditions of cellular stress where energy production is compromised.

  • Inhibition (High Concentrations): At higher concentrations (e.g., ≥250-300 nM), H₂S can inhibit Complex IV (cytochrome c oxidase), leading to a suppression of mitochondrial respiration and a decrease in ATP synthesis.[3][8] This inhibitory effect underscores the importance of precise dosing to achieve the desired therapeutic window.

2.3 Cytoprotection via Redox Signaling and Anti-Apoptotic Pathways this compound exerts significant cytoprotective effects, particularly under conditions of oxidative stress, such as ischemia-reperfusion injury.[3][10]

  • Antioxidant Effects: this compound attenuates the production of mitochondrial reactive oxygen species (ROS), such as superoxide (B77818).[8][11] It protects against oxidative damage to proteins and lipids and, critically, preserves the integrity of mitochondrial DNA (mtDNA), which is particularly vulnerable to oxidative attack.[3][9]

  • Inhibition of Mitochondrial Permeability Transition: In models of myocardial reperfusion injury, this compound was found to inhibit the opening of the mitochondrial permeability transition pore (PTP).[10][11] PTP opening is a key event in apoptotic and necrotic cell death, and its inhibition is a major mechanism of cardioprotection.

  • RISK Pathway Independence: Notably, the cardioprotective effects of this compound appear to be independent of the canonical cytosolic Reperfusion Injury Salvage Kinase (RISK) pathway, which includes kinases such as PI3K/Akt and ERK1/2.[10][11] This suggests a direct mitochondrial mechanism of action.

  • AMPK/UCP2 Pathway Activation: In doxorubicin-induced cardiotoxicity, this compound provides protection by activating the AMP-activated protein kinase (AMPK) and upregulating Uncoupling Protein 2 (UCP2), which helps to mitigate mitochondrial damage and oxidative stress.[12][13]

cluster_stress Ischemia-Reperfusion Insult cluster_intervention This compound Intervention IR ↑ Mitochondrial ROS Opening of PTP Damage Myocardial Injury (Infarction) IR->Damage Protection Cardioprotection This compound This compound H2S Mitochondrial H₂S This compound->H2S Effects ↓ Attenuates ROS Inhibits PTP Opening H2S->Effects Effects->Protection RISK RISK Pathway (Akt, ERK1/2) - Independent -

Caption: Cardioprotective signaling pathway of this compound in reperfusion injury.

Quantitative Data Summary

The effects of this compound have been quantified across numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Concentration-Dependent Effects of this compound on Cellular Bioenergetics

Cell Type Parameter Low Concentration (Stimulatory) High Concentration (Inhibitory) Reference(s)
bEnd.3 Endothelial Cells Mitochondrial Activity Stimulation at 30-100 nM Inhibition at 300 nM [3][9]
WT Neurons Basal Oxygen Consumption Rate (OCR) Significant increase at 100 nM Decrease at 250 nM [8]
WT Neurons Maximal Respiration (FCCP-stimulated OCR) Dose-dependent increase at 25-100 nM Decrease at 250 nM [8]

| APP/PS1 Neurons | Cell Viability | Enhanced at 25-100 nM | Reduced at 250 nM |[8] |

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Model Species Dose Key Outcome(s) Reference(s)
Myocardial I/R Injury Rat 1 µmol/kg ~40% reduction in infarct size [10]
Doxorubicin Cardiotoxicity Rat 50 nmol/kg Attenuated cardiac dysfunction; Reduced apoptosis & oxidative stress [12][14]
Cerebral Ischemia (MCAO) Rat 50 nmol/kg Reduced infarct volume; Decreased IL-1β, IL-6, TNFα [5]
Acute Renal I/R Injury Rat 0.3 mg/kg Attenuated increase in BUN and creatinine; Reduced IL-12 [15]
Alzheimer's Disease (APP/PS1) Mouse Not specified Ameliorated memory deficits; Reduced Aβ deposition [8]

| High-Fat Diet Liver Injury | Rat | 0.05-0.1 mg/kg | Reduced serum ALT, AST, TC, TG, LDL-C |[16] |

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1 Protocol 1: Assessment of Cellular Bioenergetics using Extracellular Flux Analysis This protocol measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.[3]

  • Materials: Cells of interest, Seahorse XF24 or similar extracellular flux analyzer, appropriate culture plates, culture medium, this compound, and modulators of mitochondrial respiration (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A).

  • Methodology:

    • Cell Seeding: Seed cells in a Seahorse XF culture plate at a predetermined optimal density and allow them to adhere overnight.

    • This compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 30 nM, 100 nM, 300 nM) or vehicle control for a specified duration (e.g., 30 minutes to several hours) in the incubator.

    • Assay Preparation: Replace the treatment medium with unbuffered Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate the plate in a CO₂-free incubator at 37°C for 1 hour prior to the assay.

    • Analyzer Operation: Load the cartridge with compounds that modulate respiration (e.g., oligomycin to block ATP synthase, FCCP to uncouple the proton gradient for maximal respiration, and rotenone/antimycin A to shut down the electron transport chain).

    • Data Acquisition: Place the cell culture plate into the analyzer and initiate the assay protocol. The instrument will measure basal OCR and then sequentially inject the modulators to determine parameters such as ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Analysis: Normalize OCR data to cell number or protein concentration. Compare the bioenergetic profiles of this compound-treated cells to vehicle-treated controls.

4.2 Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red This protocol is used to quantify mitochondrial reactive oxygen species (ROS), a key indicator of oxidative stress.[3][4]

  • Materials: Cells of interest, 96-well plate or appropriate imaging dishes, this compound, vehicle control, an agent to induce oxidative stress (e.g., glucose oxidase, H₂O₂), MitoSOX Red reagent, Hanks' Balanced Salt Solution (HBSS) or serum-free medium, fluorescence microscope or flow cytometer.

  • Methodology:

    • Cell Culture and Treatment: Seed cells and allow them to adhere. Pre-treat with this compound or vehicle for the desired time. Subsequently, expose cells to an oxidative stressor if required by the experimental design.

    • Staining: Remove the culture medium and wash the cells gently with warm HBSS. Incubate the cells with MitoSOX Red staining solution (typically 5 µM in HBSS) for 10-30 minutes at 37°C, protected from light.

    • Wash: Discard the staining solution and wash the cells again with warm HBSS to remove excess probe.

    • Analysis:

      • Fluorescence Microscopy: Immediately visualize the cells using a fluorescence microscope with appropriate filters (e.g., ~510 nm excitation and ~580 nm emission). Capture images for qualitative or semi-quantitative analysis of red fluorescence intensity.

      • Flow Cytometry: For quantitative analysis, detach the cells (e.g., using trypsin), resuspend them in HBSS, and analyze them on a flow cytometer to measure the mean fluorescence intensity of the cell population.

cluster_analysis Analysis start Start step1 Seed cells in appropriate culture vessel start->step1 step2 Treat cells with this compound and/or oxidative stressor step1->step2 step3 Wash cells with warm HBSS step2->step3 step4 Incubate with MitoSOX Red reagent step3->step4 step5 Wash cells to remove excess probe step4->step5 Microscopy Fluorescence Microscopy step5->Microscopy Image & Quantify Flow Flow Cytometry step5->Flow Quantify Mean Fluorescence end End Microscopy->end Image & Quantify Flow->end Quantify Mean Fluorescence

Caption: Experimental workflow for measuring mitochondrial superoxide using MitoSOX Red.

4.3 Protocol 3: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model This protocol describes a common surgical model in rats to assess the cardioprotective effects of this compound.[10]

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Materials: Anesthetic (e.g., isoflurane), ventilator, surgical instruments, 6-0 silk suture, electrocardiogram (ECG) monitor, this compound, vehicle solution (e.g., saline).

  • Methodology:

    • Anesthesia and Ventilation: Anesthetize the rat and maintain anesthesia via a ventilator. Monitor vital signs, including ECG.

    • Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a 6-0 silk suture around the left anterior descending (LAD) coronary artery.

    • Ischemia: Induce regional myocardial ischemia by tightening the suture to occlude the LAD artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and blanching of the myocardial tissue. The ischemic period is typically 30-45 minutes.

    • Treatment: Administer this compound (e.g., 1 µmol/kg) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection typically 5-10 minutes before the end of the ischemic period.[15]

    • Reperfusion: Release the snare on the suture to allow blood flow to return to the previously occluded region. The reperfusion period is typically 2-24 hours.

    • Infarct Size Assessment: At the end of reperfusion, re-occlude the LAD and perfuse the heart with Evans blue dye to delineate the non-ischemic area (area at risk, AAR). Excise the heart, slice the ventricles, and incubate the slices in 1% triphenyltetrazolium (B181601) chloride (TTC) solution. TTC stains viable myocardium red, while the infarcted tissue remains pale white.

    • Analysis: Image the heart slices and use planimetry software to quantify the infarct size as a percentage of the AAR. Compare the infarct size between this compound-treated and vehicle-treated groups.

References

AP39 and its effects on oxidative stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to AP39 and its Effects on Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, known chemically as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule engineered for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria.[1] This strategic approach leverages the therapeutic capabilities of H₂S, a critical gaseous signaling molecule involved in cytoprotection and cellular bioenergetics, by concentrating its action at the primary site of cellular respiration and oxidative stress.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, its multifaceted effects on oxidative stress, and the signaling pathways it modulates. It includes structured quantitative data from key preclinical studies, detailed experimental protocols for its evaluation, and visual diagrams of its molecular pathways and experimental workflows.

Introduction: The Rationale for Mitochondria-Targeted H₂S Donation

Hydrogen sulfide (H₂S) is an endogenously produced gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that participates in a vast array of physiological and pathophysiological processes.[1][3] It is increasingly recognized for its protective role in the cardiovascular, nervous, and renal systems, largely attributed to its ability to mitigate oxidative stress, regulate apoptosis, and modulate inflammation.[3][4] However, the systemic administration of traditional H₂S donors is hampered by a lack of target specificity and rapid, uncontrolled release.[5][6]

Mitochondria are central to cellular metabolism and are the principal source of endogenous reactive oxygen species (ROS). Mitochondrial dysfunction is a key factor in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and ischemia-reperfusion injury.[6][7][8] this compound was synthesized to overcome the limitations of conventional donors by delivering H₂S directly to the mitochondrial matrix.[4][5] This targeted approach aims to maximize the therapeutic effects of H₂S on mitochondrial function and cellular bioenergetics while minimizing off-target effects.[9]

Mechanism of Action

This compound's structure consists of two key functional parts: a triphenylphosphonium (TPP⁺) cation and an H₂S-donating dithiolethione moiety, connected by a 10-carbon aliphatic linker.[4][10] The positively charged TPP⁺ cation directs the molecule across the mitochondrial membrane, driven by the large negative membrane potential (~150-180 mV) of the inner mitochondrial membrane.[9] This leads to a significant accumulation of this compound within the mitochondrial matrix.[4][9] Once localized, the dithiolethione moiety undergoes slow, sustained hydrolysis to release H₂S, which then exerts its biological effects directly within the organelle.[9]

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrion AP39_extra This compound (Extracellular) AP39_intra This compound AP39_extra->AP39_intra TPP⁺ Mediated Uptake matrix Mitochondrial Matrix H2S H₂S AP39_intra->H2S Slow Release Bioenergetics Modulation of Bioenergetics H2S->Bioenergetics Redox Regulation of Redox Signaling H2S->Redox Cytoprotection Cytoprotective Effects H2S->Cytoprotection

Caption: Mechanism of this compound uptake and intramitochondrial H₂S release.

Effects on Oxidative Stress and Cellular Bioenergetics

This compound exhibits a distinctive, concentration-dependent effect on mitochondrial function and cellular bioenergetics. At low nanomolar concentrations (typically 30-100 nM), it stimulates mitochondrial electron transport and enhances cellular bioenergetic functions, such as ATP production.[11][12][13] Conversely, at higher concentrations (e.g., ≥300 nM), it can have an inhibitory effect.[10][11][12] This dual activity allows this compound to support cellular energy under conditions of stress without causing overt toxicity at therapeutic doses.

Under conditions of oxidative stress, this compound demonstrates significant cytoprotective and antioxidant effects. It has been shown to:

  • Decrease ROS Production: this compound pretreatment attenuates the generation of mitochondrial ROS (monitored by MitoSOX) and other cellular oxidants.[11][12][14]

  • Preserve Mitochondrial DNA (mtDNA): Oxidative stress preferentially damages mtDNA. This compound (at 100 nM) has been shown to protect against this damage, maintaining mtDNA integrity.[3][10][11]

  • Maintain Mitochondrial Function: It helps preserve mitochondrial membrane potential and ATP levels in cells challenged with oxidative insults like glucose oxidase or doxorubicin.[4][12]

  • Reduce Oxidative Damage Markers: Treatment with this compound decreases levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increases the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[12][14]

Data Presentation: Quantitative Effects of this compound

Table 1: In Vitro Effects of this compound on Cell Viability and Oxidative Stress

Cell Type Stressor This compound Conc. Outcome Quantitative Effect Reference
bEnd.3 Endothelial Glucose Oxidase 100 nM Cell Viability (MTT) Attenuated decrease in viability [10]
bEnd.3 Endothelial Glucose Oxidase 100 nM Mitochondrial DNA Damage Protected against mtDNA damage [10][11]
bEnd.3 Endothelial Glucose Oxidase 30-100 nM Bioenergetics Stimulated mitochondrial electron transport [11][13]
NRK-49F Kidney Glucose Oxidase 30-300 nM Cytotoxicity (LDH release) Reduced LDH release [4]
NRK-49F Kidney Glucose Oxidase 30-300 nM Cellular ATP Inhibited ATP depletion [4]
H9c2 Cardiomyocytes Doxorubicin (1 µM) 100 nM Intracellular ROS Significantly decreased ROS levels [12]
H9c2 Cardiomyocytes Doxorubicin (1 µM) 100 nM Antioxidant Enzymes Increased SOD and GSH-Px activity [12]
APP/PS1 Neurons Aβ Pathology 100 nM ATP Levels Increased ATP levels [15][16]

| APP/PS1 Neurons | Aβ Pathology | 100 nM | ROS Generation | Decreased ROS generation |[15][16] |

Table 2: In Vivo Protective Effects of this compound

Animal Model Injury Model This compound Dose Outcome Quantitative Effect Reference
Rat Renal I/R Injury 0.1-0.3 mg/kg Renal Oxidative Stress (MDA) Dose-dependent reduction in MDA [4][17]
Rat Doxorubicin Cardiotoxicity 50 nmol/kg Oxidative Stress Markers Decreased MDA, increased SOD & GSH-Px [3][12]
Rat (Young) High-Fat Diet (Liver Injury) 0.1 mg/kg Liver MDA & GSH Reduced MDA content, increased GSH level [14]
Mouse (APP/PS1) Alzheimer's Disease - Aβ Deposition Reduced Aβ deposition in the brain [15][16]

| Mouse | Photothrombotic Stroke | - | Stroke Volume | Noticeably lower stroke volume in males |[18] |

Key Signaling Pathways Modulated by this compound

This compound exerts its protective effects by modulating critical intracellular signaling pathways involved in cellular stress response, energy homeostasis, and antioxidant defense.

The AMPK/UCP2 Pathway

In a model of doxorubicin-induced cardiotoxicity, this compound was found to afford protection by activating the AMP-activated protein kinase (AMPK) and upregulating Uncoupling Protein 2 (UCP2).[12][19] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to the upregulation of UCP2, which in turn reduces mitochondrial ROS production. The study demonstrated that this compound treatment reversed the doxorubicin-induced decrease in p-AMPK/AMPK and UCP2 expression.[3][12] Inhibition of either AMPK or UCP2 significantly attenuated the protective effects of this compound, confirming the critical role of this pathway.[12]

AMPK_UCP2_Pathway cluster_legend Legend This compound This compound AMPK p-AMPK/AMPK This compound->AMPK Activates DOX Doxorubicin (Oxidative Stress) DOX->AMPK Inhibits UCP2 UCP2 DOX->UCP2 Inhibits Mito_Damage Mitochondrial Damage (ROS, Apoptosis) DOX->Mito_Damage AMPK->UCP2 Upregulates UCP2->Mito_Damage Reduces Protection Cardioprotection Activation Activation Inhibition Inhibition

Caption: this compound ameliorates cardiotoxicity via the AMPK/UCP2 pathway.
The Nrf2 Antioxidant Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[20] Oxidative stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[20] Studies have shown that this compound can activate the Nrf2 pathway.[22] In a model of UVA-induced photoaging, this compound inhibited the UVA-induced decline in nuclear Nrf2 and upregulated Nrf2 target genes such as glutathione-S-transferase (GST) and NQO-1, thereby preventing oxidative DNA damage.[22]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Target_Genes Antioxidant Genes (e.g., GST, NQO-1) ARE->Target_Genes Activates Transcription Stress Oxidative Stress (e.g., UVA) Target_Genes->Stress Counteracts Stress->Keap1_Nrf2 Disrupts This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 Release

Caption: this compound activates the Nrf2 antioxidant response pathway.

Experimental Protocols

The following are generalized protocols for key in vitro experiments to assess the effects of this compound, based on methodologies cited in the literature.[4][9][11][12] Researchers should perform dose-response and time-course experiments to optimize conditions for their specific cell type and experimental setup.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.

  • Materials: 96-well plate, cells of interest, culture medium, this compound, vehicle control (e.g., DMSO), MTT solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 30, 100, 300 nM) or vehicle for a specified time (e.g., 30 minutes).

    • Induce oxidative stress by adding a stressor (e.g., glucose oxidase, H₂O₂, doxorubicin) and incubate for the desired period (e.g., 1-24 hours).

    • Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Mitochondrial Superoxide Measurement (MitoSOX Red Assay)

This assay uses a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

  • Materials: Cells, culture plates, this compound, stressor, MitoSOX Red reagent, Hanks' Balanced Salt Solution (HBSS).

  • Procedure:

    • Culture and treat cells with this compound and a stressor as described for the viability assay.

    • Wash the cells with warm HBSS.

    • Load the cells with MitoSOX Red reagent (typically 5 µM in HBSS) and incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells three times with warm HBSS.

    • Analyze the fluorescence immediately using a fluorescence microscope or flow cytometer (excitation/emission ~510/580 nm).

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vitro model of oxidative stress.

Experimental_Workflow A 1. Cell Culture (Seed cells and allow adherence) B 2. This compound Pre-treatment (Incubate with desired [this compound]) A->B C 3. Induction of Oxidative Stress (Add stressor, e.g., Glucose Oxidase) B->C D 4. Incubation (Specified time period) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT, LDH) E->F G Oxidative Stress (MitoSOX, DCF, MDA) E->G H Mitochondrial Function (ATP levels, Seahorse) E->H I Signaling Pathways (Western Blot for p-AMPK, Nrf2) E->I

Caption: A generalized workflow for in vitro testing of this compound.

Conclusion

This compound represents a significant advancement in the development of H₂S-based therapeutics. By ensuring the targeted delivery of H₂S to mitochondria, it directly addresses a key organelle implicated in the pathology of diseases driven by oxidative stress. Preclinical data robustly supports its cytoprotective effects across a range of cell and animal models, demonstrating its ability to preserve mitochondrial integrity, enhance cellular bioenergetics, and activate endogenous antioxidant defenses.[4][7][11][14] The elucidation of its action on signaling pathways such as AMPK/UCP2 and Nrf2 provides a solid mechanistic foundation for its therapeutic potential.[12][22] this compound stands as a powerful pharmacological tool for investigating the role of mitochondrial H₂S and a promising drug candidate for treating conditions associated with mitochondrial dysfunction and oxidative stress.[7][15]

References

AP39: A Technical Guide to its Cytoprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria.[1] This strategic approach harnesses the therapeutic potential of H₂S, a crucial endogenous gasotransmitter involved in cellular signaling, cytoprotection, and metabolic regulation, while minimizing systemic off-target effects.[2][3] this compound consists of a mitochondria-targeting triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (dithiolethione).[2][4] The lipophilic TPP⁺ cation facilitates the accumulation of the molecule within the negatively charged mitochondrial matrix, enabling the slow and sustained release of H₂S in close proximity to the mitochondrial electron transport chain.[2][5] This targeted delivery has shown significant promise in preclinical models of diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, ischemia-reperfusion injury, and doxorubicin-induced cardiotoxicity.[3][6][7]

Mechanism of Action and Cytoprotective Effects

The primary mechanism underlying the cytoprotective effects of this compound is its ability to deliver H₂S directly to mitochondria, where it modulates cellular bioenergetics and redox signaling.[2] this compound exhibits a characteristic biphasic, concentration-dependent effect on mitochondrial activity. At low nanomolar concentrations (typically 25-100 nM), this compound stimulates mitochondrial electron transport and increases ATP production.[6][8][9] However, at higher concentrations (e.g., 250-300 nM), it can have inhibitory effects.[6][8][9]

The cytoprotective properties of this compound are multifaceted and include:

  • Preservation of Mitochondrial Function: this compound supports cellular bioenergetics by maintaining mitochondrial respiration and ATP levels, particularly under conditions of oxidative stress.[6][8][10]

  • Antioxidant Activity: By delivering H₂S to the mitochondria, this compound helps to reduce the generation of reactive oxygen species (ROS) and protects against oxidative damage to mitochondrial DNA and proteins.[6][8][10]

  • Anti-apoptotic Effects: this compound has been shown to inhibit apoptosis by modulating the expression of apoptosis-related proteins, such as increasing Bcl-2 and decreasing Bax and cleaved caspase-3.[7]

  • Modulation of Mitochondrial Dynamics: this compound can regulate mitochondrial dynamics, promoting a shift from fission towards fusion, which is associated with mitochondrial health.[6][9]

  • Activation of Pro-survival Signaling Pathways: this compound has been demonstrated to activate the AMPK/UCP2 pathway, contributing to its cardioprotective effects.[7][11]

Quantitative Data on the Cytoprotective Effects of this compound

The following tables summarize quantitative data from various in vitro and in vivo studies investigating the cytoprotective properties of this compound.

In Vitro Studies
Cell TypeStressorThis compound ConcentrationOutcome MeasureResultReference
APP/PS1 NeuronsEndogenous Aβ25-100 nMCell ViabilityIncreased[6][9]
APP/PS1 NeuronsEndogenous Aβ250 nMCell ViabilityDecreased[6][9]
APP/PS1 NeuronsEndogenous Aβ100 nMATP LevelsIncreased[6][9]
APP/PS1 NeuronsEndogenous Aβ100 nMROS GenerationDecreased[6][9]
bEnd.3 Endothelial CellsGlucose Oxidase30-100 nMMitochondrial ActivityStimulated[8][10]
bEnd.3 Endothelial CellsGlucose Oxidase300 nMMitochondrial ActivityInhibited[8][10]
bEnd.3 Endothelial CellsGlucose Oxidase100 nMMitochondrial DNA IntegrityProtected[8][10]
NRK-49F Renal Epithelial CellsGlucose Oxidase30-300 nMIntracellular ATP ContentIncreased[4][12]
NRK-49F Renal Epithelial CellsGlucose Oxidase30-300 nMLDH Release (Necrosis)Reduced[4][12]
H9c2 CardiomyocytesDoxorubicin (1 µM)100 nMCell ViabilityIncreased[7][13]
H9c2 CardiomyocytesDoxorubicin (1 µM)100 nMMitochondrial Membrane PotentialAttenuated Decrease[7]
H9c2 CardiomyocytesDoxorubicin (1 µM)100 nMATP LevelsAttenuated Decrease[7]
In Vivo Studies
Animal ModelInjury ModelThis compound DosageOutcome MeasureResultReference
APP/PS1 MiceAlzheimer's DiseaseNot specifiedSpatial Memory DeficitsAmeliorated[6][9]
APP/PS1 MiceAlzheimer's DiseaseNot specifiedAβ DepositionReduced[6][9]
RatsRenal Ischemia/Reperfusion0.1-0.3 mg/kgBlood Urea Nitrogen & CreatinineDose-dependent Reduction[4][12]
RatsRenal Ischemia/Reperfusion0.1-0.3 mg/kgNeutrophil InfiltrationDose-dependent Reduction[4][12]
RatsRenal Ischemia/Reperfusion0.1-0.3 mg/kgMalondialdehyde (Oxidative Stress)Dose-dependent Reduction[4][12]
RatsMyocardial Ischemia/Reperfusion1 µmol/kgInfarct Size~40% Reduction[14]
RatsDoxorubicin-induced Cardiotoxicity50 nmol/kgCardiac Function (EF%, FS%)Improved[7][13]
RatsDoxorubicin-induced Cardiotoxicity50 nmol/kgMyocardial FibrosisAmeliorated[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's cytoprotective properties are provided below.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[2]

Materials:

  • Cells of interest

  • 96-well plate

  • This compound

  • Vehicle control (e.g., DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Pretreat cells with various concentrations of this compound or vehicle for a specified duration.

  • Induce cellular stress if required by the experimental design.

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Measurement of Intracellular ROS using DCFH-DA

This protocol quantifies the generation of reactive oxygen species.

Materials:

  • Cells of interest

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Culture and treat cells with this compound and/or a stressor as per the experimental design.

  • Wash the cells with PBS.

  • Load the cells with DCFH-DA solution (typically 10 µM in serum-free media) and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer or visualize under a fluorescence microscope. An increase in fluorescence corresponds to an increase in intracellular ROS.

Measurement of Cellular ATP Levels

This protocol quantifies the intracellular adenosine (B11128) triphosphate content.

Materials:

  • Cells of interest

  • ATP assay kit (e.g., luciferase-based)

  • Lysis buffer

  • Luminometer

Procedure:

  • Culture and treat cells with this compound and/or a stressor.

  • Lyse the cells using the lysis buffer provided in the ATP assay kit.

  • Add the cell lysate to a luminometer plate.

  • Add the luciferase-based ATP detection reagent to each well.

  • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

Western Blotting for Protein Expression Analysis

This protocol is used to analyze changes in the expression or phosphorylation status of specific proteins.[2]

Materials:

  • Cells or tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • Laemmli buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or homogenize tissue samples in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[2]

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for assessing its cytoprotective effects.

AP39_Mechanism_of_Action cluster_cell Cell cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_mito This compound AP39_ext->AP39_mito TPP⁺ mediated uptake H2S H₂S AP39_mito->H2S Slow Release ETC Electron Transport Chain H2S->ETC Modulates ROS ROS H2S->ROS Reduces Mito_DNA Mitochondrial DNA H2S->Mito_DNA Protects ATP_Synthase ATP Synthase ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces AP39_AMPK_UCP2_Pathway cluster_outcomes This compound This compound AMPK AMPK This compound->AMPK Activates UCP2 UCP2 AMPK->UCP2 Upregulates Mito_Damage Mitochondrial Damage UCP2->Mito_Damage Reduces Oxidative_Stress Oxidative Stress UCP2->Oxidative_Stress Reduces Apoptosis Apoptosis UCP2->Apoptosis Inhibits Mito_Damage->Apoptosis Cardioprotection Cardioprotection Oxidative_Stress->Apoptosis Experimental_Workflow_this compound cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Cell_Culture Cell Culture (e.g., H9c2, bEnd.3) Treatment Treatment with this compound +/- Stressor Cell_Culture->Treatment Cell_Viability Cell Viability Assays (MTT, LDH) Treatment->Cell_Viability ROS_Measurement ROS Measurement (DCFH-DA) Treatment->ROS_Measurement ATP_Measurement ATP Measurement Treatment->ATP_Measurement Western_Blot Western Blot (e.g., for AMPK, UCP2) Treatment->Western_Blot Animal_Model Animal Model (e.g., Rat Ischemia Model) AP39_Admin This compound Administration Animal_Model->AP39_Admin Tissue_Collection Tissue/Blood Collection AP39_Admin->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., BUN, Creatinine) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis (e.g., H&E, TUNEL) Tissue_Collection->Histology

References

AP39 in Models of Myocardial Reperfusion Injury: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, in experimental models of myocardial reperfusion injury. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this area.

Core Concepts

Myocardial reperfusion injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. This injury is characterized by mitochondrial dysfunction, oxidative stress, inflammation, and apoptosis, ultimately contributing to infarct size and adverse cardiac remodeling.[1] this compound is a novel compound that delivers H₂S directly to the mitochondria, the powerhouse of the cell and a key player in reperfusion injury.[2] By targeting this organelle, this compound aims to mitigate the detrimental effects of reperfusion.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of myocardial injury.

Table 1: Effect of this compound on Myocardial Infarct Size
Experimental ModelThis compound DoseIschemia TimeReperfusion TimeInfarct Size ReductionReference
Anesthetized Rats1 μmol·kg⁻¹30 min120 min~40%[2]
Table 2: Cellular and Mitochondrial Effects of this compound in Cardiomyocytes
ParameterCell ModelConditionThis compound ConcentrationObserved EffectReference
Apoptosis H9c2 cellsDoxorubicin-induced cardiotoxicity100 nmol/LDecreased Bax expression, Increased Bcl-2 expression, Decreased Cleaved Caspase-3/Caspase-3 ratio[3]
Mitochondrial Membrane Potential H9c2 cellsDoxorubicin-induced cardiotoxicity100 nmol/LAttenuated decrease in mitochondrial membrane potential[3]
ATP Levels H9c2 cellsDoxorubicin-induced cardiotoxicity100 nmol/LAttenuated decrease in ATP levels[3]
Mitochondrial ROS Generation Isolated cardiac mitochondriaN/ANot SpecifiedSignificantly attenuated[2]
Mitochondrial Permeability Transition Pore (mPTP) Opening Isolated cardiac mitochondriaN/ANot SpecifiedInhibited[2]
AMPK Phosphorylation H9c2 cellsDoxorubicin-induced cardiotoxicity100 nmol/LIncreased p-AMPK/AMPK ratio[3]
Cell Viability H9c2 cellsDoxorubicin-induced cardiotoxicity30-100 nmol/LNo significant reduction in viability[3]
Cell Viability H9c2 cellsDoxorubicin-induced cardiotoxicity300 nmol/LDecrease in cell viability[3]

Signaling Pathways

This compound exerts its cardioprotective effects through distinct signaling pathways, primarily centered on mitochondrial function.

RISK-Independent Cardioprotection

This compound's protective effect in myocardial reperfusion injury appears to be independent of the well-established Reperfusion Injury Salvage Kinase (RISK) pathway.[2] Instead, its mechanism is more direct and mitochondrially focused.

RISK_Independent_Pathway cluster_stress Myocardial Reperfusion Injury cluster_this compound This compound Intervention cluster_mitochondria Mitochondrial Events cluster_outcome Cellular Outcome ROS Reactive Oxygen Species mPTP mPTP Opening ROS->mPTP promotes Ca_overload Calcium Overload Ca_overload->mPTP promotes This compound This compound This compound->mPTP inhibits Mito_Dysfunction Mitochondrial Dysfunction mPTP->Mito_Dysfunction leads to Cardiomyocyte_Death Cardiomyocyte Death Mito_Dysfunction->Cardiomyocyte_Death causes

This compound's direct inhibition of mPTP opening.

AMPK/UCP2 Pathway Activation

In models of doxorubicin-induced cardiotoxicity, which shares some pathological features with reperfusion injury, this compound has been shown to activate the AMP-activated protein kinase (AMPK) and upregulate Uncoupling Protein 2 (UCP2).[3][4]

AMPK_UCP2_Pathway This compound This compound AMPK AMPK This compound->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK activates UCP2 UCP2 pAMPK->UCP2 upregulates Mito_Function Mitochondrial Function UCP2->Mito_Function improves Oxidative_Stress Oxidative Stress UCP2->Oxidative_Stress reduces Apoptosis Apoptosis UCP2->Apoptosis inhibits Cardioprotection Cardioprotection Mito_Function->Cardioprotection Oxidative_Stress->Apoptosis induces

This compound-mediated activation of the AMPK/UCP2 pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound in models of myocardial reperfusion injury.

In Vivo Model of Myocardial Ischemia-Reperfusion
  • Animal Model: Anesthetized rats are commonly used.

  • Surgical Procedure:

    • The animal is anesthetized and mechanically ventilated.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is ligated for a period of 30 minutes to induce ischemia.

    • The ligature is then removed to allow for reperfusion for 120 minutes.

  • This compound Administration: this compound (e.g., 1 μmol·kg⁻¹) or vehicle is administered intravenously prior to the onset of reperfusion.

  • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk and the infarcted area are determined using staining techniques such as Evans blue and triphenyltetrazolium (B181601) chloride (TTC), respectively.

Cell Culture Model of Cardiomyocyte Injury
  • Cell Line: H9c2 rat heart-derived myoblasts are frequently used.

  • Induction of Injury:

    • Doxorubicin-induced cardiotoxicity: Cells are treated with doxorubicin (B1662922) (e.g., 1 µM) for 24 hours.

  • This compound Treatment: Cells are co-treated with this compound at various concentrations (e.g., 30-100 nM) and the injury-inducing agent.

Key In Vitro Assays
  • Cell Viability Assay:

    • Method: CCK-8 (Cell Counting Kit-8) assay.

    • Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.

  • Apoptosis Assays:

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Western Blotting: Measures the expression levels of key apoptosis-related proteins such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase).

  • Measurement of Mitochondrial Membrane Potential (ΔΨm):

    • Method: JC-1 staining.

    • Principle: JC-1 is a fluorescent dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

  • Mitochondrial Respiration Analysis:

    • Method: Seahorse XF Analyzer.

    • Principle: Measures the oxygen consumption rate (OCR) of cells in real-time to assess mitochondrial function, including basal respiration, ATP production, and maximal respiration.

  • Calcium Retention Capacity (CRC) Assay:

    • Method: Performed on isolated mitochondria.

    • Principle: Measures the amount of Ca²⁺ that mitochondria can sequester before the opening of the mPTP is triggered. This is a direct functional assay of mPTP sensitivity.

Experimental Workflow Example

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_assays Functional Assays Animal_Model Rat Model of I/R Injury AP39_Admin This compound Administration Animal_Model->AP39_Admin Infarct_Size Infarct Size Measurement (TTC Staining) AP39_Admin->Infarct_Size Cell_Culture H9c2 Cardiomyocyte Culture Injury_Induction Doxorubicin Treatment Cell_Culture->Injury_Induction AP39_Treatment This compound Co-treatment Injury_Induction->AP39_Treatment Apoptosis_Assay Apoptosis Assays (TUNEL, Western Blot) AP39_Treatment->Apoptosis_Assay Mito_Potential Mitochondrial Potential (JC-1) AP39_Treatment->Mito_Potential Mito_Resp Mitochondrial Respiration (Seahorse) AP39_Treatment->Mito_Resp

A representative experimental workflow.

Conclusion

This compound demonstrates significant cardioprotective effects in preclinical models of myocardial reperfusion injury and related pathologies. Its mitochondrially-targeted mechanism of action, involving the direct inhibition of the mPTP and activation of the AMPK/UCP2 pathway, represents a promising therapeutic strategy. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further investigation into the clinical translation of this compound for the treatment of ischemic heart disease.

References

The Potential of AP39 in Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Growing evidence implicates mitochondrial dysfunction as a central player in the pathogenesis of AD. AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has emerged as a promising therapeutic candidate. By delivering H₂S directly to the mitochondria, this compound supports cellular bioenergetics, mitigates oxidative stress, and preserves mitochondrial function. This technical guide provides an in-depth overview of the preclinical evidence supporting the potential of this compound in Alzheimer's disease research, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data on the Effects of this compound in an Alzheimer's Disease Model

The following tables summarize the key quantitative findings from a pivotal study by Zhao et al. (2016), which investigated the effects of this compound in the APP/PS1 transgenic mouse model of Alzheimer's disease.[1][2]

Table 1: Effects of this compound on Cellular Viability and Bioenergetics in APP/PS1 Neurons

ParameterControl (APP/PS1)This compound (25 nM)This compound (100 nM)This compound (250 nM)
Cell Viability (% of Control)100%IncreasedIncreasedDecreased
ATP LevelsDecreased relative to WT-Increased[1][2]-
Cellular BioenergeticsImpairedEnhancedEnhancedReduced[1][2]

Table 2: In Vivo Effects of this compound Treatment in APP/PS1 Mice

ParameterAPP/PS1 + VehicleAPP/PS1 + this compound (100 nM/kg)
Aβ₄₀ Levels (pg/mL) in brain925531[2]
Aβ₄₂ Levels (pg/mL) in brain532365[2]
Spatial Memory (Morris Water Maze)DeficitsAmeliorated[1][2]
Brain AtrophyPresentInhibited[1][2]

Table 3: Effects of this compound on Mitochondrial Dynamics Proteins in APP/PS1 Mouse Brain

ProteinChange in APP/PS1 vs. WTEffect of this compound Treatment in APP/PS1
Drp1 (Fission)IncreasedDecreased[2]
Fis1 (Fission)IncreasedDecreased[2]
Mfn1 (Fusion)DecreasedIncreased[2]
Mfn2 (Fusion)DecreasedIncreased[2]
OPA-1 (Fusion)DecreasedIncreased[2]

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects through the modulation of critical signaling pathways involved in mitochondrial health and neuronal survival.

Mitochondrial Dynamics Signaling Pathway

Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is crucial for maintaining a healthy mitochondrial network. In Alzheimer's disease, this balance is shifted towards excessive fission, leading to fragmented and dysfunctional mitochondria. This compound has been shown to restore this balance by modulating the expression of key regulatory proteins.[1][2] Hydrogen sulfide (H₂S), the active molecule released by this compound, is known to inhibit mitochondrial fission, in part by downregulating the expression of Drp1.[3] This effect may be mediated through the ERK1/2 signaling pathway.[3]

Mitochondrial_Dynamics cluster_this compound This compound Intervention cluster_signaling Signaling Cascade cluster_fission Mitochondrial Fission cluster_fusion Mitochondrial Fusion This compound This compound H2S Mitochondrial H₂S This compound->H2S releases ERK ERK1/2 H2S->ERK modulates activity Drp1 Drp1 H2S->Drp1 downregulates Fis1 Fis1 H2S->Fis1 downregulates Mfn1 Mfn1 H2S->Mfn1 upregulates Mfn2 Mfn2 H2S->Mfn2 upregulates OPA1 OPA1 H2S->OPA1 upregulates ERK->Drp1 downregulates expression Mitochondria_Fragmented Fragmented Mitochondria (AD Pathology) Drp1->Mitochondria_Fragmented Fis1->Mitochondria_Fragmented Mitochondria_Elongated Elongated & Healthy Mitochondria Mfn1->Mitochondria_Elongated Mfn2->Mitochondria_Elongated OPA1->Mitochondria_Elongated

Caption: this compound shifts mitochondrial dynamics from fission to fusion.

Neuroprotective Signaling Pathway via Tau Modulation

A key pathological feature of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and neuronal death. Glycogen synthase kinase 3β (GSK3β) is a primary kinase responsible for this pathological tau phosphorylation.[4][[“]] Hydrogen sulfide has been shown to be neuroprotective by directly inhibiting GSK3β activity through a post-translational modification known as S-sulfhydration.[6][7] By inhibiting GSK3β, H₂S can reduce tau hyperphosphorylation and its downstream neurotoxic effects.

Neuroprotection_Pathway This compound This compound H2S H₂S This compound->H2S releases GSK3b GSK3β H2S->GSK3b S-sulfhydrates & inhibits Tau Tau GSK3b->Tau phosphorylates pTau Hyperphosphorylated Tau Tau->pTau hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration

Caption: this compound's potential role in inhibiting tau pathology.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments cited in the evaluation of this compound.

Animal Model and this compound Administration
  • Animal Model: Heterozygous APP/PS1 double-transgenic mice (APPswe-PS1dE9) are a commonly used model for Alzheimer's disease research.[2] Age-matched wild-type littermates serve as controls.[2]

  • This compound Administration: For in vivo studies, this compound is dissolved in a vehicle (e.g., water) and administered via intraperitoneal injection.[2] A typical dosing regimen is 100 nM/kg daily for a period of 6 weeks.[2]

Morris Water Maze for Spatial Memory Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (e.g., 180 cm in diameter) is filled with opaque water (using non-toxic paint) maintained at 22-25°C.[8] A hidden platform is submerged approximately 1 cm below the water surface.[9] The room should contain various visual cues for spatial orientation.[8]

  • Procedure:

    • Cued Training (Day 1): The platform is made visible. Mice undergo several trials to learn to associate the platform with escaping the water, ensuring they have the necessary motor and visual capabilities.[8]

    • Hidden Platform Training (Days 2-6): The platform is hidden. Mice are released from different starting positions and the time taken to find the platform (escape latency) is recorded.[8]

    • Probe Trial: After the final training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[2]

Quantification of Amyloid-Beta (Aβ) Levels by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying Aβ levels in brain tissue.

  • Sample Preparation:

    • Brain tissue (e.g., cortex and hippocampus) is homogenized in a suitable buffer (e.g., Tris-buffered saline with protease inhibitors).[10]

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to separate the soluble and insoluble fractions.[11]

    • The supernatant contains the soluble Aβ fraction.[11] The pellet, containing insoluble, plaque-associated Aβ, is re-suspended and solubilized using a strong denaturant like formic acid or guanidine-HCl.[1][10][11]

  • ELISA Procedure:

    • Commercial ELISA kits specific for Aβ₄₀ and Aβ₄₂ are used.[10]

    • Samples (soluble and solubilized insoluble fractions) and standards are added to the antibody-coated microplate.

    • Following incubation and washing steps, a detection antibody is added.

    • A substrate is added to produce a colorimetric signal, which is read using a microplate reader.

    • Aβ concentrations in the samples are determined by comparison to the standard curve.[1]

Western Blotting for Mitochondrial Dynamics Proteins

Western blotting is used to quantify the expression levels of specific proteins.

  • Protein Extraction: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each sample is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (Drp1, Fis1, Mfn1, Mfn2, OPA-1) and a loading control (e.g., VDAC).[2]

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

  • Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

Challenges and Future Directions

While the preclinical data for this compound in the context of Alzheimer's disease are promising, several challenges need to be addressed before its therapeutic potential can be fully realized.

  • Pharmacokinetics and Bioavailability: Further studies are needed to optimize the delivery of this compound to the brain and to understand its metabolic fate.[9] Novel formulations, such as liposomal encapsulation, are being explored to improve stability, sustained release, and blood-brain barrier permeability.[12]

  • Dose-Response Relationship: this compound exhibits a biphasic dose-response, with beneficial effects at lower concentrations and potential toxicity at higher concentrations.[1][2][13] Determining the optimal therapeutic window is critical.

  • Long-Term Efficacy and Safety: The long-term effects and safety of chronic this compound administration need to be thoroughly evaluated.

  • Clinical Translation: As of late 2025, the research on H₂S donors for Alzheimer's disease is primarily in the preclinical stage.[13] Human clinical trials are necessary to validate the efficacy and safety of this compound in patients.[13]

Conclusion

This compound represents a novel and promising therapeutic strategy for Alzheimer's disease by targeting a fundamental pathological mechanism: mitochondrial dysfunction. Its ability to deliver H₂S directly to mitochondria, thereby enhancing cellular bioenergetics, reducing oxidative stress, and restoring mitochondrial dynamics, provides a multifaceted approach to neuroprotection. The preclinical data strongly support its potential to ameliorate key aspects of AD pathology, including Aβ deposition and cognitive deficits. Further research focusing on optimizing its delivery and evaluating its long-term safety and efficacy will be crucial in translating this promising molecule from the laboratory to the clinic.

References

An In-depth Technical Guide to the Antioxidant Effects of AP39

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel compound designed for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria.[1][2] It consists of a triphenylphosphonium (TPP⁺) cation, a mitochondria-targeting moiety, linked to an H₂S-donating dithiolethione group via an aliphatic chain.[3][4] The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix.[5] Once localized, this compound acts as a slow-release donor of H₂S, a gaseous signaling molecule with established roles in cellular bioenergetics and redox signaling.[4][5] This targeted delivery minimizes systemic off-target effects and maximizes the impact of H₂S on mitochondrial function, offering a promising therapeutic strategy for diseases rooted in mitochondrial oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and renal injury.[1][6][7]

Core Mechanism of Action

The primary mechanism of this compound revolves around its ability to selectively deliver H₂S to the mitochondrial compartment. The TPP⁺ moiety exploits the large mitochondrial membrane potential to drive its accumulation inside the organelle. Following accumulation, the dithiolethione moiety slowly releases H₂S, which then exerts its antioxidant and bioenergetic effects directly at the primary site of cellular reactive oxygen species (ROS) production and energy conversion.[5][8]

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (Extracellular) AP39_int This compound AP39_ext->AP39_int TPP⁺ mediated uptake H2S H₂S AP39_int->H2S Slow Release Effects Biological Effects H2S->Effects Modulation ROS ROS Generation Effects->ROS Reduces Bioenergetics Cellular Bioenergetics Effects->Bioenergetics Stimulates mtDNA mtDNA Integrity Effects->mtDNA Protects

Caption: Mechanism of this compound mitochondrial targeting and H₂S delivery.

Key Antioxidant Effects & Signaling Pathways

This compound exerts its protective effects through several interconnected mechanisms, primarily centered on mitigating oxidative stress and preserving mitochondrial integrity.

  • Modulation of Mitochondrial Bioenergetics: this compound demonstrates a biphasic, concentration-dependent effect on mitochondrial function. At lower concentrations (typically 25-100 nM), H₂S released from this compound can act as an electron donor to the electron transport chain, stimulating mitochondrial respiration and enhancing cellular bioenergetic function and ATP production.[2][3][9][10] However, at higher concentrations (≥250-300 nM), it can have an inhibitory effect.[2][3][6][9]

  • Reduction of Reactive Oxygen Species (ROS): By improving the efficiency of the electron transport chain and acting as a direct antioxidant, this compound effectively reduces the generation of mitochondrial ROS, a key indicator of oxidative stress.[6][11] This has been demonstrated in various cell types, including neurons and endothelial cells under oxidative stress conditions.[2][6]

  • Protection of Mitochondrial DNA (mtDNA): Oxidative stress preferentially damages mtDNA due to its proximity to the site of ROS production and limited repair mechanisms. This compound has been shown to protect the integrity of mtDNA from oxidative damage, a critical mechanism for preventing cell death and preserving long-term mitochondrial function.[2][6][9]

  • Regulation of Signaling Pathways: this compound influences key cellular signaling pathways involved in oxidative stress and cell survival. It has been shown to ameliorate doxorubicin-induced cardiotoxicity by regulating the AMPK/UCP2 pathway.[12] In models of non-alcoholic fatty liver disease, this compound can diminish the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a regulator of mitochondrial biogenesis.[11] Furthermore, in obesity models, this compound was found to inhibit the mTOR/SREBP1/NF-kB pathway in the liver.[13]

AP39_Signaling cluster_stress Oxidative Stress cluster_pathways Downstream Signaling Stress Ischemia, Toxins, High-Fat Diet ROS ↑ ROS Production Stress->ROS ATP ↓ ATP Synthesis Stress->ATP mtDNA mtDNA Damage Stress->mtDNA This compound This compound H2S Mitochondrial H₂S This compound->H2S delivers H2S->ROS Reduces H2S->ATP Stimulates (low conc.) H2S->mtDNA Protects AMPK ↑ p-AMPK / UCP2 H2S->AMPK HIF1a ↓ HIF-1α H2S->HIF1a mTOR ↓ mTOR/SREBP1/NF-kB H2S->mTOR Cell_Outcome ↑ Cell Viability ↑ Tissue Protection AMPK->Cell_Outcome HIF1a->Cell_Outcome mTOR->Cell_Outcome

Caption: this compound signaling pathways in response to oxidative stress.

Quantitative Efficacy Data

The effects of this compound are highly concentration-dependent. The tables below summarize key quantitative findings from various in vitro and in vivo studies.

Table 1: Summary of In Vitro Quantitative Data for this compound

Parameter Model System This compound Concentration Result Reference
H₂S Levels Endothelial cells 30-300 nM Dose-dependent increase, predominantly in mitochondria [3]
Neurons (from APP/PS1 mice) 25-250 nM Concentration-dependent increase in mitochondrial H₂S [6]
Bioenergetics Endothelial cells 30-100 nM Stimulation of mitochondrial electron transport [2][3]
Endothelial cells 300 nM Inhibition of mitochondrial electron transport [2][3]
Neurons (from WT mice) 25-100 nM Increased maximal respiration (OCR) [6][14]
Neurons (from WT mice) 250 nM Decreased maximal respiration (OCR) [6][14]
Cell Viability Renal epithelial cells (NRK) 100 nM Peak protection against glucose oxidase-induced LDH release [1]
Neurons (from APP/PS1 mice) 25-100 nM Enhanced cell viability [6]
Neurons (from APP/PS1 mice) 250 nM Reduced cell viability [6]
ROS Levels Neurons (from APP/PS1 mice) 100 nM Significant decrease in intracellular ROS [6]

| Vasorelaxation | Mouse mesenteric artery | 10⁻¹⁵ to 10⁻⁵ M | Eₘₐₓ: 72.5 ± 4.6% (endothelium-dependent) |[15] |

Table 2: Summary of In Vivo Quantitative Data for this compound

Parameter Model System This compound Dosage Result Reference
H₂S Levels Rat model of MCAO 50 nmol/kg ↑ 70.47% in free H₂S in the dorsal striatum [4]
Renal Function Rat renal I/R injury 0.3 mg/kg Most pronounced protection against increased BUN and creatinine [7]

| Weight Gain | Mice on high-fat diet | Not specified | Slowed weight gain by 32% on average over 12 weeks |[13] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the antioxidant effects of this compound.

Experimental_Workflow cluster_assays 4. Endpoint Assays A 1. Cell Culture (e.g., Endothelial, Neuronal, Renal) B 2. Treatment Conditions - Vehicle Control - this compound (Dose-Response) - Oxidative Stressor (e.g., GOx, H₂O₂) - this compound + Stressor A->B C 3. Incubation (Time-course analysis) B->C D Cell Viability (MTT, LDH) C->D E Oxidative Stress (MitoSOX, DCFH-DA) C->E F Mitochondrial Function (Seahorse XF, JC-1) C->F G Molecular Analysis (Western Blot, PCR) C->G H 5. Data Analysis & Interpretation D->H E->H F->H G->H

Caption: A generalized workflow for in vitro studies of this compound.

1. Cell Viability Assessment (MTT Assay) [5][6] This protocol measures cell metabolic activity as an indicator of viability.

  • Materials: 96-well plate, cells of interest, culture medium, this compound, vehicle control (e.g., DMSO), MTT solution (0.5 mg/mL), solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound (and/or an oxidative stressor) for the desired duration (e.g., 24 hours).

    • Remove the treatment medium and add fresh medium containing MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Measurement of Mitochondrial Superoxide (MitoSOX Assay) [2][5] This protocol specifically measures mitochondrial superoxide, a key ROS.

  • Materials: Cells of interest, this compound, oxidative stressor, MitoSOX Red reagent, Hanks' Balanced Salt Solution (HBSS) or serum-free medium, fluorescence microscope or flow cytometer.

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Load cells with MitoSOX Red reagent (typically 5 µM) in HBSS or serum-free medium.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells gently with warm buffer to remove excess probe.

    • Analyze the fluorescence immediately using a fluorescence microscope or flow cytometer.

3. Cellular Bioenergetics (Extracellular Flux Analysis) [2][14] This protocol measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.

  • Materials: Seahorse XF Analyzer, specialized microplates, cells of interest, assay medium, this compound, and mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A).

  • Procedure:

    • Seed cells in a Seahorse XF microplate and allow them to adhere.

    • Treat cells with this compound for the desired duration (e.g., 2 hours).

    • Replace the culture medium with a specialized assay medium and incubate in a CO₂-free environment.

    • Load the sensor cartridge with mitochondrial inhibitors for sequential injection.

    • Place the plate in the XF Analyzer, which measures real-time changes in OCR.

    • Calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, and maximal respiration from the OCR profile.

4. Mitochondrial DNA Integrity (Long Amplicon PCR) [2] This protocol assesses damage to mtDNA by measuring the ability to amplify large fragments.

  • Materials: DNA extraction kit, PCR primers for a large fragment of mtDNA (e.g., >10 kb) and a small fragment (as a control), DNA polymerase suitable for long amplicons, thermal cycler, gel electrophoresis equipment.

  • Procedure:

    • Culture and treat cells with this compound and an oxidative stressor.

    • Extract total genomic DNA from the cells.

    • Perform PCR using primers designed to amplify a large segment of the mitochondrial genome. A separate PCR for a smaller mtDNA or nuclear DNA fragment is run as a control for DNA quality.

    • Analyze the PCR products by gel electrophoresis. A decrease in the amplification of the long fragment relative to the short fragment indicates DNA damage.

This compound is a potent antioxidant and cytoprotective agent that leverages a sophisticated mitochondrial targeting strategy to deliver H₂S directly to a key subcellular site of oxidative stress. Its mechanism is characterized by a bell-shaped dose-response curve, stimulating cellular bioenergetics at low nanomolar concentrations while being inhibitory at higher levels.[2][9] The core antioxidant effects of this compound include the direct reduction of ROS, preservation of mitochondrial membrane potential, and, critically, the protection of mitochondrial DNA integrity from oxidative damage.[2][6][11] By modulating key signaling pathways such as AMPK/UCP2 and HIF-1α, this compound enhances cellular resilience against oxidative insults.[11][12] The comprehensive data gathered from diverse experimental models underscore its potential as a therapeutic candidate for a range of pathologies linked to mitochondrial dysfunction and oxidative stress. Further research and development in this area are crucial for translating the promise of mitochondria-targeted H₂S donation into clinical applications.

References

AP39: A Technical Guide to its Impact on Mitochondrial DNA Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel small molecule that has garnered significant attention in the scientific community for its targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria.[1][2] This targeted action has profound implications for cellular bioenergetics and the mitigation of oxidative stress, factors critically linked to the integrity of mitochondrial DNA (mtDNA).[2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on mtDNA integrity, and detailed experimental protocols for researchers seeking to investigate its properties.

This compound is composed of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety (anethole dithiolethione).[1] The TPP⁺ cation facilitates the molecule's accumulation within the mitochondria, driven by the organelle's negative membrane potential. Once localized, this compound slowly releases H₂S, a gaseous signaling molecule with established roles in cytoprotection and the modulation of mitochondrial function.[1][4]

Mechanism of Action: Protecting Mitochondrial DNA

Under conditions of oxidative stress, reactive oxygen species (ROS) can inflict significant damage upon mtDNA, leading to mutations, deletions, and overall genomic instability. This damage is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and age-related pathologies.[4][5]

This compound exerts its protective effects on mtDNA through a multi-faceted mechanism. By delivering H₂S directly to the mitochondria, this compound enhances the organelle's antioxidant capacity, thereby neutralizing damaging ROS at their primary site of production.[2][5] This reduction in oxidative stress alleviates the direct threat to mtDNA. Furthermore, H₂S has been shown to support cellular bioenergetics by acting as an electron donor to the electron transport chain, which can help maintain mitochondrial function and integrity under stressful conditions.[2]

Quantitative Impact on Mitochondrial DNA Integrity

The protective effects of this compound on mtDNA have been quantified in several studies, primarily using Long Amplicon Quantitative Polymerase Chain Reaction (LA-QPCR). This technique assesses the integrity of long stretches of DNA; the presence of lesions or breaks prevents PCR amplification, thus a decrease in PCR product indicates an increase in DNA damage.

Cell TypeStressorThis compound ConcentrationOutcome on mtDNA IntegrityReference
APP/PS1 NeuronsEndogenous Oxidative Stress100 nMSignificantly protected against mtDNA damage by partially restoring mtDNA integrity.[5]
bEnd.3 Murine Microvascular Endothelial CellsGlucose Oxidase (0.03 and 0.06 U/ml)100 nMExerted a protective effect against mitochondrial DNA damage by partially restoring its integrity.[3]
Young Rats on High-Fat DietHigh-Fat Diet0.05 or 0.1 mg/kg/dayIncreased the copy number of mtDNA.[6]

Experimental Protocols

Assessment of Mitochondrial DNA Integrity using Long Amplicon Quantitative PCR (LA-QPCR)

This protocol is adapted from methodologies described in studies investigating this compound and general protocols for LA-QPCR.[3][5]

a. Cell Culture and Treatment:

  • Culture cells of interest (e.g., bEnd.3 endothelial cells, primary neurons) under standard conditions.

  • Induce oxidative stress using a relevant agent (e.g., 0.03-0.06 U/ml glucose oxidase for 1 hour).

  • Treat a subset of stressed and non-stressed cells with this compound (e.g., 100 nM) for a specified duration (e.g., 1 hour prior to and during stress induction).

b. DNA Extraction:

  • Following treatment, harvest cells and isolate total genomic DNA using a commercial DNA extraction kit, ensuring high purity and minimal shearing.

c. LA-QPCR:

  • Prepare a PCR master mix containing a long-range DNA polymerase, dNTPs, and primers specific for a long fragment of the mitochondrial genome (e.g., ~10 kb). A shorter mitochondrial fragment and a nuclear gene fragment should also be amplified for normalization.

  • Perform the PCR with the following cycling conditions (example):

    • Initial denaturation: 94°C for 2 minutes

    • 25-30 cycles of:

      • Denaturation: 94°C for 15 seconds

      • Annealing/Extension: 65°C for 12 minutes

    • Final extension: 72°C for 10 minutes

  • Quantify the PCR products using a fluorescent DNA-binding dye (e.g., PicoGreen) or gel electrophoresis followed by densitometry.

d. Data Analysis:

  • Normalize the amplification of the long mtDNA fragment to the amplification of the short mtDNA fragment and the nuclear DNA fragment.

  • Calculate the relative mtDNA integrity, where a higher value indicates less damage.

Measurement of Mitochondrial H₂S Production

a. Cell Preparation:

  • Seed cells on glass-bottom dishes suitable for microscopy.

  • Load cells with a mitochondria-specific fluorescent probe for H₂S (e.g., 7-azido-4-methylcoumarin (B1373340) - AzMC) and a mitochondrial localization dye (e.g., MitoTracker Red CMXRos).

b. This compound Treatment and Imaging:

  • Treat cells with various concentrations of this compound.

  • After a designated incubation period, wash the cells and acquire fluorescent images using a confocal microscope.

c. Analysis:

  • Quantify the co-localization of the H₂S probe fluorescence with the mitochondrial dye to confirm mitochondrial H₂S production.

Visualizations: Signaling Pathways and Workflows

AP39_Signaling_Pathway cluster_stress Cellular Stressors cluster_this compound This compound Intervention cluster_mitochondrion Mitochondrion cluster_outcome Cellular Outcome Stressor Oxidative Stress (e.g., Glucose Oxidase) ROS Reactive Oxygen Species (ROS) Stressor->ROS induces This compound This compound TPP TPP+ Mediated Uptake This compound->TPP H2S H₂S Release TPP->H2S H2S->ROS neutralizes ETC Electron Transport Chain (ETC) H2S->ETC supports Integrity mtDNA Integrity Preserved H2S->Integrity protects Damage mtDNA Damage ROS->Damage causes mtDNA Mitochondrial DNA (mtDNA) ATP ATP Production ETC->ATP drives

Caption: this compound signaling pathway in mitigating mtDNA damage.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Cell Culture B Induce Oxidative Stress (e.g., Glucose Oxidase) A->B C Treat with this compound A->C B->C D Total DNA Extraction C->D E Long Amplicon QPCR (mtDNA & nDNA fragments) D->E F Quantify PCR Products E->F G Calculate Relative mtDNA Integrity F->G

References

The Mitochondria-Targeted Hydrogen Sulfide Donor AP39: A Modulator of the AMPK/UCP2 Signaling Pathway in Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, is emerging as a significant cytoprotective agent with therapeutic potential in a variety of cellular disease models.[1] Its mechanism of action involves the direct delivery of H₂S to the mitochondria, which modulates cellular bioenergetics and redox signaling.[1] A key pathway influenced by this compound is the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) signaling axis. This guide provides a comprehensive overview of the effects of this compound on the AMPK/UCP2 pathway, detailing experimental protocols and presenting quantitative data from recent studies. The information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the therapeutic applications of this compound.

Introduction to this compound and the AMPK/UCP2 Pathway

This compound is a synthetic compound that couples a triphenylphosphonium (TPP⁺) cation to an H₂S-donating moiety.[1] The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix, enabling the slow and targeted release of H₂S.[1] This targeted delivery minimizes off-target effects and maximizes the biological impact of H₂S on mitochondrial function.[1]

The AMPK signaling pathway is a crucial cellular energy sensor and a master regulator of metabolism.[2][3] It is activated in response to an increase in the cellular AMP:ATP ratio, indicating energy depletion.[2] Once activated, AMPK initiates a cascade of events to restore energy homeostasis, including the stimulation of catabolic processes and the inhibition of anabolic pathways.[2][3]

Uncoupling protein 2 (UCP2) is a protein located in the inner mitochondrial membrane that plays a role in regulating mitochondrial function and metabolism through the uncoupling of oxidative phosphorylation.[4] UCP2 is implicated in the control of reactive oxygen species (ROS) production and has protective effects against oxidative stress.[5]

Recent evidence strongly suggests that this compound exerts its protective effects in various cell and animal models of disease through the modulation of the AMPK/UCP2 signaling pathway.[4][6][7]

This compound's Effect on the AMPK/UCP2 Signaling Pathway

In a key study investigating doxorubicin (B1662922) (DOX)-induced cardiotoxicity, this compound was shown to ameliorate cardiac injury by regulating the AMPK/UCP2 pathway.[4][6][7] Both in vivo and in vitro experiments demonstrated that DOX-induced oxidative stress, apoptosis, and mitochondrial damage were associated with a decrease in the expression of phosphorylated AMPK (p-AMPK)/AMPK and UCP2.[4][6] Treatment with this compound attenuated these detrimental effects.[4][6]

The study further elucidated the relationship between AMPK and UCP2, providing evidence that UCP2 acts downstream of AMPK.[4] Inhibition of AMPK suppressed the this compound-induced upregulation of UCP2, while inhibition of UCP2 did not significantly affect AMPK expression levels.[4][7]

The proposed signaling pathway is as follows:

AP39_AMPK_UCP2 This compound This compound AMPK AMPK Activation (Phosphorylation) This compound->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 Mito_Function Improved Mitochondrial Function UCP2->Mito_Function Oxidative_Stress Reduced Oxidative Stress UCP2->Oxidative_Stress Cell_Protection Cardioprotection Mito_Function->Cell_Protection Apoptosis Reduced Apoptosis Oxidative_Stress->Apoptosis Apoptosis->Cell_Protection

Caption: this compound activates AMPK, which upregulates UCP2, leading to cardioprotection.

Quantitative Data Summary

The following tables summarize the quantitative findings from a study by Zhang et al. (2024) on the effects of this compound on H9c2 cardiomyocytes treated with doxorubicin (DOX).

Table 1: Effect of this compound on H9c2 Cell Viability (CCK-8 Assay)

Treatment GroupConcentrationCell Viability (%)
Control-100
DOX1 µmol/LSignificantly Reduced
DOX + this compound1 µmol/L + 100 nmol/LSignificantly Increased vs. DOX

Table 2: Effect of this compound on Protein Expression in DOX-Treated H9c2 Cells (Western Blot)

ProteinDOX TreatmentDOX + this compound Treatment
p-AMPK/AMPK RatioDecreasedIncreased
UCP2DecreasedIncreased
BaxIncreasedDecreased
Bcl-2DecreasedIncreased
Cleaved Caspase-3/Caspase-3IncreasedDecreased

Table 3: Effect of this compound on Mitochondrial Function in DOX-Treated H9c2 Cells

ParameterDOX TreatmentDOX + this compound Treatment
Mitochondrial ROSIncreasedDecreased
Mitochondrial Membrane PotentialDecreasedIncreased
ATP LevelsDecreasedIncreased

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effect on the AMPK/UCP2 signaling pathway.

Cell Culture and Treatments
  • Cell Line: Rat H9c2 cardiomyocytes.[4]

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[4]

  • Culture Conditions: 37°C in a 5% CO₂ atmosphere.[4]

  • Drug Treatments:

    • Doxorubicin (DOX): 1 µmol/L for 24 hours to induce cardiotoxicity.[4]

    • This compound: 100 nmol/L, co-administered with DOX for 24 hours.[4]

    • Compound C (AMPK inhibitor): 10 µmol/L.[4]

    • siUCP2 (to reduce UCP2 expression): 50 nmol/L, transfected for 48 hours using Lipofectamine 2000.[4]

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the metabolic activity of the cells.

  • Procedure:

    • Seed H9c2 cells in 96-well plates at a density of 4 x 10³ cells/well.[4]

    • After 24 hours, treat the cells with the respective drugs (DOX, this compound, etc.).[4]

    • Following the treatment period, add 10 µL of CCK-8 reagent to each well.[4]

    • Incubate the plate for 60 minutes in the cell incubator.[4]

    • Measure the absorbance at 450 nm using a microplate reader.[4]

CCK8_Workflow start Seed H9c2 cells in 96-well plate treat Treat with DOX and/or this compound start->treat add_cck8 Add CCK-8 Reagent treat->add_cck8 incubate Incubate for 60 min add_cck8->incubate read Measure Absorbance at 450 nm incubate->read

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) viability assay.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

  • Procedure:

    • Lyse the treated H9c2 cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[1]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for p-AMPK, AMPK, UCP2, Bax, Bcl-2, and Cleaved Caspase-3.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 dye is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.[1]

  • Procedure:

    • Culture and treat H9c2 cells as described above.[1]

    • Prepare a JC-1 staining solution at a concentration of 1-10 µM.[1]

    • Incubate the cells with the JC-1 staining solution.

    • Wash the cells to remove the excess dye.

    • Measure the red and green fluorescence using a fluorescence microscope or flow cytometer.[1]

    • The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.[4]

In Vivo Animal Experiments
  • Animal Model: Sprague-Dawley rats.[4]

  • Dosing Regimen:

    • DOX: 5 mg/kg intraperitoneally once a week for 3 weeks.[4]

    • This compound: 50 nmol/kg intraperitoneally every other day for 3 weeks.[4]

    • Compound C (AMPK inhibitor): 20 mg/kg/day for 1 week prior to DOX administration.[4]

    • Genipin (UCP2 inhibitor): 20 mg/kg/day for 3 consecutive days prior to DOX administration.[4]

  • Outcome Measures: Cardiac function assessment, histological analysis of cardiac tissue, and molecular analysis of the AMPK/UCP2 pathway proteins.

Conclusion

This compound demonstrates significant therapeutic potential by targeting mitochondria and modulating the AMPK/UCP2 signaling pathway. The evidence strongly suggests that this compound activates AMPK, which in turn upregulates UCP2, leading to the amelioration of oxidative stress, apoptosis, and mitochondrial dysfunction in the context of cellular injury.[4][6][7] This detailed guide provides a foundation for further research into the precise mechanisms of this compound and its development as a novel therapeutic agent for diseases characterized by mitochondrial dysfunction and oxidative stress.

References

AP39: A Technical Guide to a Mitochondria-Targeted Hydrogen Sulfide Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AP39, a novel small molecule designed for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria. By leveraging the therapeutic potential of H₂S in cytoprotection and cellular bioenergetics, this compound offers a promising avenue for research and drug development. This document details its mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and illustrates the critical signaling pathways it modulates.

Introduction: The Rationale for Mitochondria-Targeted H₂S Donation

Hydrogen sulfide (H₂S) is an endogenously produced gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that participates in a wide array of physiological processes.[1] It is increasingly recognized for its role in protecting cells from damage, particularly under conditions of oxidative stress. However, the therapeutic application of traditional H₂S donors, such as sodium hydrosulfide (B80085) (NaHS), is often limited by their rapid, non-targeted release and short half-life, which can lead to off-target effects and a narrow therapeutic window.[2]

Mitochondria are central to cellular metabolism and are a primary site of reactive oxygen species (ROS) production. Mitochondrial dysfunction is a key factor in numerous pathologies. This compound was developed to overcome the limitations of conventional donors by delivering H₂S directly to the mitochondria, thereby increasing its efficacy at lower concentrations and minimizing systemic side effects.[2][3]

This compound: Structure and Mechanism of Action

This compound, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, consists of two key moieties:

  • A triphenylphosphonium (TPP⁺) cation : This lipophilic cation targets the molecule to the mitochondria, accumulating within the mitochondrial matrix due to the organelle's large negative membrane potential.[2]

  • An H₂S-donating moiety (ADT-OH) : This portion undergoes slow hydrolysis within the mitochondria to release H₂S in a sustained manner.[2][4]

This targeted approach allows this compound to exert its effects at nanomolar concentrations, a dose several orders of magnitude lower than that required for traditional H₂S donors.[5][6]

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound AP39_int This compound AP39_ext->AP39_int Cellular Uptake TPP TPP⁺ Moiety (Targeting) AP39_int->TPP Mitochondrial Targeting ADTOH ADT-OH Moiety (H₂S Donor) H2S H₂S Released ADTOH->H2S Slow Release

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on this compound, demonstrating its dose-dependent effects on cell viability, bioenergetics, and H₂S release.

Table 1: Dose-Dependent Effects of this compound on Cellular Viability

Cell Type Concentration Effect Source
APP/PS1 Neurons 25-100 nM Enhanced cell viability [7]
APP/PS1 Neurons 250 nM Reduced cell viability [7]
bEnd.3 Endothelial Cells 30-100 nM No significant effect on viability [8]
bEnd.3 Endothelial Cells > 7.7 µM (TC50) Decreased cell viability [3]
H9c2 Cardiomyocytes 30-100 nmol/L No significant reduction in viability [9][10]

| H9c2 Cardiomyocytes | 300-500 nmol/L | Decreased cell viability |[9][10] |

Table 2: Effects of this compound on Cellular Bioenergetics and Oxidative Stress

Parameter Cell Type This compound Concentration Observed Effect Source
Cellular Bioenergetics APP/PS1 Neurons 25-100 nM Increased bioenergetics [7]
APP/PS1 Neurons 250 nM Decreased bioenergetics [7]
bEnd.3 Endothelial Cells 30-100 nM Stimulated mitochondrial electron transport [8]
bEnd.3 Endothelial Cells 300 nM Inhibited mitochondrial electron transport [5][8]
ATP Levels APP/PS1 Neurons 100 nM Increased ATP levels [7]
ROS Levels APP/PS1 Neurons 100 nM Decreased intracellular ROS [7]
bEnd.3 Endothelial Cells 30-300 nM Attenuated glucose oxidase-induced mitochondrial ROS production [3][8]

| Mitochondrial DNA | bEnd.3 Endothelial Cells | 100 nM | Protected against oxidative damage to mtDNA |[8] |

Table 3: H₂S Release from this compound Formulations in SHSY5Y Cells

Formulation Peak H₂S Release Time Peak H₂S Concentration (µM) Source
Non-formulated this compound 30 minutes 48.27 ± 2.83 [11]

| Liposomal this compound | 4 hours | 28.79 ± 2.54 |[11] |

Key Signaling Pathways and Cytoprotective Effects

This compound-derived H₂S modulates multiple signaling pathways to confer cytoprotection. By acting as an electron donor and a potent antioxidant within the mitochondria, it preserves mitochondrial function, stimulates ATP production, and reduces oxidative damage.[5][7] These actions collectively inhibit apoptotic pathways and enhance cell survival under stress conditions.

Signaling_Pathways cluster_effects Downstream Cellular Effects This compound This compound Mito Mitochondrion This compound->Mito Targets H2S H₂S Mito->H2S Releases ROS ↓ Mitochondrial ROS Production H2S->ROS ATP ↑ ATP Synthesis (Cellular Bioenergetics) H2S->ATP mPTP ↓ mPTP Opening H2S->mPTP Survival ↑ Cell Survival and Function ROS->Survival ATP->Survival Apoptosis ↓ Apoptosis mPTP->Apoptosis

Caption: this compound-modulated cytoprotective signaling.

Detailed Experimental Protocols

This section provides an overview of the key methodologies used in the foundational research of this compound.

5.1 H₂S Detection in Mitochondria

  • Principle : To visualize and quantify the release of H₂S from this compound specifically within mitochondria.

  • Methodology :

    • Cells (e.g., primary neurons or bEnd.3 cells) are seeded on a suitable imaging plate (e.g., Lab-Tek II chamber coverglass system).[7]

    • Cells are co-loaded with the H₂S-sensitive fluorescent probe 7-azido-4-methylcoumarin (AzMC) (e.g., 10 μM) and a mitochondria-specific dye like MitoTracker Red CMXRos (e.g., 200 nM) for 30 minutes at 37°C.[7][8]

    • The loading medium is replaced with fresh media containing various concentrations of this compound (e.g., 25-250 nM).

    • Cells are incubated for a specified period (e.g., 2 hours).[7]

    • Imaging is performed using a fluorescence microscope. The colocalization of the green fluorescence from AzMC (indicating H₂S) with the red fluorescence from MitoTracker (indicating mitochondria) confirms mitochondrial H₂S production.[7]

5.2 Cell Viability Assay (MTT Assay)

  • Principle : To assess cell metabolic activity as an indicator of viability. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Methodology :

    • Cells are seeded in 96-well plates and treated with different concentrations of this compound for 24 hours.[7]

    • MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[7]

    • The supernatant is removed, and the formazan crystals are dissolved in an organic solvent like DMSO.

    • The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[7]

5.3 Measurement of Cellular Bioenergetics

  • Principle : To measure real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.

  • Methodology :

    • The Seahorse XF24 Extracellular Flux Analyzer is used for these measurements.[8]

    • Cells are seeded in a Seahorse XF24 cell culture microplate.

    • Prior to the assay, the culture medium is replaced with a low-buffered running medium, and the cells are equilibrated.

    • A baseline measurement of OCR and ECAR is taken.

    • This compound is injected into the wells at various concentrations, and the cellular response is monitored over time.

    • For a mitochondrial stress test, sequential injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine key parameters of mitochondrial function.

5.4 Reactive Oxygen Species (ROS) Detection

  • Principle : To quantify intracellular and mitochondrial ROS levels using fluorescent probes.

  • Methodology :

    • Mitochondrial ROS : Cells are loaded with MitoSOX Red , a probe that selectively detects superoxide (B77818) in the mitochondria.[8]

    • Intracellular ROS : The DCFH-DA probe is used to quantify general intracellular ROS levels.[7]

    • Following treatment with this compound and/or an oxidative stressor (e.g., glucose oxidase), cells are incubated with the respective probe.

    • The fluorescence intensity is measured using a microplate reader or flow cytometry.[7][8]

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cell Culture treatment Treatment with this compound (Dose-Response) start->treatment stress Induction of Oxidative Stress (e.g., Glucose Oxidase) treatment->stress assay_h2s H₂S Detection (AzMC) stress->assay_h2s assay_via Viability (MTT) stress->assay_via assay_bio Bioenergetics (Seahorse) stress->assay_bio assay_ros ROS Detection (MitoSOX) stress->assay_ros analysis Data Analysis & Interpretation assay_h2s->analysis assay_via->analysis assay_bio->analysis assay_ros->analysis end Conclusion analysis->end

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a significant advancement in the strategic delivery of H₂S for therapeutic purposes. Foundational research has consistently demonstrated its ability to protect cells against oxidative stress-induced injury by preserving mitochondrial integrity and function.[8] Its efficacy at low nanomolar concentrations highlights the benefit of targeted delivery.[7][8] Future research will likely focus on optimizing delivery systems, such as liposomal formulations, to further control its release profile and enhance its therapeutic potential in complex in vivo models of diseases linked to mitochondrial dysfunction, including neurodegenerative and cardiovascular disorders.[7][11]

References

exploring the therapeutic potential of AP39

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Potential of AP39

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel pharmacological agent engineered for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria.[1] This strategic approach leverages the significant therapeutic potential of H₂S, a critical endogenous gasotransmitter involved in cellular signaling, cytoprotection, and metabolic regulation, while mitigating the challenges associated with its systemic, untargeted administration.[1][2] By concentrating H₂S within the mitochondrial matrix, this compound directly influences cellular bioenergetics and redox signaling, offering a promising therapeutic strategy for a spectrum of pathologies underpinned by mitochondrial dysfunction.[2][3]

The core of this compound's design is the conjugation of an H₂S-donating dithiolethione moiety to a triphenylphosphonium (TPP⁺) cation via an aliphatic linker.[4][5] The lipophilic TPP⁺ cation exploits the large mitochondrial membrane potential to accumulate within the negatively charged mitochondrial matrix, where the H₂S payload is slowly and sustainably released.[3][6] Preclinical studies have demonstrated its efficacy in models of renal ischemia-reperfusion injury, neurodegenerative diseases like Alzheimer's, myocardial infarction, doxorubicin-induced cardiotoxicity, and high-fat diet-induced liver injury.[4][7][8][9][10]

This technical guide provides a comprehensive overview of the mechanism of action, key signaling pathways, and preclinical efficacy of this compound. It includes detailed experimental protocols for its evaluation, summarizes key quantitative data from pivotal studies, and visually represents its molecular interactions and experimental workflows through detailed diagrams.

Mechanism of Action

The primary mechanism of this compound involves its accumulation in mitochondria and the subsequent slow release of H₂S.[3] This targeted delivery has a biphasic, concentration-dependent effect on mitochondrial function. At low nanomolar concentrations (e.g., 30-100 nM), this compound stimulates mitochondrial electron transport and enhances cellular bioenergetics, leading to increased ATP production.[2][11][12] At higher concentrations (e.g., ≥300 nM), it can become inhibitory.[11][12] The released H₂S exerts cytoprotective effects by acting as an antioxidant, reducing reactive oxygen species (ROS) generation, preserving mitochondrial DNA integrity, and modulating key signaling pathways involved in cell survival and inflammation.[4][7][11]

cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (Extracellular) AP39_int This compound AP39_ext->AP39_int TPP-mediated uptake H2S H₂S AP39_int->H2S Slow Release Bioenergetics Modulation of Bioenergetics H2S->Bioenergetics Redox Regulation of Redox Signaling H2S->Redox Cytoprotection Cytoprotective Effects Bioenergetics->Cytoprotection Redox->Cytoprotection

Caption: General mechanism of this compound action.[3]

Key Signaling Pathways Modulated by this compound

Research has identified several key signaling pathways through which this compound exerts its therapeutic effects, particularly in the context of cardiotoxicity and cellular stress.

AMPK/UCP2 Pathway

In models of doxorubicin-induced cardiotoxicity, this compound has been shown to provide protection by activating the AMP-activated protein kinase (AMPK) and upregulating Uncoupling Protein 2 (UCP2).[10][13] Activation of this pathway helps to mitigate oxidative stress, reduce apoptosis, and preserve mitochondrial function in cardiomyocytes.[10][14]

This compound This compound AMPK AMPK (p-AMPK) This compound->AMPK Activates UCP2 UCP2 AMPK->UCP2 Upregulates Mito_Damage Mitochondrial Damage UCP2->Mito_Damage Inhibits Ox_Stress Oxidative Stress UCP2->Ox_Stress Inhibits Apoptosis Apoptosis UCP2->Apoptosis Inhibits Cardiotox Doxorubicin-Induced Cardiotoxicity Mito_Damage->Cardiotox Ox_Stress->Cardiotox Apoptosis->Cardiotox

Caption: this compound signaling via the AMPK/UCP2 pathway.[10]
AMPK-ULK1-FUNDC1 Mitophagy Pathway

This compound also regulates mitophagy, the selective removal of damaged mitochondria, through the AMPK-ULK1-FUNDC1 pathway.[15] By enhancing this process, this compound helps to clear dysfunctional mitochondria, inhibit pyroptosis (a form of inflammatory cell death), and ultimately ameliorate conditions like doxorubicin-induced myocardial fibrosis.[15]

This compound This compound AMPK AMPK This compound->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates FUNDC1 FUNDC1 ULK1->FUNDC1 Activates Mitophagy Mitophagy FUNDC1->Mitophagy Induces Pyroptosis Pyroptosis Mitophagy->Pyroptosis Inhibits Myo_Fibrosis Myocardial Fibrosis Pyroptosis->Myo_Fibrosis

Caption: this compound-mediated regulation of mitophagy.[15]

Quantitative Data from Preclinical Studies

The therapeutic effects of this compound have been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Efficacy of this compound in Cellular Models
Model SystemConditionThis compound Concentration(s)Key Quantitative OutcomesReference
NRK-49F Rat Kidney Epithelial CellsOxidative Stress (Glucose Oxidase)30, 100, 300 nMAttenuated LDH release; Preserved cellular ATP levels (bell-shaped response, peak at 100 nM); Reduced intracellular oxidant production.[4],[16]
Primary Neurons (APP/PS1 Mouse Model)Alzheimer's Disease Pathology25, 100, 250 nMIncreased cell viability and bioenergetics at 25-100 nM; Inhibitory at 250 nM; 100 nM increased ATP levels and decreased ROS generation.[7],[17]
bEnd.3 Murine Endothelial CellsOxidative Stress (Glucose Oxidase)30, 100, 300 nMStimulated mitochondrial electron transport at 30-100 nM; Inhibitory at 300 nM; 100 nM protected against mitochondrial DNA damage.[11]
H9c2 Rat CardiomyocytesDoxorubicin (1 µmol/L)50, 100 nmol/LSignificantly improved cell viability, with the most obvious improvement at 100 nmol/L.[14]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelConditionThis compound Dose(s)Key Quantitative OutcomesReference
RatRenal Ischemia-Reperfusion0.1, 0.2, 0.3 mg/kgDose-dependent reduction in blood urea (B33335) nitrogen and creatinine; Reduced plasma IL-12; Reduced neutrophil infiltration and oxidative stress.[4],[16]
APP/PS1 MouseAlzheimer's Disease100 nM/kg (6 weeks)Decreased Aβ₄₀ (to ~600 pg/mL) and Aβ₄₂ (to ~350 pg/mL) levels in the brain; Ameliorated spatial memory deficits.[7]
RatMyocardial Ischemia-Reperfusion1 µmol·kg⁻¹~40% reduction in infarct size compared to vehicle.[8]
Young RatHigh-Fat Diet-Induced Liver Injury0.05, 0.1 mg/kg (7 weeks)Reduced serum ALT, AST, total cholesterol, and triglycerides; Increased hepatic H₂S levels and mtDNA copy number.[9]
MouseCardiac Arrest / CPR10 nmol kg⁻¹ (post-ROSC)Improved 10-day survival rate to 69%.[6]
RatDoxorubicin-Induced Cardiotoxicity50 nmol/kg (3 weeks)Prevented a decrease in cardiac ejection fraction (EF%) and fractional shortening (FS%); Reduced serum markers of cardiac injury (TNNT2, CK-MB, LDH).[13],[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key cited experiments.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[3][7]

  • Materials:

    • Cells of interest (e.g., NRK-49F, H9c2)

    • 96-well microtiter plates

    • This compound (and vehicle control, e.g., DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 30-300 nM) or vehicle control. If inducing toxicity, co-incubate with the toxicant (e.g., glucose oxidase, doxorubicin).[4]

    • Incubate for the desired period (e.g., 24 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Express results as a percentage of the vehicle-treated control group.

A 1. Seed cells in 96-well plate B 2. Treat cells with this compound and/or stressor A->B C 3. Incubate for defined period (e.g., 24h) B->C D 4. Add MTT reagent (Incubate 2-4h) C->D E 5. Solubilize formazan crystals (e.g., with DMSO) D->E F 6. Measure absorbance at 570 nm E->F G 7. Analyze Data (% of control) F->G

Caption: Workflow for the MTT cell viability assay.[3]
Protocol 2: Measurement of Intracellular ROS (MitoSOX Red)

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.[3][5]

  • Materials:

    • Cells of interest cultured on coverslips or appropriate plates

    • This compound (and vehicle control)

    • MitoSOX™ Red reagent

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound and/or an oxidative stressor as required by the experimental design.

    • Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or medium.

    • Remove the culture medium from the cells and wash once with warm buffer.

    • Add the MitoSOX Red working solution to the cells and incubate for 10 minutes at 37°C, protected from light.

    • Wash the cells gently three times with warm buffer.

    • Image immediately using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm) or analyze via flow cytometry.

    • Quantify the fluorescence intensity per cell or as a percentage of positive cells.

Protocol 3: In Vivo Renal Ischemia-Reperfusion (I/R) Model

This protocol describes a rat model of acute kidney injury to evaluate the protective effects of this compound.[4]

  • Animals:

    • Male Sprague-Dawley rats.

  • Procedure:

    • Anesthetize the animals (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a set period (e.g., 45 minutes).

    • Administer this compound (e.g., 0.1, 0.2, or 0.3 mg/kg, i.p.) or vehicle control typically 5 minutes before reperfusion.[4]

    • Remove the clamps to initiate reperfusion.

    • Suture the abdominal wall and allow the animals to recover.

    • At a predetermined time point post-reperfusion (e.g., 6 hours or 24 hours), collect blood samples via cardiac puncture for analysis of plasma BUN and creatinine.

    • Euthanize the animals and harvest the kidneys for histological analysis (H&E staining), TUNEL staining (for apoptosis), and biochemical assays (e.g., myeloperoxidase for neutrophil infiltration, malondialdehyde for oxidative stress).[4][16]

Conclusion and Future Directions

This compound stands out as a promising therapeutic agent due to its innovative mitochondria-targeting mechanism. The slow, sustained release of H₂S directly at a site of high metabolic activity and ROS production allows for potent cytoprotective effects at nanomolar concentrations, minimizing potential off-target effects. The preclinical data are robust, demonstrating efficacy across a wide range of disease models characterized by mitochondrial dysfunction and oxidative stress. The vasorelaxant properties and the ability to protect organs during storage further broaden its potential clinical applications.[18][19]

Future research should focus on several key areas. First, a more precise determination of the cellular metabolism and pharmacokinetics of this compound is necessary.[7] Second, while key signaling pathways like AMPK/UCP2 have been identified, the complete network of molecular targets for this compound-derived H₂S within the mitochondria remains to be fully elucidated.[10] Finally, transitioning from these extensive preclinical models to clinical trials will be the ultimate test of this compound's therapeutic potential in treating human diseases. The bell-shaped dose-response curve observed in many studies highlights the critical importance of careful dose selection in future clinical development.[4][7]

References

AP39's Role in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Neurodegenerative diseases are characterized by progressive neuronal loss, with mitochondrial dysfunction and oxidative stress being central to their pathogenesis. Hydrogen sulfide (B99878) (H₂S) has emerged as a critical endogenous gasotransmitter with significant cytoprotective and neuromodulatory roles. However, its therapeutic application is hampered by its gaseous nature and rapid metabolism. AP39, a novel molecule designed to deliver H₂S directly to mitochondria, offers a promising strategy to overcome these limitations. It consists of a mitochondria-targeting triphenylphosphonium (TPP⁺) cation attached to an H₂S-donating moiety.[1][2][3] This targeted delivery ensures a sustained, low-concentration release of H₂S within the organelle most critical to cell survival and energy metabolism. This guide provides a comprehensive overview of the mechanisms of action of this compound, its demonstrated efficacy in various preclinical models of neurodegeneration, and detailed experimental protocols for its application, serving as a resource for researchers in neuroscience and drug development.

Introduction to this compound: A Mitochondria-Targeted H₂S Donor

This compound, or [10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl] triphenylphosphonium bromide, is an advanced pharmacological tool designed to leverage the therapeutic potential of hydrogen sulfide (H₂S).[3] Its unique structure is key to its function.

  • Mitochondria-Targeting Moiety: The triphenylphosphonium (TPP⁺) cation is highly lipophilic and readily permeates cell membranes.[4] Due to the significant negative membrane potential of the inner mitochondrial membrane, TPP⁺ accumulates within the mitochondrial matrix several hundred-fold more than in the cytoplasm.[1][2]

  • H₂S-Donating Moiety: The dithiolethione group attached via an aliphatic linker slowly releases H₂S upon entering the mitochondrial environment.[1][2] This slow-release mechanism mimics physiological H₂S signaling and avoids the toxic effects associated with high, bolus doses of sulfide salts.[2][5]

This targeted approach allows this compound to exert its effects at nanomolar concentrations, significantly lower than traditional H₂S donors, thereby enhancing its therapeutic window and minimizing off-target effects.[3][4]

Core Mechanisms of Neuroprotection

This compound confers neuroprotection through a multi-faceted mechanism of action centered on the preservation of mitochondrial health and the mitigation of cellular stress pathways.

2.1 Preservation of Mitochondrial Function and Bioenergetics In various neurodegenerative disease models, this compound has been shown to be a potent protector of mitochondrial integrity. At low nanomolar concentrations (25-100 nM), it increases cellular bioenergy metabolism and boosts ATP levels.[6][7][8] It protects mitochondrial DNA from oxidative damage and regulates mitochondrial dynamics by favoring fusion over fission, a process associated with mitochondrial health.[2][6][7] However, it's noted that at higher concentrations (≥250-300 nM), this compound can become inhibitory to mitochondrial respiration, demonstrating a bell-shaped dose-response curve.[3][7]

2.2 Attenuation of Oxidative Stress A primary function of mitochondrial H₂S is the modulation of cellular redox status. This compound significantly decreases the generation of reactive oxygen species (ROS) under conditions of oxidative stress.[1][6][7] This antioxidant effect is linked to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Nrf2 is a master regulator of antioxidant gene expression, and its activation is a key cellular defense mechanism against oxidative stress, which is often impaired in neurodegenerative diseases.[9][11]

2.3 Anti-Inflammatory Effects Neuroinflammation is a critical component in the progression of neurodegenerative diseases.[12][13] this compound exhibits potent anti-inflammatory activity by reducing the expression and release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNFα, in brain tissue following ischemic injury.[5][14] It also reduces the expression of microglia marker Iba1, indicating a dampening of microglial activation.[14]

2.4 Modulation of Pro-Survival and Apoptotic Signaling this compound shifts the cellular balance towards survival by enhancing pro-survival signaling pathways. In a brain ischemia model, this compound treatment enhanced the signaling of neurotrophic factors BDNF-TrkB and NGF-TrkA.[14] Concurrently, it reduced the activity of the pro-apoptotic proNGF-p75NTR-sortilin pathway and decreased levels of cleaved caspase 3, a key executioner of apoptosis.[14]

2.5 Reduction of Glutamate-Mediated Excitotoxicity In models of ischemic stroke, excessive extracellular glutamate (B1630785) leads to neuronal death via excitotoxicity. This compound administration was found to decrease extracellular glutamate concentrations in the motor cortex and hippocampus.[15] This effect is mediated by the upregulation of the glutamate reuptake transporter GLT-1 and the downregulation of the vesicular glutamate transporter VGLUT1, which loads glutamate into synaptic vesicles.[15]

Efficacy of this compound in Preclinical Neurodegenerative Disease Models

This compound has demonstrated significant therapeutic potential in a range of in vitro and in vivo models relevant to neurodegenerative conditions.

Alzheimer's Disease (AD) Models

In the APP/PS1 transgenic mouse model of Alzheimer's Disease, long-term administration of this compound yielded significant improvements in both pathology and cognitive function.[6][7][16]

Table 1: Effects of this compound in Alzheimer's Disease Models

Model System This compound Concentration/Dose Key Quantitative Findings Reference
Primary neurons from APP/PS1 mice 25-100 nM Increased cellular bioenergy metabolism and cell viability. [6][7]
Primary neurons from APP/PS1 mice 100 nM Increased ATP levels and decreased ROS generation. [6][7]
Primary neurons from APP/PS1 mice 250 nM Decreased energy production and cell viability. [6][7]
APP/PS1 Mice (in vivo) Not specified, 6-week admin. Significantly ameliorated spatial memory deficits in Morris water maze and NORT. [6][16]

| APP/PS1 Mice (in vivo) | Not specified, 6-week admin. | Reduced Aβ deposition and inhibited brain atrophy. |[6][16] |

Ischemic Brain Injury Models

Models of focal and global cerebral ischemia are widely used to study mechanisms of neuronal death relevant to both stroke and chronic neurodegeneration. This compound has shown robust neuroprotective effects in these models.

Table 2: Efficacy of this compound in Ischemic Stroke Models

Model System This compound Dose & Regimen Key Quantitative Findings Reference
Rat MCAO (90 min) 50 nmol/kg for 7 days prior Reduced infarct volume and neurological deficit. [14]
Rat MCAO (90 min) 50 nmol/kg for 7 days prior Raised free H₂S in frontal cortex (+26.36%) and dorsal striatum (+70.47%) vs MCAO alone. [14]
Rat MCAO (90 min) 50 nmol/kg for 7 days prior Reduced release of Il-1β, Il-6, and TNFα in affected brain areas. [14]
Rat MCAO (100 min) 100 nmol/kg i.v. (single dose post-reperfusion) Reduced neurological deficits and infarct volume. [5][15]
Mouse Cardiac Arrest/CPR 100 & 1000 nmol/kg (2 min before CPR) Improved 10-day survival rate to 54% and 62% (vs 15% in vehicle). [4]

| Mouse Cardiac Arrest/CPR | 10 nmol/kg (1 min after ROSC) | Improved 10-day survival rate to 69% (vs 23% in vehicle). |[4] |

Experimental Protocols and Methodologies

The following protocols are synthesized from published studies to guide researchers in evaluating this compound.

In Vitro Models of Oxidative Stress
  • Cell Culture and Treatment: Primary cortical neurons can be isolated from embryonic day 15-17 mice (e.g., WT or APP/PS1).[6][16] Alternatively, human neuroblastoma SH-SY5Y cells are commonly used. Cells are cultured under standard conditions. This compound is typically dissolved in DMSO and added to the culture medium at final concentrations ranging from 25 nM to 300 nM for 2 to 24 hours.[3][6]

  • Induction of Oxidative Stress: Oxidative stress can be induced by adding glucose oxidase (GOx) to the culture medium (e.g., 0.01-0.06 U/ml for 1 hour) or by direct application of hydrogen peroxide (H₂O₂).[2]

  • Assessment of Mitochondrial Function:

    • Cellular Respiration: Oxygen consumption rate (OCR) can be measured using a Seahorse XF Analyzer to determine basal respiration, ATP production, and maximal respiration.[7]

    • ATP Levels: Cellular ATP content can be quantified using commercially available luciferin/luciferase-based assay kits.[1]

    • Mitochondrial ROS: Mitochondrial superoxide (B77818) production can be assessed using MitoSOX Red, a fluorescent probe that selectively targets mitochondria.[17]

    • Mitochondrial DNA (mtDNA) Integrity: The integrity of mtDNA can be assessed using quantitative PCR (qPCR) by amplifying a long fragment of the mitochondrial genome and normalizing it to a short fragment.[2]

  • Cell Viability Assays:

    • MTT Assay: Measures metabolic activity via the conversion of MTT to formazan, indicating cell viability.[1][17]

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.[1]

In Vivo Ischemia Models
  • Animal Model (MCAO): Male Sprague-Dawley rats (250-300g) are commonly used.[14][15] Anesthesia is induced (e.g., isoflurane). Middle cerebral artery occlusion (MCAO) is typically performed for 90-100 minutes by inserting a nylon monofilament into the internal carotid artery to block the origin of the MCA, followed by reperfusion.[14][15]

  • This compound Administration:

    • Pre-treatment: this compound (50 nmol/kg) dissolved in saline/DMSO can be administered intraperitoneally (i.p.) once daily for 7 days prior to MCAO.[14]

    • Post-treatment: A single dose of this compound (100 nmol/kg) can be administered intravenously (i.v.) 10 minutes after the start of reperfusion.[5][15]

  • Behavioral and Neurological Assessment: Neurological deficits are scored at 24 hours post-MCAO using established scales (e.g., Phillips's score).[15]

  • Histological and Biochemical Analysis:

    • Infarct Volume: 24 hours after MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[15]

    • H₂S and Glutamate Levels: Brain tissue or microdialysates can be analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of H₂S and neurotransmitters.[14][15]

    • Protein Expression: Western blotting is used to measure the expression of key proteins (e.g., GLT-1, VGLUT1, cleaved caspase-3, BDNF) in brain homogenates.[14][15]

    • Cytokine Levels: Inflammatory cytokines (IL-1β, IL-6, TNFα) in brain tissue can be quantified using Luminex assays or ELISA.[5][14]

Visualizing this compound's Mechanisms: Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes related to this compound's action.

cluster_Cell Cellular Environment cluster_Mito Mitochondrion This compound This compound (Extracellular) H2S H₂S (Slow Release) This compound->H2S TPP-mediated uptake Bioenergetics ↑ Cellular Bioenergetics ↑ ATP Production H2S->Bioenergetics ROS ↓ Oxidative Stress (ROS) H2S->ROS mtDNA ↑ mtDNA Integrity H2S->mtDNA Inflammation ↓ Neuroinflammation (↓ IL-1β, IL-6, TNFα) H2S->Inflammation Apoptosis ↓ Apoptosis (↓ Cleaved Caspase-3) H2S->Apoptosis Survival ↑ Neuronal Survival Bioenergetics->Survival ROS->Survival mtDNA->Survival Inflammation->Survival Apoptosis->Survival

Caption: this compound cellular mechanism of action.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Normal Conditions Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE ARE (Antioxidant Response Element) Nrf2_free->ARE translocates and binds Genes ↑ Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Genes Stress Oxidative Stress (or H₂S from this compound) Stress->Keap1_Nrf2 induces dissociation

Caption: this compound activates the Nrf2 antioxidant pathway.

cluster_ProSurvival Pro-Survival Signaling cluster_ProApoptotic Pro-Apoptotic Signaling This compound This compound BDNF ↑ BDNF-TrkB Pathway This compound->BDNF NGF ↑ NGF-TrkA Pathway This compound->NGF proNGF ↓ proNGF-p75NTR Pathway This compound->proNGF Caspase ↓ Cleaved Caspase-3 This compound->Caspase Survival ↑ Neuronal Survival BDNF->Survival NGF->Survival proNGF->Survival Caspase->Survival

Caption: this compound modulates neurotrophic and apoptotic pathways.

cluster_analysis Analysis start Animal Model Selection (e.g., Sprague-Dawley Rat) step1 MCAO Surgery Intraluminal filament insertion Occlusion for 90-100 min start->step1 step2 Reperfusion & Treatment Filament withdrawal This compound (100 nmol/kg) or Vehicle i.v. step1->step2 step3 Post-Operative Monitoring Recovery and observation for 24-72 hours step2->step3 step4 Endpoint Assessments Neurological Scoring Brain Harvesting Biochemical Analysis step3->step4 analysis1 Infarct Volume (TTC Staining) step4:f1->analysis1 analysis2 Protein Expression (Western Blot) step4:f1->analysis2 analysis3 Cytokine Levels (Luminex/ELISA) step4:f1->analysis3

Caption: Experimental workflow for an in vivo MCAO study.

Discussion and Future Directions

The evidence strongly supports the neuroprotective potential of this compound in preclinical models of neurodegeneration, particularly those involving mitochondrial dysfunction, oxidative stress, and inflammation. Its ability to act on multiple pathological pathways simultaneously makes it an attractive therapeutic candidate.

However, challenges remain for clinical translation. The stability and delivery of this compound to the central nervous system are critical considerations. Recent efforts to encapsulate this compound in liposomal formulations have shown promise in improving stability, sustaining release, and enhancing its permeation across the blood-brain barrier.[18][19][20]

Future research should focus on:

  • Expanding Disease Models: Evaluating the efficacy of this compound in models of other neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), where mitochondrial dysfunction is also a key pathological feature.

  • Chronic Dosing and Safety: Conducting long-term studies in animal models to assess the chronic effects and safety profile of this compound.

  • Optimizing Delivery: Further developing advanced drug delivery systems, like the aforementioned liposomes or intranasal administration routes, to maximize brain bioavailability.[21]

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with other neuroprotective agents or disease-modifying therapies.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Study of AP39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed for the targeted delivery of hydrogen sulfide (B99878) (H₂S) to mitochondria. This strategic delivery leverages the therapeutic potential of H₂S, a gaseous signaling molecule with established roles in cytoprotection and cellular bioenergetics, while mitigating the challenges associated with systemic administration. These application notes provide a comprehensive overview of in vitro experimental protocols to investigate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is engineered to selectively accumulate within mitochondria, driven by the large mitochondrial membrane potential. Once localized, it slowly releases H₂S, which can then exert its biological effects in close proximity to the electron transport chain and other key mitochondrial components. At low nanomolar concentrations (typically 30-100 nM), this compound has been shown to stimulate mitochondrial electron transport and enhance cellular bioenergetic function.[1][2][3] Conversely, higher concentrations (e.g., 300 nM) may lead to inhibitory effects on mitochondrial activity.[1][2][3][4]

The primary mechanisms through which this compound exerts its cytoprotective effects include:

  • Stimulation of Cellular Bioenergetics: this compound can enhance mitochondrial respiration, leading to increased ATP production.[1][3]

  • Antioxidant Effects: By donating H₂S, this compound helps to scavenge reactive oxygen species (ROS) and protect mitochondrial components from oxidative damage.[5][6][7]

  • Modulation of Signaling Pathways: this compound has been shown to activate pro-survival signaling pathways, such as the AMPK/UCP2 pathway, and to influence vasorelaxation through the NO-cGMP system.[4][8]

Data Presentation

The following tables summarize quantitative data from various in vitro studies on this compound, providing a clear comparison of its effects across different experimental conditions.

Table 1: Cytoprotective and Bioenergetic Effects of this compound

Cell TypeStressorThis compound ConcentrationOutcomeReference
bEnd.3 Endothelial CellsGlucose Oxidase30-100 nMIncreased mitochondrial activity, stimulated electron transport, and enhanced cellular bioenergetics.[1]
bEnd.3 Endothelial CellsGlucose Oxidase300 nMInhibitory effect on mitochondrial activity.[1]
bEnd.3 Endothelial CellsGlucose Oxidase100 nMProtected against mitochondrial DNA damage.[2][3]
NRK-49F Kidney Epithelial CellsGlucose Oxidase30-300 nMConcentration-dependent protection against mitochondrial dysfunction and necrosis.[6]
H9c2 CardiomyocytesDoxorubicin (1 µM)100 nMAttenuated decrease in mitochondrial membrane potential and ATP levels.[4][9]
APP/PS1 NeuronsAβ Pathology25-100 nMEnhanced cell viability and bioenergetics.[10]
APP/PS1 NeuronsAβ Pathology250 nMReduced cell viability and bioenergetics.[10]

Table 2: Effects of this compound on Vasorelaxation

TissuePre-contraction AgentThis compound ConcentrationEffectReference
Mouse Mesenteric ArteryPhenylephrineConcentration-relatedInduced vasorelaxation (Emax: 72.5 ± 4.6%). This effect was attenuated by endothelium removal and inhibitors of NO-cGMP signaling.[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the effects of this compound are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.

Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stress-inducing agent (e.g., Glucose Oxidase, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Culture medium

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (e.g., 30, 100, 300 nM) or vehicle (DMSO) for a specified duration (e.g., 1-2 hours).

    • Introduce the stressor (e.g., glucose oxidase) and co-incubate for the desired period (e.g., 1-24 hours).

  • MTT Addition:

    • Carefully remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Solubilization:

    • Remove the MTT-containing medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background.

Assessment of Cytotoxicity using LDH Assay

This protocol quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as a measure of cytotoxicity.

Materials:

  • Cells of interest cultured in a 96-well plate

  • This compound stock solution

  • Stress-inducing agent

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions for reagent preparation)

  • Culture medium

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (typically 15-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Measurement of Mitochondrial Superoxide Production with MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species, using the fluorescent probe MitoSOX Red.

Materials:

  • Cells cultured on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • This compound stock solution

  • Stress-inducing agent

  • MitoSOX Red reagent (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound and a stressor as described previously.

  • MitoSOX Loading:

    • Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or serum-free medium.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm HBSS.

  • Analysis:

    • Fluorescence Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm).

    • Flow Cytometry: Detach the cells (if adherent), resuspend in HBSS, and analyze immediately using a flow cytometer.

Signaling Pathways and Visualizations

This compound-Mediated Vasorelaxation Signaling Pathway

This compound induces vasorelaxation in part through an endothelium-dependent mechanism involving the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway and the activation of potassium (K+) channels.

AP39_Vasorelaxation cluster_endothelium Endothelium cluster_smooth_muscle Smooth Muscle This compound This compound H2S H₂S This compound->H2S releases eNOS eNOS H2S->eNOS activates Endothelium Endothelial Cell NO NO eNOS->NO produces sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG PKG cGMP->PKG activates K_channels K⁺ Channels (e.g., SKCa) PKG->K_channels activates Hyperpolarization Hyperpolarization K_channels->Hyperpolarization leads to Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Smooth_Muscle Smooth Muscle Cell

Caption: this compound-induced vasorelaxation pathway.

This compound Experimental Workflow for Cytoprotection

The following diagram illustrates a typical workflow for assessing the cytoprotective effects of this compound against an induced cellular stress.

AP39_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pretreat Pre-treat with this compound (e.g., 30-300 nM) seed_cells->pretreat induce_stress Induce Cellular Stress (e.g., Glucose Oxidase) pretreat->induce_stress incubate Incubate (Time-dependent) induce_stress->incubate assay Perform Assays incubate->assay mtt MTT Assay (Viability) assay->mtt ldh LDH Assay (Cytotoxicity) assay->ldh mitosox MitoSOX Assay (Mitochondrial ROS) assay->mitosox analyze Data Analysis mtt->analyze ldh->analyze mitosox->analyze end End analyze->end

Caption: Experimental workflow for this compound cytoprotection studies.

This compound and the AMPK/UCP2 Signaling Pathway

This compound has been shown to ameliorate cellular damage, in part by activating the AMP-activated protein kinase (AMPK) and upregulating the uncoupling protein 2 (UCP2), which plays a role in mitochondrial homeostasis and reducing oxidative stress.

AP39_AMPK_UCP2 This compound This compound H2S Mitochondrial H₂S This compound->H2S delivers AMPK AMPK H2S->AMPK activates pAMPK p-AMPK (Active) AMPK->pAMPK phosphorylation UCP2 UCP2 pAMPK->UCP2 upregulates Apoptosis Apoptosis pAMPK->Apoptosis Mito_Function Mitochondrial Homeostasis UCP2->Mito_Function promotes Ox_Stress Oxidative Stress UCP2->Ox_Stress Cell_Survival Cell Survival Mito_Function->Cell_Survival Ox_Stress->Apoptosis

Caption: this compound activates the protective AMPK/UCP2 pathway.

References

Determining the Optimal Concentration of AP39 for Endothelial Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, for use with endothelial cells. This compound has emerged as a significant cytoprotective agent, particularly under conditions of oxidative stress, by delivering H₂S directly to the mitochondria. The optimal concentration of this compound is crucial for achieving desired biological effects while avoiding potential cytotoxicity.

Quantitative Data Summary: this compound Concentration and Effects on Endothelial Cells

The following table summarizes the quantitative data from various studies on the effects of this compound on endothelial cells. This data provides a strong starting point for dose-range finding studies.

Cell TypeThis compound Concentration RangeObserved EffectsReference
bEnd.3 (murine microvascular endothelial cells)30-100 nMStimulation of mitochondrial electron transport and cellular bioenergetic function.[1][2][3]
bEnd.3100 nMProtection against oxidative stress-induced mitochondrial DNA damage.[1][2]
bEnd.3300 nMInhibitory effect on mitochondrial activity.[1][2][3]
Microvascular Endothelial Cells30-300 nMDecreased hyperglycemia-induced mitochondrial membrane hyperpolarization and inhibited mitochondrial oxidant production.[4]
Human Endothelial Cells< 1/1000th of conventional H₂S donorsProtection from oxidative stress.[5]
H9c2 cells (cardiomyoblast cell line, often used in cardiovascular studies)30-100 nmol/LNo significant reduction in cell viability.[6]
H9c2 cells300 nmol/LDecrease in cell viability detected.[6]
H9c2 cells500 nmol/LSignificant decrease in cell viability.[6]

Signaling Pathway of this compound in Endothelial Cells

This compound is designed to selectively accumulate within mitochondria, driven by the mitochondrial membrane potential. Once inside, it slowly releases H₂S, which can then modulate mitochondrial function and cellular signaling pathways to exert its cytoprotective effects.

AP39_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Endothelial Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_effects Cellular Effects AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Cellular Uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial Accumulation (TPP+ mediated) H2S H₂S AP39_mito->H2S Slow Release ETC Electron Transport Chain (ETC) H2S->ETC Donates electrons ATP_Synthase ATP Synthase H2S->ATP_Synthase Stimulates Mito_ROS Mitochondrial ROS H2S->Mito_ROS Reduces Mito_DNA Mitochondrial DNA H2S->Mito_DNA Protects Bioenergetics Improved Bioenergetics ETC->Bioenergetics ATP_Synthase->Bioenergetics Anti_Oxidant Antioxidant Effects Mito_ROS->Anti_Oxidant Cytoprotection Cytoprotection Mito_DNA->Cytoprotection Bioenergetics->Cytoprotection Anti_Oxidant->Cytoprotection

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols

To determine the optimal concentration of this compound for your specific endothelial cell type and experimental conditions, a series of dose-response experiments are recommended.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration range of this compound that is well-tolerated by the cells.

a. MTT Assay (Cell Viability)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Endothelial cells

  • 96-well plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. It is recommended to start with a range from 10 nM to 1 µM. Include a vehicle control (e.g., DMSO).

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

b. LDH Assay (Cytotoxicity)

This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • Endothelial cells treated with this compound (as in the MTT assay)

  • LDH assay kit

Protocol:

  • Following the treatment period with this compound, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatant.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).

Cell_Viability_Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay start Start seed_cells Seed Endothelial Cells in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere treat Treat with this compound dilutions and vehicle control adhere->treat incubate Incubate for desired period (e.g., 24h, 48h, 72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt collect_supernatant Collect supernatant incubate->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_mtt Measure absorbance at 570 nm add_solubilizer->read_mtt end End read_mtt->end ldh_assay Perform LDH assay (follow kit protocol) collect_supernatant->ldh_assay read_ldh Measure absorbance at 490 nm ldh_assay->read_ldh read_ldh->end

Caption: Workflow for cell viability and cytotoxicity assays.

Mitochondrial Function Assays

These assays are crucial for evaluating the specific effects of this compound on mitochondrial activity.

a. Measurement of Cellular Bioenergetics (Seahorse XF Analyzer)

This technology allows for the real-time measurement of oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.

Materials:

  • Seahorse XF Analyzer and consumables (cell culture microplates, cartridges)

  • Endothelial cells

  • This compound

  • Seahorse XF assay medium

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Protocol:

  • Seed endothelial cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Pre-treat cells with various concentrations of this compound for the desired duration.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

  • Load the Seahorse XF sensor cartridge with the mitochondrial stress test compounds.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

  • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

b. Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)

MitoSOX Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide, providing a measure of mitochondrial reactive oxygen species (ROS).

Materials:

  • Endothelial cells

  • This compound

  • MitoSOX Red reagent

  • HBSS (Hanks' Balanced Salt Solution) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat endothelial cells with this compound as desired.

  • Prepare a working solution of MitoSOX Red (typically 5 µM) in HBSS.

  • Remove the culture medium and incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

  • Wash the cells with warm HBSS.

  • Analyze the fluorescence using a fluorescence microscope or flow cytometer (excitation/emission ~510/580 nm).

Measurement of Intracellular H₂S

The fluorescent dye 7-azido-4-methylcoumarin (B1373340) (AzMC) can be used to detect intracellular H₂S levels.

Materials:

  • Endothelial cells

  • This compound

  • 7-azido-4-methylcoumarin (AzMC)

  • Fluorescence microscope or plate reader

Protocol:

  • Treat endothelial cells with different concentrations of this compound.

  • Load the cells with AzMC according to the manufacturer's recommendations.

  • Measure the fluorescence (excitation/emission ~365/450 nm) to determine the relative levels of intracellular H₂S.

Recommendations for Determining Optimal Concentration

  • Start with a Broad Dose Range: Based on the literature, a starting range of 10 nM to 500 nM is recommended for initial screening in endothelial cells.

  • Perform Time-Course Experiments: The effects of this compound may be time-dependent. It is advisable to assess the effects at different time points (e.g., 6, 12, 24, and 48 hours).

  • Consider the Experimental Context: The optimal concentration of this compound may vary depending on the specific endothelial cell type (e.g., primary cells vs. cell lines) and the experimental conditions (e.g., basal vs. stress conditions).

  • Combine Multiple Assays: A comprehensive understanding of the effects of this compound requires the use of multiple assays. For example, an ideal concentration would show high cell viability (MTT assay), low cytotoxicity (LDH assay), and beneficial effects on mitochondrial function.

  • Confirm Target Engagement: Whenever possible, confirm that this compound is modulating its intended target by measuring changes in intracellular H₂S levels or downstream markers of mitochondrial function.

By following these protocols and recommendations, researchers can systematically determine the optimal concentration of this compound for their specific studies involving endothelial cells, thereby ensuring reliable and reproducible results.

References

Application Notes and Protocols: AP39 Treatment in H9c2 Cardiomyocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, in studies with H9c2 rat cardiomyocytes. This document outlines detailed experimental protocols, summarizes key quantitative data from a doxorubicin-induced cardiotoxicity model, and visualizes the involved signaling pathways and experimental workflows.

I. Introduction

This compound is a novel compound that delivers hydrogen sulfide directly to the mitochondria, playing a crucial role in cellular bioenergetics and cytoprotection.[1][2][3][4] In the context of cardiovascular research, this compound has demonstrated a protective effect against doxorubicin (B1662922) (DOX)-induced cardiotoxicity in H9c2 cardiomyocytes by mitigating oxidative stress, apoptosis, and mitochondrial damage.[1][2][3] The mechanism of action involves the regulation of the AMPK/UCP2 signaling pathway.[1][2][3] These notes are intended to provide researchers with the necessary information to design and execute experiments involving this compound treatment of H9c2 cells.

II. Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on H9c2 cells, particularly in the context of doxorubicin-induced injury.

Table 1: Effect of this compound Concentration on H9c2 Cell Viability

This compound Concentration (nmol/L)Cell Viability (% of Control)Observation
0100Baseline
30No significant changeLow concentrations do not impact viability.
50No significant changeLow concentrations do not impact viability.
100No significant changeOptimal concentration for subsequent experiments.[2][3]
300Decrease detectedHigher concentrations begin to show inhibitory effects.[2][3]
500Significant decreaseHigh concentrations are cytotoxic.[2][3]

Table 2: Protective Effect of this compound on Doxorubicin-Treated H9c2 Cells

Treatment GroupThis compound Concentration (nmol/L)Doxorubicin Concentration (µmol/L)Cell Viability Improvement
DOX Only01Baseline for injury
DOX + this compound501Statistically significant
DOX + this compound1001Most obvious improvement[2][3]

III. Experimental Protocols

A. H9c2 Cell Culture
  • Cell Line: H9c2(2-1) rat heart myoblasts.[5]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][5]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂ and 95% air.[2][5]

  • Subculturing:

    • Subculture cells before they reach confluence to maintain the myoblastic phenotype.[6] A ratio of 1:2 to 1:4 is recommended.[5]

    • Rinse the cell layer with a DPBS or a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.[5]

    • Add 1.0 to 2.0 mL of Trypsin-EDTA solution and incubate until cells detach (typically 2-3 minutes).[5]

    • Neutralize trypsin with complete growth medium and re-seed into new culture vessels.[5]

  • Medium Renewal: Renew the culture medium every 2 to 3 days.[5]

B. This compound Treatment Protocol (Doxorubicin-Induced Injury Model)
  • Cell Seeding: Seed H9c2 cells in 96-well plates at a density of 4 x 10³ cells per well.[3]

  • Doxorubicin-Induced Injury:

    • To induce cardiotoxicity, treat the H9c2 cells with 1 µmol/L doxorubicin for 24 hours. This concentration has been shown to decrease cell viability by approximately 50%.[2][3]

  • This compound Co-treatment:

    • For protection studies, co-stimulate the H9c2 cells with 1 µmol/L DOX and varying concentrations of this compound (e.g., 50 nmol/L and 100 nmol/L) for 24 hours.[2][3]

    • A concentration of 100 nmol/L this compound has been shown to provide a significant protective effect.[2][3]

C. Cell Viability Assay (CCK-8)
  • Following the 24-hour treatment period, add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well of the 96-well plate.[3]

  • Incubate the plate in the cell culture incubator for 60 minutes.[3]

  • Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[3]

D. Western Blotting for Signaling Pathway Analysis
  • After treatment, lyse the H9c2 cells and extract total protein.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AMPK, AMPK, UCP2, Bax, Bcl-2, Cleaved Caspase-3).

  • Incubate with the appropriate secondary antibodies.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Visualizations

A. Signaling Pathway

AP39_Signaling_Pathway cluster_stress Cellular Stress cluster_cell H9c2 Cardiomyocyte Doxorubicin Doxorubicin Mitochondria Mitochondria Doxorubicin->Mitochondria induces damage AMPK AMPK Doxorubicin->AMPK inhibits UCP2 UCP2 Doxorubicin->UCP2 inhibits ROS Oxidative Stress (ROS Production) Mitochondria->ROS increases Apoptosis Apoptosis ROS->Apoptosis promotes AMPK->Apoptosis inhibits AMPK->UCP2 activates UCP2->ROS reduces This compound This compound This compound->Mitochondria targets This compound->AMPK activates

Caption: this compound signaling pathway in H9c2 cells.

B. Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment (24 hours) cluster_analysis Analysis Culture 1. H9c2 Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) Seed 2. Seed Cells in 96-well Plates (4x10^3 cells/well) Culture->Seed Control Control Group (Vehicle) Seed->Control DOX DOX Group (1 µmol/L) Seed->DOX DOX_this compound DOX + this compound Group (1 µmol/L DOX + 100 nmol/L this compound) Seed->DOX_this compound CCK8 3. Cell Viability Assay (CCK-8) Control->CCK8 WB 4. Western Blotting (AMPK, UCP2, Apoptosis markers) Control->WB DOX->CCK8 DOX->WB DOX_this compound->CCK8 DOX_this compound->WB

Caption: Experimental workflow for this compound treatment.

C. Logical Relationship

Logical_Relationship Doxorubicin Doxorubicin-Induced Cardiotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Doxorubicin->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Doxorubicin->Oxidative_Stress Apoptosis Apoptosis Doxorubicin->Apoptosis This compound This compound (Mitochondria-Targeted H2S Donor) Protection Cardioprotection This compound->Protection exerts Protection->Mitochondrial_Dysfunction mitigates Protection->Oxidative_Stress reduces Protection->Apoptosis inhibits

Caption: Logical relationship of this compound's protective effects.

References

Measuring Mitochondrial H₂S Levels Following AP39 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogen sulfide (B99878) (H₂S) is increasingly recognized as a critical gaseous signaling molecule, playing a pivotal role in cellular bioenergetics, cytoprotection, and redox signaling. Within the cell, mitochondria are a key site of H₂S production and action. Dysregulation of mitochondrial H₂S homeostasis is implicated in a variety of pathologies. AP39, a novel mitochondria-targeted H₂S donor, offers a powerful tool to investigate the specific roles of mitochondrial H₂S.[1][2] It selectively delivers an H₂S-donating moiety to the mitochondrial matrix, allowing for precise studies of its effects on mitochondrial function and downstream signaling pathways.[1][2]

These application notes provide detailed protocols for measuring changes in mitochondrial H₂S levels in cultured cells following treatment with this compound, utilizing the fluorescent probe 7-azido-4-methylcoumarin (B1373340) (AzMC). Additionally, protocols for assessing related mitochondrial functions, such as cell viability, reactive oxygen species (ROS) production, and mitochondrial membrane potential, are included to provide a comprehensive analysis of the effects of this compound.

Data Presentation

This compound Dose-Dependent Effects on Mitochondrial Function

The following table summarizes the concentration-dependent effects of this compound on various cellular and mitochondrial parameters as reported in the literature. It is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.[3][4]

Concentration RangeObserved EffectsCell Type(s)Reference(s)
Low (25-100 nM) Increased mitochondrial H₂S levels, enhanced cellular bioenergetics, increased ATP levels, decreased ROS generation, protected mitochondrial DNA, increased cell viability.[3][4][5]Primary Neurons, Endothelial Cells[3][4][5]
High (≥250-300 nM) Inhibitory effects on mitochondrial activity, decreased energy production, reduced cell viability.[3][4][5]Primary Neurons, Endothelial Cells[3][4][5]

Signaling Pathways and Experimental Workflow

This compound Mechanism of Action

This compound is designed to accumulate in mitochondria, driven by the positively charged triphenylphosphonium (TPP⁺) cation. Once in the mitochondrial matrix, the H₂S-donating moiety releases H₂S, which can then interact with various mitochondrial targets to modulate cellular function.

cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Cellular Uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial Targeting (TPP⁺) H2S H₂S AP39_mito->H2S H₂S Release ETC Electron Transport Chain H2S->ETC Modulates ROS ROS Production H2S->ROS Reduces ATP ATP Production ETC->ATP Drives ETC->ROS Generates cell_culture 1. Cell Culture (e.g., Neurons, Endothelial Cells) ap39_treatment 2. This compound Treatment (Dose-Response & Time-Course) cell_culture->ap39_treatment probe_loading 3. Fluorescent Probe Loading (AzMC & MitoTracker) ap39_treatment->probe_loading functional_assays 6. Functional Assays (Viability, ROS, MMP) ap39_treatment->functional_assays imaging 4. Fluorescence Microscopy (Image Acquisition) probe_loading->imaging analysis 5. Image Analysis (Co-localization & Quantification) imaging->analysis

References

Application Notes and Protocols for In Vivo Administration of AP39 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, formally known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide, is a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor.[1] It is designed to deliver H₂S directly to the mitochondria, the powerhouse of the cell, thereby protecting them from damage induced by oxidative stress.[1] this compound has demonstrated significant cytoprotective effects in a variety of preclinical rodent models, positioning it as a promising therapeutic agent for conditions involving mitochondrial dysfunction and oxidative stress, such as ischemia-reperfusion injury, neurodegenerative diseases, and cardiotoxicity.[1][2][3]

These application notes provide a comprehensive overview of the in vivo administration of this compound in various rodent models, summarizing quantitative data from key studies and detailing experimental protocols to guide researchers in their study design.

Quantitative Data Summary

The following tables summarize the administration parameters and key outcomes of this compound in various published rodent studies. This data can serve as a starting point for dose selection and experimental design.

Table 1: In Vivo Administration of this compound in Mouse Models

Disease ModelMouse StrainAdministration RouteDosageFrequency & DurationKey Quantitative OutcomesCitations
Cardiac Arrest & CPR C57BL/6JIntravenous (IV)100, 1000 nmol/kgSingle dose 2 min before CPRImproved 10-day survival rate (from 15% to 54-62%); Better neurological scores.[1]
Cardiac Arrest & CPR C57BL/6JIntravenous (IV)10 nmol/kgSingle dose 1 min after ROSCImproved 10-day survival rate (from 23% to 69%).[1]
Alzheimer's Disease APP/PS1Intraperitoneal (IP)100 nM/kgDaily for 6 weeksReversed spatial learning deficits; Decreased Aβ₄₀ and Aβ₄₂ levels in the brain.[2]
Frostbite Injury C57BL/6Topical (in cream)200 nM, 1 µMDaily for 15 daysImproved granulation tissue maturation, angiogenesis (p < 0.01), and cell proliferation (p < 0.001).[4][5]
Photothrombotic Stroke C57BL/6Not SpecifiedNot SpecifiedSingle dose 10 min after strokeIn males: significantly lower stroke volume and improved motor function. In females: only a slight reduction in stroke volume.[6]

Table 2: In Vivo Administration of this compound in Rat Models

Disease ModelRat StrainAdministration RouteDosageFrequency & DurationKey Quantitative OutcomesCitations
Renal Ischemia/Reperfusion Not SpecifiedIntraperitoneal (IP)0.1, 0.2, 0.3 mg/kgSingle dose 5 min before reperfusionDose-dependent reduction in blood urea (B33335) nitrogen and creatinine; Reduced renal MPO and MDA levels.[7][8]
Brain Ischemia (MCAO) Sprague-DawleyIntravenous (IV)100 nmol/kgSingle dose 10 min after reperfusionSignificant decrease in extracellular glutamate (B1630785) concentrations in the motor cortex and hippocampus.[9]
High-Fat Diet (HFD) Liver Injury Sprague-DawleyIntravenous (IV)0.05, 0.1 mg/kg/dayDaily for 7 weeksDose-dependent reduction in HFD-induced weight gain; Reduced serum total cholesterol and triglycerides.[10]
Doxorubicin-Induced Cardiotoxicity Sprague-DawleyNot SpecifiedNot SpecifiedNot SpecifiedAmeliorated oxidative stress, apoptosis, and mitochondrial damage; Attenuated decreases in p-AMPK/AMPK and UCP2 expression.[3][11]
Hemodynamics WistarIntravenous (IV)0.25 - 1 µmol/kgSingle doseTransiently decreased blood pressure and heart rate.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo experiments. The following sections describe common protocols for this compound administration based on cited literature.

Protocol 1: Intravenous (IV) Administration

This route ensures rapid and complete bioavailability. It is commonly used for acute injury models where precise timing of drug delivery is critical.

Materials:

  • This compound

  • Vehicle (e.g., 20% (v/v) Dimethyl sulfoxide (B87167) (DMSO) in saline)[1]

  • Rodent restrainer

  • Heat lamp (optional, for tail vein dilation)

  • 27-30 gauge needles and syringes[13]

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired stock concentration. For example, a study on cardiac arrest in mice used 20% (v/v) DMSO.[1] Ensure the solution is sterile and administered at an appropriate volume (e.g., < 0.2 mL for an adult mouse).[1][13]

  • Animal Restraint: Place the mouse or rat in a suitable restrainer, leaving the tail exposed.

  • Vein Dilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Site Preparation: Gently wipe the tail with 70% ethanol.

  • Injection: With the needle bevel facing up, carefully insert the needle into one of the lateral tail veins at a shallow angle.

  • Administration: Inject the solution slowly. Observe the injection site for any swelling, which would indicate extravasation (leakage). If this occurs, the injection must be stopped immediately.

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration

IP injection is a common route for systemic administration when rapid absorption is desired, but IV access is difficult. It is often used for sub-chronic or chronic treatment regimens.

Materials:

  • This compound

  • Vehicle (e.g., Saline)

  • 25-27 gauge needles and syringes[13]

  • 70% ethanol

Procedure:

  • Preparation of this compound Solution: Prepare the this compound solution as described for IV administration.

  • Animal Restraint: Firmly but gently restrain the rodent with its head pointing downwards. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The preferred injection site is the lower abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.

  • Injection: Insert the needle at a shallow angle (approx. 15-20 degrees) into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure that no fluid (urine or blood) is drawn into the syringe. This confirms that a vessel or the bladder has not been punctured.

  • Administration: If aspiration is clear, inject the solution smoothly.

  • Post-Injection: Withdraw the needle and return the animal to its cage, monitoring its condition. For repeated dosing, alternate the injection side.[14]

Protocol 3: Topical Administration

This route is suitable for localized conditions, such as skin injuries, to deliver the compound directly to the target tissue.

Materials:

  • This compound

  • Vehicle cream

  • Tools for application (e.g., sterile cotton swab or spatula)

Procedure:

  • Preparation of this compound Cream: this compound is incorporated into a suitable vehicle cream at the desired concentration (e.g., 200 nM or 1 µM).[4][5]

  • Animal Preparation: If necessary, the application area (e.g., dorsal skin) can be gently shaved to ensure direct contact.

  • Application: Apply a measured amount of the this compound-containing cream evenly over the target area (e.g., the frostbite wound).

  • Frequency: The application is typically repeated daily or as required by the experimental design.[4][5]

  • Monitoring: Observe the site for signs of healing or any adverse skin reactions.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz DOT language illustrate key experimental processes and the proposed mechanism of action for this compound.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis acclimatization Animal Acclimatization disease_induction Disease Model Induction (e.g., MCAO, HFD, CPR) acclimatization->disease_induction randomization Randomization into Groups (Vehicle, this compound Doses) disease_induction->randomization administration This compound / Vehicle Administration (IV, IP, Topical) randomization->administration monitoring Monitoring & Behavioral Tests administration->monitoring euthanasia Euthanasia & Sample Collection (Blood, Tissue) monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis G cluster_stress cluster_cell Cellular Environment cluster_mito Mitochondrion cluster_outcome Stressor Ischemia/Reperfusion Oxidative Stress Toxicity (e.g., Doxorubicin) MMP Preserve Mitochondrial Membrane Potential Stressor->MMP causes This compound This compound Administration H2S H₂S Release This compound->H2S targets ROS ↓ Reactive Oxygen Species (ROS) H2S->ROS H2S->MMP ATP ↑ ATP Production H2S->ATP mPTP ↓ mPTP Opening H2S->mPTP Protection Cellular Protection (Anti-apoptotic, Anti-inflammatory) ROS->Protection MMP->Protection ATP->Protection mPTP->Protection Function Improved Organ Function & Survival Protection->Function G A This compound Administration (e.g., IV, IP) B Targeted H₂S Delivery to Mitochondria A->B Step 1 C Mitigation of Oxidative Stress & Mitochondrial Dysfunction B->C Step 2 D Cellular Homeostasis & Survival C->D Step 3 E Amelioration of Pathophysiology (e.g., Reduced Infarct Size, Improved Neurological Function) D->E Step 4

References

Application Notes and Protocols for Assessing AP39 Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, with the IUPAC name [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium, is a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. It has shown significant promise in cellular bioenergetics and cytoprotection, making it a compound of interest for therapeutic development. Accurate and reproducible in vitro studies are fundamental to understanding its mechanism of action and therapeutic potential. A critical and often overlooked aspect of these studies is the solubility and stability of this compound in the experimental environment, namely the cell culture media.

The concentration of a compound that remains in solution and in its active form throughout an experiment directly impacts the validity of the obtained results. Degradation of the compound can lead to an underestimation of its potency and efficacy. This document provides detailed protocols for assessing the solubility and stability of this compound in commonly used cell culture media, enabling researchers to ensure the reliability and accuracy of their findings.

Physicochemical Properties and Solubility of this compound

This compound is comprised of a triphenylphosphonium cation, which targets the mitochondria, linked to a dithiolethione moiety that is responsible for the release of H₂S. Understanding its basic physicochemical properties is the first step in designing appropriate experimental conditions.

Table 1: Physicochemical Properties and Known Solubility of this compound

PropertyValueReference
IUPAC Name [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphoniumN/A
Molecular Formula C₃₇H₃₈O₂PS₃N/A
Molecular Weight 641.9 g/mol N/A
Solubility in PBS (pH 7.2) 1 mg/mLN/A
Solubility in DMSO 20 mg/mLN/A
Solubility in DMF 5 mg/mLN/A
Solubility in Ethanol 16 mg/mLN/A

Note: The provided solubility data is a starting point. Solubility in complex biological media can differ significantly.

Experimental Protocols

Protocol for Assessing the Kinetic Solubility of this compound in Cell Culture Media

This protocol provides a method to determine the kinetic solubility of this compound in a desired cell culture medium using a turbidity-based assay. This method is rapid and suitable for initial screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • 96-well clear bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO. A 10 mM stock solution is recommended. Ensure this compound is fully dissolved.

  • Prepare a serial dilution of the this compound stock solution in DMSO. For example, a 2-fold serial dilution series ranging from 10 mM to 0.078 mM.

  • Add 198 µL of the pre-warmed cell culture medium to each well of the 96-well plate.

  • Add 2 µL of each this compound dilution in DMSO to the corresponding wells containing the medium. This will result in a final DMSO concentration of 1%. Also, include a well with 2 µL of DMSO alone as a negative control.

  • Mix the contents of the wells thoroughly by gentle pipetting or using a plate shaker for 5 minutes.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the absorbance (optical density) of each well at 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.

  • Determine the kinetic solubility limit. The highest concentration of this compound that does not show a significant increase in absorbance compared to the DMSO control is considered the kinetic solubility limit under these conditions.

Data Presentation:

Table 2: Example Data for Kinetic Solubility of this compound in DMEM

This compound Concentration (µM)Absorbance at 620 nm (Mean ± SD)Observation
1000.550 ± 0.045Precipitate
500.210 ± 0.021Precipitate
250.095 ± 0.010Clear
12.50.052 ± 0.005Clear
6.250.051 ± 0.004Clear
DMSO Control0.050 ± 0.005Clear

In this example, the kinetic solubility of this compound in DMEM would be determined to be approximately 25 µM.

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in cell-free culture media over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO, sterile, cell culture grade

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, HPLC grade

  • Sterile microcentrifuge tubes

  • Centrifuge

  • HPLC system with a UV detector

  • C18 HPLC column

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Spike the pre-warmed cell culture medium with this compound to a final concentration below its determined solubility limit (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours).

  • Immediately process the T=0 sample. To 100 µL of the spiked medium, add 200 µL of ice-cold acetonitrile to precipitate proteins and halt degradation. Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Incubate the remaining samples at 37°C in a 5% CO₂ incubator.

  • At each subsequent time point, remove an aliquot and process it as described in step 4.

  • Transfer the supernatant from each sample to an HPLC vial for analysis.

  • Analyze the samples by HPLC. A reverse-phase C18 column is suitable. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Detection can be performed using a UV detector at a wavelength appropriate for this compound (e.g., 254 nm or a more specific wavelength based on its UV-Vis spectrum).

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Data Presentation:

Table 3: Example Stability Data of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)This compound Peak Area (Mean ± SD)% this compound Remaining
01,250,000 ± 50,000100%
11,187,500 ± 45,00095%
21,100,000 ± 40,00088%
4975,000 ± 35,00078%
8750,000 ± 30,00060%
24312,500 ± 20,00025%
48125,000 ± 10,00010%
72< Limit of Detection< 1%

Visualizing Experimental Workflows

To aid in the understanding and execution of these protocols, the following diagrams illustrate the key steps involved.

Solubility_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO add_this compound Add this compound Dilutions to Plate prep_stock->add_this compound prep_media Pre-warm Cell Culture Media prep_plate Add Media to 96-well Plate prep_media->prep_plate prep_plate->add_this compound mix Mix Thoroughly add_this compound->mix incubate Incubate at 37°C mix->incubate read_abs Measure Absorbance at 620 nm incubate->read_abs det_sol Determine Solubility Limit read_abs->det_sol

Caption: Workflow for assessing the kinetic solubility of this compound.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO spike_media Spike Pre-warmed Media with this compound prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot process_t0 Process T=0 Sample Immediately aliquot->process_t0 incubate Incubate Samples at 37°C aliquot->incubate hplc Analyze by HPLC process_t0->hplc process_tx Process Samples at Each Time Point incubate->process_tx process_tx->hplc quantify Quantify this compound Peak Area hplc->quantify calculate Calculate % Remaining quantify->calculate

Caption: Workflow for assessing the stability of this compound in cell culture media.

Factors Influencing this compound Stability in Cell Culture Media

The stability of this compound can be influenced by several factors inherent to the composition of cell culture media and the incubation conditions.

  • Reaction with Thiols: The dithiolethione moiety of this compound is known to react with thiol-containing molecules. Cell culture media, particularly RPMI-1640, contain glutathione (B108866), a major cellular antioxidant with a thiol group. This reaction can lead to the degradation of this compound and the generation of reactive oxygen species.

  • pH: Standard cell culture media are buffered to a physiological pH of approximately 7.2-7.4. While the triphenylphosphonium group is generally stable, it can be susceptible to hydrolysis under alkaline conditions.

  • Temperature: Incubation at 37°C will accelerate the rate of chemical degradation compared to storage at lower temperatures.

  • Serum Components: If the medium is supplemented with serum, enzymes such as esterases and proteases could potentially metabolize this compound.

  • Light: Although not specifically documented for this compound, many complex organic molecules are light-sensitive. It is good practice to protect solutions containing this compound from prolonged exposure to light.

Discussion and Recommendations

The protocols provided here offer a systematic approach to evaluating the solubility and stability of this compound in your specific cell culture system. It is highly recommended to perform these assessments before embarking on extensive cell-based assays.

  • Always prepare fresh solutions of this compound in your cell culture medium for each experiment. Based on the potential for degradation, storing this compound in aqueous media for extended periods is not advisable.

  • The effective concentration of this compound may be lower than the nominal concentration, especially over longer incubation times. Consider the stability data when interpreting dose-response curves and determining optimal treatment durations.

  • For long-term experiments (beyond 24 hours), consider replenishing the medium with freshly prepared this compound to maintain a more consistent concentration.

  • The choice of cell culture medium can impact the stability of this compound. The presence of components like glutathione in RPMI-1640 may lead to faster degradation compared to media lacking this component.

  • The development of a stability-indicating HPLC method is crucial. This involves demonstrating that the analytical method can separate the intact this compound from its potential degradation products, ensuring accurate quantification of the active compound. While the exact degradation products of this compound are not fully characterized, the reaction of the dithiolethione moiety with thiols is a likely degradation pathway.

By carefully assessing the solubility and stability of this compound, researchers can enhance the reproducibility and reliability of their experimental data, leading to a more accurate understanding of the biological effects of this promising therapeutic agent.

Application Notes and Protocols for Measuring the Effects of AP39 on Mitochondrial Respiration Using the Seahorse XF Analyzer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial dysfunction is a central element in a wide array of human pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. The Agilent Seahorse XF Analyzer is a powerful platform for the real-time assessment of cellular metabolic functions, such as mitochondrial respiration and glycolysis, by measuring the oxygen consumption rate (OCR).[1][2] AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has garnered significant interest for its potential therapeutic applications.[3] It is designed to deliver H₂S directly to the mitochondria, where it can influence cellular bioenergetics, mitigate oxidative stress, and offer cytoprotection.[3][4] These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test to investigate and quantify the effects of this compound on mitochondrial respiration in live cells.

Principle of the Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a standardized assay that measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.[5][6] The assay involves the sequential injection of pharmacological agents that target different components of the electron transport chain (ETC), allowing for a detailed assessment of mitochondrial health. The key parameters measured include:

  • Basal Respiration: The baseline oxygen consumption of the cells, indicating the cell's energetic demand under normal conditions.[1]

  • ATP-Linked Respiration: The portion of basal respiration dedicated to ATP synthesis.[1]

  • Proton Leak: The remaining basal respiration not coupled to ATP production, which can be an indicator of mitochondrial damage.[1]

  • Maximal Respiration: The maximum OCR that the cell can achieve, induced by an uncoupling agent.[6]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to increased energy demand.[6]

Mechanism of Action of this compound

This compound is engineered to selectively deliver H₂S to the mitochondria.[7] Its mechanism of action is centered on the ability of H₂S to act as an electron donor to the electron transport chain at low concentrations, thereby enhancing ATP production.[8] This targeted delivery of H₂S helps in preserving mitochondrial function, especially under conditions of oxidative stress.[4]

cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase powers ATP Production ATP Production ATP_Synthase->ATP Production H2S H₂S H2S->ETC donates electrons AP39_in This compound AP39_in->H2S releases AP39_out This compound AP39_out->AP39_in targets

Caption: this compound targets mitochondria and releases H₂S, which donates electrons to the ETC.

Quantitative Effects of this compound on Mitochondrial Respiration

The impact of this compound on mitochondrial bioenergetics is highly dependent on its concentration. Low nanomolar concentrations have been shown to be stimulatory, whereas higher concentrations can be inhibitory.[4][9] The following tables summarize the observed effects of this compound on key mitochondrial respiration parameters from various studies.

Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in Primary Neurons

This compound ConcentrationBasal Respiration (% of Control)Maximal Respiration (% of Control)Cell TypeReference
25 nMIncreasedIncreasedWild-Type (WT) Neurons[9]
100 nMIncreasedIncreasedWild-Type (WT) Neurons[9]
250 nMDecreasedDecreasedWild-Type (WT) Neurons[9]

Table 2: Effect of this compound on OCR in Endothelial Cells

This compound ConcentrationBasal Respiration (% of Control)Maximal Respiration (% of Control)Cell TypeReference
30 nMStimulatoryStimulatorybEnd.3 murine microvascular endothelial cells[4]
100 nMStimulatoryStimulatorybEnd.3 murine microvascular endothelial cells[4]
300 nMInhibitoryInhibitorybEnd.3 murine microvascular endothelial cells[4]

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on mitochondrial respiration using the Agilent Seahorse XF Analyzer.

Materials and Reagents
  • Seahorse XF Analyzer (e.g., XF96 or XF24)[10]

  • Seahorse XF Cell Culture Microplates[1]

  • Seahorse XF Calibrant Solution[11]

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[10]

  • This compound

  • Cell line of interest (e.g., primary neurons, endothelial cells)[4][9]

  • Appropriate cell culture medium and supplements[1]

  • Seahorse XF Base Medium (supplemented with glucose, pyruvate (B1213749), and glutamine)[10]

Experimental Workflow Diagram

cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed_cells Seed cells in Seahorse XF microplate hydrate_cartridge Hydrate sensor cartridge with XF Calibrant prep_media Prepare assay medium and treat cells with this compound load_cartridge Load sensor cartridge with Mito Stress Test compounds prep_media->load_cartridge calibrate Calibrate Seahorse XF Analyzer load_cartridge->calibrate run_assay Run Seahorse XF Mito Stress Test calibrate->run_assay analyze_data Analyze OCR data run_assay->analyze_data

Caption: Experimental workflow for the Seahorse XF this compound mitochondrial respiration assay.

Detailed Protocol

Day 1: Cell Seeding and Cartridge Hydration

  • Cell Seeding:

    • Seed the cells of interest into a Seahorse XF cell culture microplate at a pre-determined optimal density.[12] For example, primary neurons can be seeded at a density of 3.5 x 10⁴ cells per well.[9]

    • Ensure even cell distribution to minimize variability.

    • Culture the cells overnight in a CO₂ incubator at 37°C.

  • Sensor Cartridge Hydration:

    • Hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[11]

    • Incubate the cartridge overnight in a non-CO₂ incubator at 37°C.[13]

Day 2: Seahorse XF Assay

  • Prepare Assay Medium:

    • On the day of the assay, prepare the Seahorse XF assay medium by supplementing Seahorse XF Base Medium with glucose, L-glutamine, and sodium pyruvate (e.g., 10 mM glucose, 2 mM glutamine, 1 mM pyruvate).[5]

    • Warm the medium to 37°C and adjust the pH to 7.4.

  • This compound Treatment:

    • Prepare fresh stock solutions of this compound.

    • Remove the cell culture plate from the incubator and wash the cells twice with the pre-warmed Seahorse XF assay medium.[1]

    • Add the assay medium containing the desired concentrations of this compound (e.g., 25 nM, 100 nM, 250 nM) or vehicle control to the respective wells.[9]

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 1-2 hours.[9]

  • Load Sensor Cartridge:

    • Prepare the injection solutions from the Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.

    • Load the appropriate volumes of each inhibitor into the corresponding ports of the hydrated sensor cartridge.

  • Run the Assay:

    • Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.[1]

    • Once calibration is complete, replace the calibrant plate with the cell culture plate containing the this compound-treated cells.

    • Start the assay. The instrument will measure the basal OCR, followed by the sequential injection of the mitochondrial inhibitors, with OCR measurements taken after each injection.[5]

Data Analysis and Interpretation

The Seahorse XF software will automatically calculate the OCR values. The key parameters of mitochondrial respiration can be determined as follows:

  • Basal Respiration: (Last OCR measurement before first injection) - (Non-Mitochondrial Respiration)

  • ATP-Linked Respiration: (Last OCR measurement before Oligomycin injection) - (Minimum OCR measurement after Oligomycin injection)

  • Maximal Respiration: (Maximum OCR measurement after FCCP injection) - (Non-Mitochondrial Respiration)

  • Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)

An increase in basal and maximal respiration at lower concentrations of this compound would suggest that it enhances mitochondrial function.[4][9] Conversely, a decrease in these parameters at higher concentrations would indicate an inhibitory or toxic effect.[4][9] These data will provide valuable insights into the dose-dependent effects of this compound on cellular bioenergetics.

References

AP39 Protocol for Western Blot Analysis of Signaling Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor that has garnered significant interest for its therapeutic potential in a variety of cellular and disease models. By delivering H₂S directly to the mitochondria, this compound influences cellular bioenergetics, oxidative stress, and apoptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound to investigate its effects on key signaling pathways using Western blot analysis. The methodologies outlined here are designed to guide researchers in accurately assessing changes in protein expression and phosphorylation status of critical signaling molecules.

Featured Signaling Pathways

This compound has been shown to modulate several critical signaling pathways. This section details the key pathways and the effects of this compound on their core components.

AMPK/UCP2 Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Uncoupling protein 2 (UCP2) is involved in mitochondrial function and reactive oxygen species (ROS) production. In models of doxorubicin-induced cardiotoxicity, this compound has been shown to activate the AMPK/UCP2 pathway, leading to protective effects.[1][3] Treatment with this compound leads to an increase in the phosphorylation of AMPK (p-AMPK) and the expression of UCP2, which helps to mitigate mitochondrial damage and apoptosis.[1][2]

AMPK_UCP2_Pathway This compound This compound AMPK AMPK This compound->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation UCP2 UCP2 pAMPK->UCP2 upregulates Mitochondrial_Function Mitochondrial Function UCP2->Mitochondrial_Function improves Apoptosis Apoptosis UCP2->Apoptosis inhibits DOX Doxorubicin DOX->AMPK inhibits DOX->UCP2 inhibits DOX->Apoptosis induces PI3K_Akt_Pathway cluster_risk RISK Pathway This compound This compound pAkt p-Akt This compound->pAkt no effect PI3K PI3K Akt Akt PI3K->Akt Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival promotes Nrf2_Pathway cluster_cytoplasm Cytoplasm This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n translocation ARE ARE Nrf2_n->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidant_Enzymes upregulates WB_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis & Quantification I->J

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following AP39 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39 is a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor that has demonstrated significant cytoprotective effects in various models of cellular stress. By delivering H₂S directly to the mitochondria, this compound helps maintain mitochondrial function, reduce oxidative stress, and inhibit apoptotic cell death. These application notes provide a detailed protocol for the analysis of apoptosis by flow cytometry after treatment with this compound, along with quantitative data from relevant studies and a visualization of the key signaling pathways involved.

Hydrogen sulfide is an endogenous gasotransmitter with crucial roles in cardiovascular health, exerting its protective effects by modulating oxidative stress, apoptosis, and mitochondrial function.[1] this compound, as a mitochondria-targeted H₂S donor, has been shown to attenuate intracellular oxidative stress, preserve mitochondrial integrity, and ameliorate cardiomyocyte injury at appropriate concentrations.[1]

Data Presentation

The following tables summarize the quantitative data from studies investigating the anti-apoptotic effects of this compound in different cell types and injury models.

Table 1: Effect of this compound on Doxorubicin-Induced Apoptosis in H9c2 Cardiomyocytes

Treatment GroupConcentrationApoptosis Rate (%)
Control-~5%
Doxorubicin (DOX)1 µM~35%
DOX + this compound1 µM DOX + 100 nM this compound~15%

Data extracted from Zhang et al., 2024.[2][3]

Table 2: Effect of this compound on UVA-Induced Apoptosis in Normal Human Dermal Fibroblasts (NHDFs)

Treatment GroupThis compound ConcentrationApoptotic Cells (%)
Control (Sham-irradiated)-~2%
UVA (8 J/cm²)-~25%
UVA + this compound50 nM~18%
UVA + this compound100 nM~12%
UVA + this compound200 nM~8%

Data estimated from graphical representations in Panich et al., 2022.[4][5]

Experimental Protocols

This section provides a detailed methodology for analyzing apoptosis by flow cytometry after this compound treatment using the Annexin V and Propidium Iodide (PI) staining method.

Protocol: Annexin V-FITC and PI Staining for Flow Cytometry

This protocol is adapted from established methods for apoptosis detection.[2][3]

Materials:

  • Cells of interest (e.g., H9c2 cardiomyocytes, NHDFs)

  • This compound (or other H₂S donor)

  • Apoptosis-inducing agent (e.g., Doxorubicin, UVA radiation)

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) staining solution (or other viability dyes like SYTOX Red)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates or flasks.

    • Allow cells to adhere and grow for 24-48 hours.

    • Pre-treat cells with the desired concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Induce apoptosis using the chosen stressor (e.g., add Doxorubicin or expose to UVA radiation). Include appropriate controls: untreated cells, cells treated with the apoptosis-inducer alone, and cells treated with this compound alone.

    • Incubate for the desired period to allow for the induction of apoptosis.

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization.

    • For suspension cells, collect by centrifugation.

    • Collect all cells, including any floating cells from the supernatant, as these may be apoptotic.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately (within 1 hour).

    • Set up compensation and quadrants using single-stained controls (Annexin V-FITC only and PI only).

    • Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live, healthy cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Signaling Pathways and Visualizations

This compound exerts its anti-apoptotic effects through the modulation of key signaling pathways, primarily centered on mitochondrial protection.

This compound Anti-Apoptotic Signaling Pathway

This compound delivers H₂S to the mitochondria, which helps to preserve mitochondrial function and integrity. This leads to the activation of the AMPK/UCP2 pathway.[2][3] Activated AMPK can inhibit the pro-apoptotic protein Bax and promote the expression of the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of the caspase cascade and ultimately blocking apoptosis.[2][3]

AP39_Apoptosis_Pathway This compound This compound H2S Mitochondrial H₂S This compound->H2S delivers AMPK AMPK Activation H2S->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 Bcl2 Bcl-2 (Anti-apoptotic) Expression ↑ AMPK->Bcl2 Bax Bax (Pro-apoptotic) Activity ↓ AMPK->Bax Mito Mitochondrial Integrity Maintained Bcl2->Mito Bax->Mito CytC Cytochrome c Release ↓ Mito->CytC Caspase Caspase Cascade Activation ↓ CytC->Caspase Apoptosis Apoptosis Inhibition Caspase->Apoptosis

Caption: this compound anti-apoptotic signaling pathway.

Experimental Workflow for Apoptosis Analysis

The following diagram illustrates the general workflow for assessing the anti-apoptotic effects of this compound using flow cytometry.

Experimental_Workflow start Seed Cells treat Treat with this compound and/ or Apoptosis Inducer start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain flow Analyze by Flow Cytometry stain->flow data Quantify Apoptotic Cell Populations flow->data

References

Application Notes and Protocols for Measuring Changes in Mitochondrial Membrane Potential with AP39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, to investigate changes in mitochondrial membrane potential (ΔΨm). This compound offers a novel tool to explore the therapeutic potential of targeted H₂S delivery in various disease models.

Introduction

This compound, chemically known as (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a small molecule designed for the targeted delivery of hydrogen sulfide (H₂S) directly to mitochondria.[1] This is achieved through a triphenylphosphonium (TPP⁺) cation, which facilitates the molecule's accumulation within the negatively charged mitochondrial matrix.[2][3] Once localized, this compound slowly releases H₂S, a gaseous signaling molecule with established roles in cytoprotection, cellular bioenergetics, and modulation of oxidative stress.[1][2][4]

The mitochondrial membrane potential is a critical indicator of mitochondrial health and cellular viability.[5] A decrease in ΔΨm is an early hallmark of apoptosis and cellular dysfunction.[5] this compound has been shown to modulate mitochondrial function and preserve mitochondrial membrane potential in various models of cellular stress, making it a valuable tool for research in drug discovery and development.[6][7]

Mechanism of Action

This compound's mechanism of action involves the targeted delivery of H₂S to the mitochondrial compartment. The positively charged TPP⁺ moiety directs the molecule to the mitochondria, where the H₂S-donating moiety releases its payload.[2][8] This localized release of H₂S can have several effects on mitochondrial function, including the modulation of electron transport, reduction of reactive oxygen species (ROS), and preservation of ATP production, all of which contribute to the maintenance of the mitochondrial membrane potential.[4][9][10]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on various parameters related to mitochondrial function and cell viability, as reported in the literature.

Table 1: Dose-Dependent Effects of this compound on H₂S Production

Concentration of this compoundCell/Tissue TypeFold Increase in H₂S (approx.)Reference
25-250 nMPrimary Neurons (APP/PS1)Concentration-dependent increase[9]
30-300 nMEndothelial CellsDose-dependent increase[10]

Table 2: Dose-Dependent Effects of this compound on Cellular Bioenergetics and Viability

Concentration of this compoundCell/Tissue TypeEffectReference
25-100 nMPrimary Neurons (APP/PS1)Increased cellular bioenergetics and cell viability[9][11]
250 nMPrimary Neurons (APP/PS1)Decreased energy production and cell viability[9][11]
30-100 nMEndothelial CellsStimulation of mitochondrial electron transport[4][10]
300 nMEndothelial CellsInhibitory effect on mitochondrial activity[4][10]
100 nMH9c2 CardiomyocytesAttenuated doxorubicin-induced decrease in cell viability[7]
30-300 nMNRK-49F Kidney CellsConcentration-dependent protection against oxidative stress[3][12]

Table 3: Protective Effects of this compound on Mitochondrial Function

Concentration of this compoundModel SystemProtective EffectReference
100 nMPrimary Neurons (APP/PS1)Increased ATP levels, decreased ROS generation[9][13]
100 nMC. elegans (Leigh syndrome model)Preserved mitochondrial membrane potential, reversed decline in ATP[6]
100 nMH9c2 Cardiomyocytes (Doxorubicin-induced toxicity)Attenuated decrease in mitochondrial membrane potential and ATP levels[7][14]
100 nMEndothelial Cells (Oxidative stress)Protected against mitochondrial DNA damage[4]
1000 nmol/kgMice (Cardiac arrest model)Inhibited mitochondrial permeability transition pore (mPTP) opening[15]

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm in cultured cells treated with this compound. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[5][16] The ratio of red to green fluorescence provides a measure of mitochondrial polarization.

Materials:

  • Cultured cells of interest

  • 24-well or 96-well clear-bottom black plates

  • This compound

  • JC-1 staining solution (e.g., from a commercial kit)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 30 nM, 100 nM, 300 nM).

    • Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the experimental design.[9][13]

  • Positive Control: For a positive control for depolarization, treat a set of wells with 10-50 µM FCCP for 5-10 minutes prior to JC-1 staining.[16][17]

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium or PBS).

    • Remove the this compound-containing medium and wash the cells once with warm PBS.

    • Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes.[16]

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with filters for both green (e.g., FITC channel) and red (e.g., TRITC channel) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic or stressed cells will show increased green fluorescence.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at both emission wavelengths (green: ~529 nm, red: ~590 nm). Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), a cell-permeant, cationic dye that accumulates in active mitochondria. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.[5][18]

Materials:

  • Cultured cells of interest

  • 24-well or 96-well clear-bottom black plates

  • This compound

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • Phosphate-buffered saline (PBS)

  • Culture medium

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Fluorescence microscope, flow cytometer, or plate reader

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • This compound Treatment: Treat cells with this compound as described in Protocol 1.

  • Positive Control: Treat a set of wells with 10-20 µM FCCP for 10 minutes.[17]

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed culture medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 50-200 nM for microscopy and 200-1000 nM for plate reader assays.[17]

    • Add the TMRE working solution to each well and incubate at 37°C for 15-30 minutes.[17]

  • Washing: Gently aspirate the TMRE-containing medium and wash the cells once with warm PBS or culture medium.

  • Imaging and Analysis:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope with a rhodamine filter set. Quantify the mean fluorescence intensity of the mitochondria.

    • Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

    • Fluorescence Plate Reader: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (Ex/Em ≈ 549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Visualizations

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_effects Downstream Effects AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Cellular Uptake AP39_mito This compound AP39_cyto->AP39_mito TPP+ Mediated Mitochondrial Targeting H2S H₂S Release AP39_mito->H2S MMP Preservation of Mitochondrial Membrane Potential H2S->MMP ATP Increased ATP Production H2S->ATP ROS Decreased ROS Production H2S->ROS Apoptosis Inhibition of Apoptosis MMP->Apoptosis prevents

Caption: Mechanism of this compound action and its downstream effects on mitochondria.

Experimental_Workflow_MMP_Measurement start Start seed_cells Seed Cells in a Multi-well Plate start->seed_cells treat_cells Treat Cells with this compound (and Vehicle/Positive Controls) seed_cells->treat_cells stain_cells Stain with Fluorescent Dye (e.g., JC-1 or TMRE) treat_cells->stain_cells wash_cells Wash Cells to Remove Excess Dye stain_cells->wash_cells acquire_data Acquire Data (Microscopy, Plate Reader, or Flow Cytometry) wash_cells->acquire_data analyze_data Analyze Data and Quantify Changes in ΔΨm acquire_data->analyze_data end_node End analyze_data->end_node

Caption: General experimental workflow for measuring mitochondrial membrane potential.

References

Application Notes: Quantification of Reactive Oxygen Species (ROS) in Response to AP39

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AP39 is a novel small molecule that selectively delivers hydrogen sulfide (B99878) (H₂S) to mitochondria, the primary site of cellular energy production and a major source of reactive oxygen species (ROS).[1][2] At low nanomolar concentrations, this compound has been shown to protect cells against various forms of stress by preserving mitochondrial function, stimulating cellular bioenergetics, and reducing oxidative stress.[2][3] The quantification of ROS in response to this compound is critical for understanding its mechanism of action and evaluating its therapeutic potential in a wide range of diseases associated with mitochondrial dysfunction and oxidative damage, including neurodegenerative diseases, cardiovascular conditions, and diabetes.[1][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure changes in cellular and mitochondrial ROS levels following treatment with this compound.

Mechanism of Action: this compound and ROS Regulation

This compound consists of an H₂S-donating moiety (anethole dithiolethione) attached to a mitochondria-targeting triphenylphosphonium (TPP⁺) group via an alkyl linker.[4] This structure allows this compound to accumulate within mitochondria, where it slowly releases H₂S.[6] The released H₂S exerts its antioxidant effects primarily by modulating the mitochondrial electron transport chain (ETC). It is thought to donate electrons to the ETC, thereby improving its efficiency and reducing the electron leakage that leads to the formation of superoxide (B77818) (O₂•⁻), a primary mitochondrial ROS.[7] This reduction in mitochondrial ROS alleviates cellular oxidative stress, prevents damage to mitochondrial DNA, and inhibits the opening of the mitochondrial permeability transition pore (PTP), a key event in cell death pathways.[1][5]

AP39_Mechanism cluster_cell Cell cluster_mito Mitochondrion AP39_outside This compound AP39_inside This compound AP39_outside->AP39_inside TPP⁺ Mediated Uptake H2S H₂S AP39_inside->H2S Slow Release ETC Electron Transport Chain (ETC) H2S->ETC Donates Electrons PTP Mitochondrial Permeability Transition Pore (PTP) H2S->PTP Inhibits Opening mROS Mitochondrial ROS (O₂•⁻) Production ETC->mROS Reduces Electron Leak ATP ATP Production ETC->ATP Maintains Efficiency mROS->PTP Induces Opening Cell_Stress Cellular Oxidative Stress mROS->Cell_Stress Cell_Survival Improved Cell Viability & Bioenergetics ATP->Cell_Survival Cell_Stress->Cell_Survival This compound Attenuates Experimental_Workflow start Seed cells in appropriate vessel (e.g., 96-well plate, coverslips) treatment Treat cells with desired concentrations of this compound and controls start->treatment incubation_ros Remove treatment medium and incubate cells with ROS-sensitive fluorescent probe (e.g., MitoSOX) treatment->incubation_ros wash Gently wash cells 2-3 times with warm buffer (e.g., HBSS, PBS) to remove excess probe incubation_ros->wash analysis Immediately analyze fluorescence wash->analysis microscopy Fluorescence Microscopy analysis->microscopy Imaging flow Flow Cytometry analysis->flow Single-cell quantification plate_reader Microplate Reader analysis->plate_reader Population average

References

Topical Application of AP39 in a Cream Vehicle for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury and cellular stress. Its ability to deliver H₂S directly to mitochondria helps maintain cellular bioenergetics and reduces oxidative damage. Recent in vivo studies have explored the topical application of this compound in a cream vehicle, particularly in the context of cutaneous wound healing. These application notes provide a comprehensive overview of the methodologies for utilizing this compound in a cream formulation for in vivo research, including detailed experimental protocols, data presentation guidelines, and visualization of relevant biological pathways.

Data Presentation

Quantitative data from in vivo studies should be meticulously recorded and presented to allow for clear interpretation and comparison between experimental groups. The following tables are examples based on findings from a study on frostbite injury in mice, illustrating how to structure such data.[1]

Table 1: Wound Healing Dynamics Following Topical this compound Treatment

Treatment GroupDay 4 Wound Area (% of Initial)Day 7 Wound Area (% of Initial)Day 15 Wound Area (% of Initial)
Vehicle Control95.2 ± 4.880.1 ± 6.255.3 ± 7.1
This compound (200 nM)85.7 ± 5.162.5 ± 5.9**25.1 ± 4.5***
This compound (1 µM)88.3 ± 4.968.9 ± 6.538.6 ± 5.2**

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, and **p < 0.001.

Table 2: Histological and Immunohistochemical Analysis of Wound Tissue on Day 15

Treatment GroupGranulation Tissue Maturation Score (Arbitrary Units)Angiogenesis (CD31+ vessels/field)Cell Proliferation (Ki-67+ cells/field)
Vehicle Control1.2 ± 0.315.2 ± 3.145.8 ± 8.2
This compound (200 nM)3.8 ± 0.5 28.9 ± 4.2**98.2 ± 12.5
This compound (1 µM)4.5 ± 0.6***25.4 ± 3.8*85.1 ± 11.7**

*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, and **p < 0.001.

Experimental Protocols

Preparation of this compound Cream Formulation

Note: The exact composition of the vehicle cream used in published studies on topical this compound is not always detailed. The following protocol describes the preparation of a standard oil-in-water (o/w) emulsion cream suitable for murine topical studies. Researchers should perform stability and compatibility testing of this compound within their chosen vehicle.

Materials:

  • This compound

  • Oil Phase:

    • Cetearyl alcohol (e.g., 10% w/w)

    • Stearic acid (e.g., 4% w/w)

    • Mineral oil or other suitable oil (e.g., 15% w/w)

  • Aqueous Phase:

    • Purified water (e.g., 69% w/w)

    • Glycerin (e.g., 5% w/w)

    • Emulsifying agent (e.g., Polysorbate 80, 2% w/w)

  • Preservative (e.g., Phenoxyethanol, 1% w/w)

  • pH adjuster (e.g., Triethanolamine)

  • Heating and stirring equipment (e.g., water bath, homogenizer)

Protocol:

  • Prepare the Oil Phase: In a heat-resistant beaker, combine the cetearyl alcohol, stearic acid, and mineral oil. Heat to 70-75°C with continuous stirring until all components are melted and homogenous.

  • Prepare the Aqueous Phase: In a separate beaker, combine the purified water, glycerin, and polysorbate 80. Heat to 70-75°C with stirring until fully dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer. Continue homogenization for 5-10 minutes until a uniform white cream is formed.

  • Cooling: Allow the emulsion to cool to approximately 40°C with gentle stirring.

  • Incorporation of this compound: Dissolve the desired amount of this compound in a small amount of a suitable solvent (e.g., DMSO, ensuring final concentration is non-toxic) and add it to the cream with thorough mixing. Alternatively, if this compound is water-soluble, it can be dissolved in the aqueous phase before emulsification (ensure temperature stability).

  • Final Steps: Add the preservative and adjust the pH to a skin-compatible range (typically 5.5-6.5) using the pH adjuster. Continue gentle stirring until the cream has cooled to room temperature.

  • Storage: Store the final cream in an airtight, light-resistant container at a controlled temperature (e.g., 4°C).

In Vivo Murine Model of Cutaneous Wound Healing

This protocol describes the creation of a full-thickness excisional wound in mice, followed by topical treatment with this compound cream. All procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Anesthetic (e.g., isoflurane)

  • Electric clippers and depilatory cream

  • Surgical scissors, forceps, and a 6-mm dermal biopsy punch

  • Sterile saline

  • This compound cream and vehicle control cream

  • Transparent occlusive dressing (e.g., Tegaderm™)

Protocol:

  • Animal Preparation: Anesthetize the mouse. Shave the dorsal surface and apply a depilatory cream for a short duration to remove remaining fur. Clean the area with 70% ethanol (B145695) and sterile saline.

  • Wound Creation: Create one or two full-thickness excisional wounds on the dorsum using a 6-mm dermal biopsy punch.

  • Topical Application: Apply a standardized amount (e.g., 200 µL) of the this compound cream or vehicle control cream to the wound bed.

  • Dressing: Cover the wound with a transparent occlusive dressing to protect the wound and prevent removal of the cream.

  • Treatment Regimen: Repeat the topical application daily or as required by the study design.

  • Wound Assessment: Monitor wound closure by capturing digital images at specified time points (e.g., days 4, 7, 15). The wound area can be quantified using image analysis software (e.g., ImageJ).

  • Tissue Collection: At the end of the experiment, euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin.

  • Histological and Immunohistochemical Analysis: Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform staining with Hematoxylin and Eosin (H&E) for general morphology and immunohistochemistry for specific markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki-67).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cutaneous Wound Healing

This compound, as a mitochondria-targeted H₂S donor, is believed to promote wound healing through several interconnected pathways. It reduces oxidative stress, supports mitochondrial function, modulates inflammation, and promotes angiogenesis and cell proliferation.

AP39_Wound_Healing_Pathway cluster_this compound Topical this compound Application cluster_cellular Cellular Effects cluster_outcome Therapeutic Outcome This compound This compound in Cream Vehicle Mitochondria Mitochondrial H₂S Delivery This compound->Mitochondria Bioenergetics Improved Bioenergetics (↑ATP) Mitochondria->Bioenergetics OxidativeStress Reduced Oxidative Stress (↓ROS) Mitochondria->OxidativeStress Proliferation ↑ Cell Proliferation (Keratinocytes, Fibroblasts) Bioenergetics->Proliferation Inflammation Modulated Inflammation OxidativeStress->Inflammation Angiogenesis ↑ Angiogenesis Inflammation->Angiogenesis WoundHealing Accelerated Wound Healing Angiogenesis->WoundHealing Proliferation->WoundHealing

Caption: this compound's mechanism in wound healing.

Experimental Workflow for In Vivo Topical this compound Study

The following diagram illustrates the typical workflow for an in vivo study investigating the effects of topical this compound on cutaneous wound healing.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) C Anesthesia and Dorsal Hair Removal A->C B Preparation of this compound Cream and Vehicle Control F Daily Topical Application of Cream B->F D Creation of Full-Thickness Excisional Wound C->D E Randomization into Treatment Groups D->E E->F G Wound Imaging and Area Measurement F->G Time Points H Euthanasia and Tissue Collection F->H End of Study J Data Analysis and Interpretation G->J I Histological and Immunohistochemical Analysis H->I I->J

Caption: Workflow for in vivo topical this compound wound study.

Logical Relationship for Assessing Skin Penetration

To fully understand the effects of topical this compound, it is important to assess its penetration into the skin. This can be achieved through a combination of in vivo and ex vivo techniques.

Skin_Penetration_Assessment cluster_application Topical Application cluster_invivo In Vivo / Ex Vivo Analysis cluster_quantification Quantification cluster_outcome Outcome TopicalDose Apply this compound Cream to Murine Dorsal Skin TapeStripping Tape Stripping of Stratum Corneum TopicalDose->TapeStripping SkinBiopsy Skin Biopsy and Homogenization TopicalDose->SkinBiopsy Microdialysis Dermal Microdialysis (In Vivo) TopicalDose->Microdialysis LCMS LC-MS/MS Analysis of this compound Levels TapeStripping->LCMS SkinBiopsy->LCMS Microdialysis->LCMS PKProfile Determine Skin Pharmacokinetic Profile LCMS->PKProfile

Caption: Assessing this compound skin penetration.

References

Detecting H₂S Release from the Mitochondria-Targeted Donor AP39 Using Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed guide for the use of fluorescent probes to detect and visualize hydrogen sulfide (B99878) (H₂S) release from AP39, a mitochondria-targeted H₂S donor. This compound is a valuable tool in research due to its ability to deliver H₂S directly to the mitochondria, minimizing off-target effects and allowing for the specific investigation of mitochondrial H₂S signaling.[1] This document outlines the principles of detection, provides detailed experimental protocols for commonly used fluorescent probes, and presents data in a clear, structured format.

Principle of Detection

The detection of H₂S release from this compound in cellular and acellular systems is achieved using "turn-on" fluorescent probes. These probes are initially in a non-fluorescent or weakly fluorescent state. In the presence of H₂S, a specific chemical reaction occurs, leading to the release of a highly fluorescent molecule. This results in a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or a plate reader. The intensity of the fluorescence is proportional to the concentration of H₂S, allowing for both qualitative visualization and quantitative measurement. Several fluorescent probes are suitable for this purpose, with WSP-1, WSP-5, and 7-azido-4-methylcoumarin (B1373340) (AzMC) being commonly employed.

Data Presentation

The following tables summarize key quantitative data for the use of fluorescent probes in detecting H₂S release from this compound.

Table 1: Spectroscopic Properties of Recommended Fluorescent Probes

ProbeExcitation Maximum (nm)Emission Maximum (nm)
WSP-1~465~515
WSP-5~502~525
AzMCNot specified in resultsNot specified in results

Table 2: Recommended Experimental Conditions for Detecting H₂S Release from this compound in Cell Culture

ParameterRecommendationReference
This compound Concentration 25 - 300 nM[2][3]
This compound Incubation Time 2 - 24 hours[3]
WSP-1 Working Concentration 10 - 100 µM
WSP-1 Incubation Time 30 - 60 minutes
WSP-5 Working Concentration 10 - 100 µM[4][5]
WSP-5 Incubation Time 30 minutes[4][5]
AzMC Working Concentration 10 µM[3]
AzMC Incubation Time 30 minutes[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental setup.

Protocol 1: Detection of H₂S Release from this compound in Live Cells using WSP-1

This protocol describes the use of the WSP-1 fluorescent probe to visualize and quantify H₂S released from this compound in cultured cells.

Materials:

  • WSP-1 fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Cultured cells (adherent or suspension)

  • Cell culture medium (serum-free for probe loading)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel) or fluorescence plate reader

Procedure:

1. Preparation of Stock Solutions: a. 5 mM WSP-1 Stock Solution: Allow the vial of WSP-1 powder to equilibrate to room temperature. Briefly centrifuge the vial to collect the powder at the bottom. Add the appropriate volume of anhydrous DMSO to achieve a 5 mM concentration. Vortex thoroughly until the powder is completely dissolved. Aliquot and store at -20°C, protected from light. b. This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mM. Store at -20°C.

2. Cell Seeding: a. Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes, 96-well black plates with clear bottoms) and culture until they reach the desired confluency (typically 70-90%).

3. This compound Treatment: a. Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 25, 50, 100, 200, 300 nM). b. Remove the existing culture medium from the cells and replace it with the this compound-containing medium. c. Incubate the cells for the desired duration (e.g., 2, 4, 12, or 24 hours) at 37°C in a CO₂ incubator.

4. WSP-1 Probe Loading: a. Prepare a WSP-1 working solution by diluting the 5 mM stock solution in serum-free cell culture medium to a final concentration of 10-100 µM. b. After the this compound treatment, remove the medium and wash the cells once with warm PBS. c. Add the WSP-1 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

5. Fluorescence Measurement: a. After incubation with the probe, remove the WSP-1 working solution and wash the cells two to three times with warm PBS to remove any excess probe. b. Add fresh PBS or culture medium to the cells. c. For microscopy: Image the cells immediately using a fluorescence microscope with excitation at ~465 nm and emission at ~515 nm. d. For plate reader: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

Protocol 2: Detection of H₂S Release from this compound in Live Cells using WSP-5

This protocol outlines the use of the WSP-5 fluorescent probe, which is reported to have a faster fluorescence turn-on rate compared to WSP-1.[5]

Materials:

  • WSP-5 fluorescent probe

  • Anhydrous DMSO

  • This compound

  • Cultured cells

  • Cell culture medium (serum-free for probe loading)

  • PBS

  • Fluorescence microscope or plate reader

Procedure:

1. Preparation of Stock Solutions: a. 10 mM WSP-5 Stock Solution: Prepare a 10 mM stock solution of WSP-5 in anhydrous DMSO.[4][6] Aliquot and store at -20°C, protected from light. b. This compound Stock Solution: Prepare a 1 mM stock solution of this compound in a suitable solvent.

2. Cell Seeding and this compound Treatment: a. Follow steps 2 and 3 from Protocol 1.

3. WSP-5 Probe Loading: a. Prepare a WSP-5 working solution by diluting the 10 mM stock solution in serum-free medium or PBS to a final concentration of 10-100 µM.[4][5] b. After this compound treatment, wash the cells once with warm PBS. c. Add the WSP-5 working solution and incubate for 30 minutes at 37°C.[4][5]

4. Fluorescence Measurement: a. Remove the WSP-5 solution and wash the cells twice with warm PBS.[4] b. Add fresh medium or PBS. c. Image or measure fluorescence immediately (Excitation: ~502 nm, Emission: ~525 nm).[5]

Protocol 3: Co-localization of H₂S Release from this compound with Mitochondria using AzMC

This protocol is adapted from a study detecting H₂S release from this compound in neurons and allows for the visualization of H₂S production within the mitochondria.[3]

Materials:

  • 7-azido-4-methylcoumarin (AzMC) fluorescent probe

  • MitoTracker Red CMXRos (or other mitochondrial stain)

  • This compound

  • Cultured neurons or other cell types

  • Cell culture medium

  • PBS

  • Confocal laser scanning microscope

Procedure:

1. Preparation of Stock Solutions: a. Prepare stock solutions of AzMC, MitoTracker, and this compound in DMSO.

2. Cell Seeding and this compound Treatment: a. Seed cells on glass-bottom dishes suitable for confocal microscopy. b. Treat cells with desired concentrations of this compound (e.g., 25-250 nM) for 2 hours.[3]

3. Probe and Stain Loading: a. After this compound treatment, load the cells with 10 µM AzMC and 200 nM MitoTracker Red CMXRos in cell culture medium.[3] b. Incubate at 37°C for 30 minutes.[3]

4. Imaging: a. Wash the cells three times with PBS.[3] b. Acquire images using a confocal laser scanning microscope. c. H₂S signal (from AzMC) will be detected in the green channel, and mitochondria (from MitoTracker) in the red channel. d. The colocalization of the green and red signals will indicate H₂S production within the mitochondria.[3]

Mandatory Visualizations

AP39_Signaling_Pathway This compound This compound (Mitochondria-Targeted H₂S Donor) TPP Triphenylphosphonium (TPP+) Moiety This compound->TPP targets H2S_Moiety Dithiolethione (H₂S-donating Moiety) This compound->H2S_Moiety carries Mitochondrion Mitochondrion TPP->Mitochondrion accumulates in H2S H₂S H2S_Moiety->H2S slowly releases within mitochondrion Cellular_Effects Cellular Effects (e.g., cytoprotection, modulation of bioenergetics) H2S->Cellular_Effects mediates

Caption: Signaling pathway of this compound-mediated H₂S release in mitochondria.

Experimental_Workflow Cell_Seeding 1. Seed Cells in appropriate vessel AP39_Treatment 2. Treat Cells with this compound (e.g., 25-300 nM for 2-24h) Cell_Seeding->AP39_Treatment Probe_Loading 3. Load Cells with Fluorescent Probe (e.g., WSP-1, WSP-5, AzMC) AP39_Treatment->Probe_Loading Wash1 4. Wash to remove excess probe Probe_Loading->Wash1 Imaging 5. Fluorescence Imaging or Plate Reading Wash1->Imaging Analysis 6. Data Analysis Imaging->Analysis

Caption: General experimental workflow for detecting H₂S from this compound.

References

Application Notes and Protocols: Long Amplicon PCR for Assessing Mitochondrial DNA Integrity with AP39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the long amplicon polymerase chain reaction (LA-PCR) method to assess mitochondrial DNA (mtDNA) integrity, with a specific focus on evaluating the protective effects of the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39.

Introduction

Mitochondrial DNA is particularly vulnerable to damage from reactive oxygen species (ROS) due to its proximity to the electron transport chain and less robust DNA repair mechanisms compared to nuclear DNA.[1][2][3] The integrity of mtDNA is crucial for maintaining normal mitochondrial function and overall cellular health. Damage to mtDNA is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular diseases, and aging.[1]

The long amplicon PCR (LA-PCR) assay is a sensitive and reliable method for quantifying mtDNA damage.[3][4][5][6] The principle of this assay is that DNA lesions, such as oxidized bases and strand breaks, impede the progression of DNA polymerase during PCR.[1][2][3] Consequently, the amplification of a long mtDNA fragment is inversely proportional to the amount of damage present. By comparing the amplification of a long mtDNA fragment to that of a short, relatively damage-free fragment, the extent of mtDNA damage can be quantified.[3][4]

This compound is a novel small molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[7][8] H₂S is a gaseous signaling molecule with established roles in cytoprotection and cellular bioenergetics.[8][9] Studies have shown that this compound can protect against oxidative stress-induced mtDNA damage, making the LA-PCR method an ideal tool to investigate its efficacy.[7][10] At low nanomolar concentrations (30-100 nM), this compound has been shown to stimulate mitochondrial electron transport and cellular bioenergetic function.[7][11]

Principle of the Long Amplicon PCR (LA-PCR) Method

The LA-PCR assay for mtDNA damage quantification is based on the principle that DNA lesions can block or slow down the progression of DNA polymerase. The assay involves the amplification of two fragments of the mitochondrial genome:

  • A long fragment (typically >8 kb): This fragment is more likely to contain one or more DNA lesions, which will inhibit its amplification. The amount of PCR product generated from this long fragment is therefore inversely proportional to the frequency of lesions.

  • A short fragment (typically 100-250 bp): This fragment is much less likely to contain a lesion and serves as an internal control to normalize for the initial number of mtDNA copies in the sample.

By comparing the relative amplification of the long fragment to the short fragment in treated versus control samples, the number of lesions per unit length of mtDNA can be calculated.

Application: Evaluating the Protective Effects of this compound on mtDNA Integrity

A key application of this method is to determine the efficacy of protective compounds like this compound against mtDNA damage. A typical experimental setup involves inducing mtDNA damage in a cell culture model using an oxidative stressor and then assessing the protective effects of this compound pre-treatment.

Experimental Workflow

The general workflow for assessing the protective effects of this compound on mtDNA integrity using LA-PCR is as follows:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_pcr Long Amplicon PCR cluster_analysis Data Analysis A 1. Cell Seeding B 2. Pre-treatment with this compound A->B C 3. Induction of Oxidative Stress (e.g., Glucose Oxidase) B->C D 4. Cell Harvesting C->D E 5. Total DNA Extraction D->E F 6. DNA Quantification & Normalization E->F G 7. PCR Amplification (Long & Short mtDNA Fragments) F->G H 8. Gel Electrophoresis & Imaging G->H I 9. Densitometry or Real-Time PCR Analysis H->I J 10. Calculation of mtDNA Lesions I->J signaling_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Release Mitochondria->H2S ETC Electron Transport Chain (ETC) Stimulation H2S->ETC AMPK AMPK Activation H2S->AMPK ROS Reduced ROS Production ETC->ROS ATP Increased ATP Production ETC->ATP mtDNA_damage Decreased mtDNA Damage ROS->mtDNA_damage Apoptosis Reduced Apoptosis mtDNA_damage->Apoptosis UCP2 UCP2 Upregulation AMPK->UCP2 UCP2->ROS

References

Application Notes and Protocols for Cell Viability Assays in AP39 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MTT and LDH assays to assess cell viability in experiments involving AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This compound has demonstrated dose-dependent effects on cellular bioenergetics and viability, making accurate assessment of these parameters crucial for research and development.[1][2][3]

Introduction to this compound and Cell Viability

This compound is a novel compound designed to deliver H₂S directly to mitochondria, the powerhouses of the cell. This targeted delivery allows for the modulation of mitochondrial function, which can have profound effects on cell survival and metabolism.[4] At low concentrations (typically in the nanomolar range), this compound has been shown to enhance cellular bioenergetics and protect against cell death, while higher concentrations can be inhibitory or cytotoxic.[1][2][3] Therefore, determining the precise dose-response relationship in a given cell type is a critical first step in any study involving this compound.

The two most common methods to assess these effects are the MTT and LDH assays. The MTT assay measures the metabolic activity of viable cells, which is often used as an indicator of cell viability and proliferation. The LDH assay, on the other hand, quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells, providing a measure of cytotoxicity.

Data Presentation

The following tables summarize key quantitative data for consideration when designing this compound experiments with MTT and LDH assays.

Table 1: Recommended this compound Concentration Ranges for Initial Screening

Concentration RangeExpected EffectReference
25 - 100 nMIncreased cell viability and bioenergetics[1][2][3]
> 250 nMDecreased cell viability and energy production[1][2]

Table 2: Key Parameters for MTT and LDH Assays

ParameterMTT AssayLDH Assay
Principle Enzymatic reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.Measurement of LDH released from cells with damaged plasma membranes.
Measurement Absorbance at 570 nmAbsorbance at 490 nm
Indication Cell viability and metabolic activityCytotoxicity and cell lysis
Incubation Time (Post-Treatment) 2-4 hours30 minutes
Controls Untreated cells, vehicle control, medium-only blankSpontaneous LDH release (untreated cells), Maximum LDH release (lysed cells), medium background

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol provides a detailed methodology for assessing cell viability based on mitochondrial metabolic activity.

Materials:

  • Cells of interest

  • 96-well microplate

  • This compound (and appropriate vehicle, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This protocol details the methodology for quantifying cytotoxicity by measuring LDH release.

Materials:

  • Cells of interest

  • 96-well microplate

  • This compound (and appropriate vehicle)

  • Complete cell culture medium

  • LDH Assay Kit (containing LDH reaction mixture, substrate, and stop solution)

  • Lysis solution (e.g., 1% Triton X-100)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis solution (add 10 µL of 10X lysis buffer 45 minutes before supernatant collection).[5]

    • Medium Background: Wells containing only culture medium.

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

Visualizations

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound (and Controls) seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (2-4h) Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read

MTT Assay Experimental Workflow

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound (and Controls) seed->treat collect Collect Supernatant treat->collect add_reagent Add LDH Reaction Mixture collect->add_reagent incubate_ldh Incubate (30 min) add_reagent->incubate_ldh stop Add Stop Solution incubate_ldh->stop read Read Absorbance (490 nm) stop->read

LDH Assay Experimental Workflow

AP39_Signaling cluster_mito Mitochondrion This compound This compound H2S H₂S Release This compound->H2S Mito_Function Mitochondrial Function H2S->Mito_Function AMPK AMPK Activation H2S->AMPK ERK ERK1/2 Phosphorylation H2S->ERK Nrf2 Nrf2 Activation H2S->Nrf2 ROS ↓ ROS Production Mito_Function->ROS Apoptosis ↓ Apoptosis ROS->Apoptosis UCP2 UCP2 Upregulation AMPK->UCP2 UCP2->ROS Cell_Viability ↑ Cell Viability ERK->Cell_Viability Antioxidant Antioxidant Defense Nrf2->Antioxidant Antioxidant->Apoptosis Apoptosis->Cell_Viability

References

Troubleshooting & Optimization

troubleshooting inconsistent results in AP39 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. Inconsistent results in this compound experiments can often be traced to specific methodological factors. This guide aims to help you identify and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing inconsistent or no protective effects with this compound in my cell culture experiments?

A1: Inconsistent results with this compound often stem from its biphasic, concentration-dependent effects.[1][2] Low nanomolar concentrations are typically cytoprotective and support cellular bioenergetics, while higher concentrations can be inhibitory or even cytotoxic.[1][2][3]

Troubleshooting Steps:

  • Concentration Optimization: The optimal concentration of this compound is highly dependent on the cell type and the nature of the experimental insult. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific model. Protective effects are often observed in the low nanomolar range (e.g., 25-100 nM).[2][3][4]

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Cell Density: The density at which cells are seeded can influence their metabolic state and response to this compound. Ensure consistent cell seeding densities across experiments.

  • Duration of Treatment: The timing of this compound administration (pre-treatment, co-treatment, or post-treatment relative to the insult) and the total incubation time can significantly impact the outcome. Optimize these parameters for your experimental setup.

Q2: My in vivo experiments with this compound are yielding variable results in terms of tissue protection.

A2: Variability in in vivo studies can be influenced by factors such as route of administration, dosage, and the specific animal model.

Troubleshooting Steps:

  • Dosage: Similar to in vitro studies, the dose of this compound is critical. Dose-dependent effects have been observed in vivo, with protective effects reported at specific dose ranges.[4][5] For example, in a rat model of renal ischemia-reperfusion injury, a dose-dependent attenuation of injury was observed.[4]

  • Route and Timing of Administration: The method of administration (e.g., intraperitoneal injection) and the timing relative to the injury (e.g., before reperfusion) are critical parameters that need to be consistent.[4][5]

  • Animal Model: The species, strain, age, and sex of the animals can all influence the experimental outcome. Ensure these variables are consistent across your study groups.

Q3: I am observing unexpected changes in mitochondrial function after this compound treatment.

A3: this compound directly targets mitochondria to deliver H₂S, which can modulate mitochondrial respiration and redox signaling.[1][6]

Troubleshooting Steps:

  • Biphasic Effect on Respiration: Be aware that H₂S can have a dual effect on mitochondrial respiration. At low concentrations, it can stimulate electron transport and ATP production, while at higher concentrations, it can be inhibitory.[1][2] Measuring oxygen consumption rates at different this compound concentrations can help characterize this effect in your system.

  • Mitochondrial Quality Control: Ensure that your mitochondrial isolation procedures are robust and yield healthy, coupled mitochondria. Poor mitochondrial quality can lead to artifacts and misinterpretation of results.

  • Assay Selection: Use multiple assays to assess different aspects of mitochondrial function, such as membrane potential (e.g., JC-1 assay), reactive oxygen species (ROS) production (e.g., MitoSOX Red), and ATP levels.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell TypeExperimental ModelEffective Concentration RangeObserved EffectReference
Renal Epithelial Cells (NRK)Oxidative Stress (Glucose Oxidase)30 - 300 nMProtection against cell death[4]
APP/PS1 NeuronsAlzheimer's Disease Model25 - 100 nMIncreased cell viability and bioenergetics[2][3]
APP/PS1 NeuronsAlzheimer's Disease Model250 nMDecreased energy production and cell viability[2][3]
H9c2 CardiomyocytesDoxorubicin-induced Toxicity100 nMAmelioration of cell damage[7]

Table 2: Effective Dosages of this compound in In Vivo Studies

Animal ModelInjury ModelRoute of AdministrationEffective DosageObserved EffectReference
RatMyocardial Ischemia-ReperfusionIntraperitoneal1 µmol·kg⁻¹Reduced infarct size[5]
RatRenal Ischemia-ReperfusionIntraperitoneal0.1 - 0.3 mg/kgDose-dependent attenuation of injury[4]
APP/PS1 MiceAlzheimer's DiseaseNot Specified100 nM/kgAmeliorated learning and memory deficits[2]
RatDoxorubicin-induced CardiotoxicityIntraperitoneal50 nmol/kgAttenuated cardiotoxicity[7]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • Vehicle control (e.g., DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere.

    • Treat cells with various concentrations of this compound or vehicle control for the desired duration.

    • Introduce the experimental insult if applicable.

    • Add MTT solution to each well and incubate.

    • After incubation, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

2. Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.[6]

  • Materials:

    • Cells of interest

    • This compound

    • MitoSOX Red reagent

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Load cells with MitoSOX Red reagent according to the manufacturer's instructions.

    • Wash the cells to remove excess probe.

    • Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.

3. Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 dye is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.[6]

  • Materials:

    • Cells of interest

    • This compound

    • JC-1 dye

  • Procedure:

    • Culture and treat cells with this compound as desired.[6]

    • Prepare a JC-1 staining solution at the recommended concentration.[6]

    • Incubate the cells with the JC-1 staining solution.

    • Measure the fluorescence of both the monomer (green) and aggregate (red) forms of JC-1. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

Visualizations

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Uptake AP39_mito This compound AP39_cyto->AP39_mito TPP⁺ Mediated Accumulation H2S H₂S AP39_mito->H2S Slow Release Bioenergetics Modulation of Bioenergetics H2S->Bioenergetics Redox Regulation of Redox Signaling H2S->Redox Cytoprotection Cytoprotective Effects Bioenergetics->Cytoprotection Redox->Cytoprotection

Caption: Mechanism of this compound action within a cell.[6]

Experimental_Workflow_MTT start Seed Cells in 96-well Plate treatment Treat with this compound and/or Insult start->treatment add_mtt Add MTT Solution treatment->add_mtt incubate Incubate add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: General workflow for an MTT cell viability assay.[6]

AP39_Signaling_Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria H2S H₂S Release Mitochondria->H2S AMPK AMPK Activation H2S->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 Oxidative_Stress Reduced Oxidative Stress UCP2->Oxidative_Stress Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection

Caption: this compound signaling pathway in doxorubicin-induced cardiotoxicity.[8]

References

identifying and controlling for AP39 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] Its structure consists of an H₂S-donating moiety attached to a triphenylphosphonium (TPP⁺) cation.[2] The positive charge of TPP⁺ facilitates its accumulation within the negatively charged mitochondrial matrix.[3] Once inside the mitochondria, this compound slowly releases H₂S, which plays a crucial role in cellular signaling, cytoprotection, and metabolic regulation.[2][3] This targeted delivery minimizes systemic side effects and maximizes the therapeutic potential of H₂S in conditions associated with mitochondrial dysfunction.[1][2]

Q2: What are the known "off-target" effects of this compound?

The term "off-target" for this compound typically refers to its dose-dependent effects rather than binding to unintended molecular targets. This compound exhibits a biphasic, concentration-dependent effect on mitochondrial activity.[2]

  • Low Concentrations (nM range): At low nanomolar concentrations (e.g., 25-100 nM), this compound has been shown to be cytoprotective, stimulate mitochondrial respiration, and increase ATP production.[2][4][5]

  • High Concentrations (µM range or high nM): At higher concentrations (e.g., 250-300 nM or more), this compound can have inhibitory effects on mitochondrial function and may reduce cell viability.[4][5][6]

It is crucial to perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal therapeutic window.

Q3: How does this compound influence cellular signaling pathways?

This compound has been shown to modulate several signaling pathways, primarily related to cytoprotection and mitochondrial function. One key pathway is the AMPK/UCP2 pathway.[5][7] this compound can attenuate doxorubicin-induced cardiotoxicity by regulating the expression of AMPK and UCP2.[7] Studies have also shown that the cardioprotective effects of this compound can be independent of the cytosolic reperfusion injury salvage kinase (RISK) pathway, suggesting a direct mitochondrial mechanism of action.[8]

Q4: What are the key applications of this compound in research?

This compound is a valuable tool for studying the roles of mitochondrially-delivered H₂S in various physiological and pathological processes. Its applications include, but are not limited to:

  • Cardioprotection: Protecting against myocardial ischemia-reperfusion injury.[8]

  • Neuroprotection: Showing therapeutic potential in models of Alzheimer's disease by preserving mitochondrial function.[4]

  • Renal Protection: Exerting protective effects in renal epithelial cells against oxidative stress and in acute renal injury.[9]

  • Metabolic Regulation: Investigating its effects on cellular bioenergetics and metabolism.[2][10]

Troubleshooting Guide

Problem 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT assay).

  • Possible Cause 1: Suboptimal this compound Concentration.

    • Solution: As mentioned, this compound has a biphasic effect. Your chosen concentration might be too high, leading to cytotoxicity, or too low to elicit a protective effect. Perform a dose-response experiment to identify the optimal concentration for your specific cell line and experimental conditions.[3][4][5]

  • Possible Cause 2: Vehicle Control Issues.

    • Solution: Ensure your vehicle control (e.g., DMSO) is used at the same final concentration across all wells and is not causing toxicity itself.[3]

  • Possible Cause 3: Cell Seeding Density.

    • Solution: Use an optimal cell seeding density. Overly confluent or sparse cultures can lead to variability in metabolic activity, affecting the MTT assay results.[3]

Problem 2: No significant effect of this compound on mitochondrial function (e.g., oxygen consumption rate, mitochondrial membrane potential).

  • Possible Cause 1: Inappropriate Time-Course.

    • Solution: The effects of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal incubation time for observing the desired effects on mitochondrial parameters.[3]

  • Possible Cause 2: Insufficient Mitochondrial Targeting.

    • Solution: While this compound is designed for mitochondrial targeting, cellular uptake and mitochondrial accumulation can vary between cell types. You can verify mitochondrial localization using imaging techniques with fluorescently tagged analogs, if available, or by assessing downstream mitochondrial-specific events.

  • Possible Cause 3: Issues with the Assay Itself.

    • Solution: Ensure your mitochondrial function assays are properly calibrated and controlled. For mitochondrial membrane potential assays using JC-1, for example, ensure proper dye concentration and incubation times are used.[3] For oxygen consumption rate measurements, ensure the instrument is calibrated and cells are healthy.[11]

Problem 3: High background or non-specific bands in Western blot analysis for proteins modulated by this compound.

  • Possible Cause 1: Antibody Specificity.

    • Solution: Validate your primary antibody to ensure it is specific for the target protein. Run appropriate controls, such as knockout/knockdown cell lysates if available.

  • Possible Cause 2: Improper Blocking or Washing.

    • Solution: Optimize your blocking conditions (e.g., type of blocking agent, duration) and washing steps to reduce non-specific antibody binding.[12][13][14]

  • Possible Cause 3: Protein Overload.

    • Solution: Ensure you are loading an appropriate amount of protein per lane. Overloading can lead to smearing and non-specific bands.[3]

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of this compound on Cell Viability and Mitochondrial Function

Concentration RangeObserved EffectCell Type(s)Reference(s)
25 - 100 nMIncreased cell viability and bioenergeticsAPP/PS1 neurons[4][15]
30 - 100 nMStimulation of mitochondrial electron transportbEnd.3 murine microvascular endothelial cells[6][16]
30, 100, 300 nMReduced LDH release (cytoprotection)NRK renal epithelial cells[9]
250 nMReduced cell viability and bioenergeticsAPP/PS1 neurons[4][15]
300 nMInhibitory effect on mitochondrial activitybEnd.3 murine microvascular endothelial cells[6][16]

Table 2: In Vivo Efficacy of this compound

DoseAnimal ModelEffectReference(s)
1 μmol·kg⁻¹Rat (myocardial reperfusion injury)~40% reduction in infarct size[8]
0.1, 0.2, 0.3 mg/kg (i.p.)Rat (renal ischemia-reperfusion)Dose-dependent protective effects[9]
50 nmol/kg (i.p.)Rat (doxorubicin-induced cardiotoxicity)Attenuated cardiotoxicity[17]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[3]

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • Vehicle control (e.g., DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or vehicle control and incubate for the desired time period.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

2. Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.[3]

  • Materials:

    • Cells of interest

    • This compound

    • MitoSOX Red reagent

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Load the cells with MitoSOX Red reagent (typically 5 µM) in HBSS or serum-free medium for 10-30 minutes at 37°C, protected from light.

    • Wash the cells with warm buffer to remove excess probe.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer.

3. Western Blotting

This protocol can be used to analyze changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.[3]

  • Materials:

    • Treated and untreated cell lysates

    • Laemmli buffer

    • SDS-PAGE gels

    • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates and determine protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[3]

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Visualizations

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto TPP-mediated uptake AP39_mito This compound AP39_cyto->AP39_mito H2S H₂S AP39_mito->H2S Slow Release Bioenergetics Modulation of Bioenergetics H2S->Bioenergetics Redox Regulation of Redox Signaling H2S->Redox Cytoprotection Cytoprotective Effects Bioenergetics->Cytoprotection Redox->Cytoprotection

Caption: Mechanism of this compound action within a cell.[3]

MTT_Assay_Workflow start Seed Cells in 96-well plate treatment Treat with this compound and Controls start->treatment incubation1 Incubate treatment->incubation1 add_mtt Add MTT Reagent incubation1->add_mtt incubation2 Incubate (2-4h) add_mtt->incubation2 solubilize Add Solubilization Solution incubation2->solubilize read Measure Absorbance (570 nm) solubilize->read Troubleshooting_Logic issue Inconsistent Results cause1 Suboptimal this compound Concentration? issue->cause1 Check cause2 Vehicle Control Issues? issue->cause2 Check cause3 Assay Protocol Error? issue->cause3 Check solution1 Perform Dose-Response Curve cause1->solution1 If yes solution2 Verify Vehicle Concentration cause2->solution2 If yes solution3 Review and Optimize Assay Protocol cause3->solution3 If yes

References

optimizing AP39 dosage to avoid inhibitory effects in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, in rat models. The information provided is intended to help optimize experimental design and avoid potential inhibitory effects associated with improper dosage.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in rats, with a focus on dosage optimization and mitigating adverse effects.

Observed Issue Potential Cause Recommended Action
Lack of therapeutic effect Suboptimal Dosage: The concentration of this compound may be too low to elicit a biological response.Gradually increase the dose within the established therapeutic range (see Table 1). Consider the specific rat model and condition being studied, as optimal dosage can vary.
Route of Administration: The chosen route (e.g., intraperitoneal vs. intravenous) may not be optimal for the target tissue or desired pharmacokinetic profile.Review literature for the most effective administration route for your specific application. Ensure proper administration technique to guarantee accurate dosing (see Experimental Protocols).
Compound Stability: Improper storage or handling of this compound may lead to degradation.Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare solutions fresh for each experiment.
Inhibitory or Adverse Effects (e.g., decreased cell viability, organ damage) Dosage Too High: this compound exhibits a biphasic, concentration-dependent effect. High concentrations can be inhibitory or cytotoxic.[1][2]Immediately reduce the dosage. Refer to the dose-response data in Table 1 and consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific experimental setup.[3]
Rapid Administration: A rapid bolus injection of a high concentration may lead to transiently toxic local concentrations.For intravenous administration, consider a slower infusion rate. For intraperitoneal injections, ensure the volume is appropriate for the size of the rat to avoid discomfort and potential complications.
Solvent Toxicity: The vehicle used to dissolve this compound may be contributing to the adverse effects.Use a biocompatible and non-toxic solvent, such as saline or phosphate-buffered saline (PBS), whenever possible. If a co-solvent like DMSO is necessary, keep the final concentration as low as possible.
High Variability in Experimental Results Inconsistent Dosing: Inaccurate or inconsistent administration of this compound can lead to variable results.Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment for all measurements.
Animal-to-Animal Variation: Biological variability between animals can contribute to differing responses.Increase the number of animals per group to improve statistical power. Ensure that rats are of a similar age, weight, and strain.
Timing of Administration: The therapeutic window for this compound may be time-dependent in relation to the induced injury or disease model.Optimize the timing of this compound administration (e.g., pre-treatment, co-treatment, or post-treatment) based on the pathophysiology of the model.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in rats?

A1: The optimal starting dose can vary depending on the rat strain, age, weight, and the specific pathological model. Based on published studies, a range of 50 nmol/kg to 0.1 mg/kg for intraperitoneal or intravenous administration is a reasonable starting point for efficacy studies.[2][4] It is highly recommended to perform a pilot study with a small cohort of animals to determine the optimal dose for your specific experimental conditions.

Q2: Are there known toxic or inhibitory concentrations of this compound in rats?

Q3: What is the mechanism of action of this compound?

A3: this compound is a mitochondria-targeted hydrogen sulfide (H₂S) donor. It selectively delivers H₂S to the mitochondria, where it can modulate cellular bioenergetics, reduce oxidative stress, and inhibit apoptosis. One of the key signaling pathways influenced by this compound is the AMPK/UCP2 pathway .[2]

Q4: How should I prepare and administer this compound solutions?

A4: this compound is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in a vehicle like saline or phosphate-buffered saline (PBS) for injection. It is crucial to keep the final DMSO concentration low to avoid solvent toxicity. For detailed administration protocols, please refer to the "Experimental Protocols" section below.

Q5: What is the AMPK/UCP2 signaling pathway and how does this compound affect it?

A5: The AMP-activated protein kinase (AMPK) is a key regulator of cellular energy homeostasis. Uncoupling protein 2 (UCP2), located in the inner mitochondrial membrane, plays a role in mitochondrial function and reduces the production of reactive oxygen species (ROS). This compound has been shown to activate AMPK, which in turn can upregulate UCP2. This pathway is believed to contribute to the protective effects of this compound against cellular stress and mitochondrial dysfunction.

Data Presentation

Table 1: Summary of this compound Dosage and Effects in Rat Models

Rat Model Route of Administration Dosage Observed Effects Reference
Doxorubicin-induced cardiotoxicityIntraperitoneal (IP)50 nmol/kg (every other day for 3 weeks)Ameliorated cardiotoxicity by regulating the AMPK/UCP2 pathway.[2]
High-fat diet-induced liver injuryIntravenous (IV)0.05 mg/kg or 0.1 mg/kg (daily for 7 weeks)Reduced liver injury in a dose-dependent manner by alleviating oxidative stress and mitochondrial impairment.[4]
Renal ischemia-reperfusion injuryIntraperitoneal (IP)0.1, 0.2, and 0.3 mg/kg (5 minutes before reperfusion)Provided dose-dependent protection against renal damage. The most pronounced effect was at 0.3 mg/kg, but at the highest concentration, cytoprotective effects were no longer observed.[1][6]
Normotensive and hypertensive ratsIntravenous (IV)0.25-1 µmol/kgTransiently decreased blood pressure and heart rate.[7]
Brain Ischemia (MCAO)Intravenous (IV)100 nmol/kg (single dose)Reduced glutamate-mediated excitotoxicity.[8]

Experimental Protocols

Intraperitoneal (IP) Injection of this compound in Rats
  • Preparation of Dosing Solution:

    • Dissolve this compound in a minimal amount of DMSO to create a stock solution.

    • Further dilute the stock solution with sterile saline or PBS to the desired final concentration. Ensure the final DMSO concentration is below 1% to minimize solvent toxicity.

    • Warm the solution to room temperature before injection.

  • Animal Restraint:

    • Properly restrain the rat. This can be done manually by a trained handler or using a suitable restraint device.

  • Injection Procedure:

    • Position the rat on its back with its head tilted slightly downwards.

    • Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

    • Use a 23-25 gauge needle.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the solution. The recommended maximum volume for an IP injection in rats is typically up to 10 ml/kg.

    • Withdraw the needle and monitor the animal for any signs of distress.

Intravenous (IV) Injection of this compound in Rats (Tail Vein)
  • Preparation of Dosing Solution:

    • Prepare the this compound solution as described for IP injection, ensuring it is sterile and free of particulates.

  • Animal Preparation and Restraint:

    • Place the rat in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.

  • Injection Procedure:

    • Identify one of the lateral tail veins.

    • Use a 25-27 gauge needle attached to a syringe containing the this compound solution.

    • Insert the needle, bevel up, into the vein at a shallow angle.

    • A successful insertion is often indicated by a small flash of blood in the hub of the needle.

    • Slowly inject the solution. The maximum bolus IV injection volume is typically around 5 ml/kg.

    • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Mandatory Visualization

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Mitochondria->H2S Releases AMPK AMPK H2S->AMPK Activates UCP2 UCP2 AMPK->UCP2 Upregulates ROS Reduced ROS UCP2->ROS Mito_Function Improved Mitochondrial Function & Bioenergetics ROS->Mito_Function Cell_Protection Cell Protection & Survival Mito_Function->Cell_Protection

Caption: this compound targets mitochondria, releasing H₂S which activates the AMPK/UCP2 pathway.

Experimental_Workflow Start Start: Experimental Design Dose_Selection Dose Selection (e.g., 50 nmol/kg - 0.3 mg/kg) Start->Dose_Selection Animal_Model Rat Model Preparation (e.g., Disease Induction) Start->Animal_Model AP39_Admin This compound Administration (IP or IV) Dose_Selection->AP39_Admin Animal_Model->AP39_Admin Monitoring Monitoring for Therapeutic & Adverse Effects AP39_Admin->Monitoring Data_Collection Data Collection (e.g., Blood, Tissue Samples) Monitoring->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: A generalized workflow for in vivo experiments using this compound in rat models.

Troubleshooting_Logic Observation Observe Experimental Outcome No_Effect No Therapeutic Effect Observation->No_Effect No Adverse_Effect Inhibitory/Adverse Effects Observation->Adverse_Effect Negative Optimal_Effect Optimal Therapeutic Effect Observation->Optimal_Effect Positive Check_Dose_Low Is Dose Too Low? No_Effect->Check_Dose_Low Check_Dose_High Is Dose Too High? Adverse_Effect->Check_Dose_High Continue Continue Experiment Optimal_Effect->Continue Increase_Dose Increase Dose Check_Dose_Low->Increase_Dose Yes Check_Protocol Review Protocol (Administration, Stability) Check_Dose_Low->Check_Protocol No Decrease_Dose Decrease Dose Check_Dose_High->Decrease_Dose Yes Check_Dose_High->Check_Protocol No

Caption: A logical diagram for troubleshooting common issues in this compound experiments.

References

addressing the biphasic dose-response of AP39 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AP39 in vitro. The information is designed to address common challenges, particularly the characteristic biphasic dose-response of this mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl) phenoxy)decyl) triphenylphosphonium bromide, is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] It achieves this through a triphenylphosphonium (TPP⁺) cation, which targets the molecule to the mitochondria, coupled with an H₂S-donating moiety.[2][3] Within the mitochondria, this compound slowly releases H₂S, a gaseous signaling molecule known for its cytoprotective and bioenergetic roles.[1][4]

Q2: I am not observing the expected protective effects of this compound. What could be the reason?

A2: The most common reason for a lack of protective effects is a suboptimal concentration of this compound. This compound exhibits a biphasic, or bell-shaped, dose-response curve.[2][5] Protective effects, such as stimulation of mitochondrial electron transport and enhancement of cellular bioenergetics, are typically observed at lower nanomolar concentrations (e.g., 30-100 nM).[3][6][7][8][9] At higher concentrations (e.g., 300 nM or above), this compound can have inhibitory or even cytotoxic effects.[3][6][7][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What is the evidence for the biphasic dose-response of this compound?

A3: Several in vitro studies have demonstrated the biphasic nature of this compound. For instance, in murine microvascular endothelial cells (bEnd.3), this compound stimulated mitochondrial activity at 30-100 nM but had an inhibitory effect at 300 nM.[7][9] Similarly, in primary neurons from an Alzheimer's disease mouse model, this compound increased cell viability and bioenergetics at 25-100 nM, while a concentration of 250 nM decreased these parameters.[6] This biphasic effect is also seen in renal epithelial cells, where the protective effects of this compound against oxidative stress were most prominent at 30 and 100 nM.[2]

Q4: How does this compound impact cellular bioenergetics?

A4: At optimal low concentrations, this compound can enhance cellular bioenergetics by donating electrons to the mitochondrial electron transport chain, which can lead to increased ATP production.[4][6] This is often observed as an increase in the oxygen consumption rate (OCR) in cellular respirometry assays.[6] However, at higher concentrations, the excessive delivery of H₂S can inhibit mitochondrial respiration.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or experimental model. - Cell Health: The overall health of the cells may be poor, masking any potential effects of this compound.- Perform a dose-response curve starting from a low nanomolar range (e.g., 10 nM) up to a higher concentration (e.g., 500 nM) to identify the optimal working concentration. - Ensure cells are healthy and in the logarithmic growth phase before treatment.
Cytotoxicity observed after this compound treatment - High Concentration: As mentioned, this compound can be inhibitory or cytotoxic at higher concentrations (typically ≥300 nM).[3][6][7][8][9] - Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.- Lower the concentration of this compound to the recommended protective range (30-100 nM).[3][6][7][8][9] - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).
Inconsistent results between experiments - This compound Stability: this compound in solution may degrade over time. - Variability in Cell Culture: Differences in cell passage number, density, or growth conditions can lead to variability.- Prepare fresh solutions of this compound for each experiment from a frozen stock. - Standardize cell culture procedures, including seeding density and passage number.
Unexpected changes in mitochondrial function - Biphasic Effect: You may be observing the inhibitory phase of the dose-response curve. - Off-target Effects: While targeted, extremely high concentrations might lead to off-target effects.- Carefully review your this compound concentration and consider testing a lower dose. - Include appropriate controls, such as the TPP⁺ moiety alone, to distinguish mitochondria-targeted effects from non-specific effects of the carrier molecule.

Quantitative Data Summary

Table 1: Biphasic Effect of this compound on Cellular Bioenergetics in Wild-Type Neurons

This compound ConcentrationBasal Oxygen Consumption Rate (OCR)Maximal Respiration (OCR)
Control (0 nM)BaselineBaseline
25 nMIncreasedIncreased
100 nMSignificantly IncreasedSignificantly Increased
250 nMDecreasedDecreased
Data summarized from a study on primary neurons.[6]

Table 2: Protective Effects of this compound on Oxidative Stress Markers in Renal Epithelial Cells

Treatment GroupMitochondrial Function (MTT Assay, % of Control)Cell Viability (LDH Release, % of Control)Intracellular ATP (% of Control)
Control100%100%100%
Oxidative Stress (GOx)DecreasedIncreasedDecreased
GOx + this compound (30 nM)Partially RestoredPartially ReducedPartially Restored
GOx + this compound (100 nM)Significantly RestoredSignificantly ReducedSignificantly Restored
GOx + this compound (300 nM)Less pronounced restorationLess pronounced reductionLess pronounced restoration
Data summarized from a study on NRK-49F rat kidney epithelial cells subjected to glucose oxidase (GOx)-induced oxidative stress.[2]

Experimental Protocols

Protocol 1: In Vitro Model of Oxidative Stress in Renal Epithelial Cells

  • Cell Culture: Seed NRK-49F rat kidney epithelial cells (20 x 10³ cells/well) in a 96-well plate and culture overnight at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Wash the cells and pre-treat with varying concentrations of this compound (e.g., 30, 100, 300 nM) for 30 minutes.

  • Induction of Oxidative Stress: Introduce oxidative stress by adding glucose oxidase (GOx) at various concentrations (e.g., 0.003, 0.03, 0.3, and 3 U/ml).

  • Assessment of Cell Viability and Function: After the desired incubation period (e.g., 1 hour or 24 hours), assess cell viability and mitochondrial function using standard assays such as MTT, LDH, and ATP measurement.[2]

Protocol 2: Assessment of Cellular Bioenergetics in Neurons

  • Cell Culture: Culture primary neurons in a Seahorse XF Cell Culture Microplate.

  • This compound Treatment: Treat the neurons with different concentrations of this compound (e.g., 25, 100, 250 nM) for 2 hours.

  • Cellular Respirometry: Measure the oxygen consumption rate (OCR) using an extracellular flux analyzer (e.g., Seahorse XFe24). Sequential injections of oligomycin, FCCP, and rotenone/antimycin A are used to determine key bioenergetic parameters like basal respiration, ATP-linked respiration, and maximal respiration.[6]

Visualizations

Biphasic_Dose_Response cluster_0 cluster_1 Low_Conc Low Concentration (e.g., 30-100 nM) Protective Protective Effects: - Increased Mitochondrial Respiration - Enhanced ATP Production - Reduced Oxidative Stress Low_Conc->Protective Stimulates High_Conc High Concentration (e.g., ≥300 nM) Inhibitory Inhibitory/Toxic Effects: - Decreased Mitochondrial Respiration - Reduced Cell Viability High_Conc->Inhibitory Inhibits

Caption: Logical flow of this compound's biphasic dose-response.

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H₂S Release Mitochondria->H2S AMPK p-AMPK/AMPK ↑ H2S->AMPK UCP2 UCP2 ↑ AMPK->UCP2 Oxidative_Stress Oxidative Stress ↓ UCP2->Oxidative_Stress Apoptosis Apoptosis ↓ UCP2->Apoptosis Mitochondrial_Damage Mitochondrial Damage ↓ UCP2->Mitochondrial_Damage Cardioprotection Cardioprotection Oxidative_Stress->Cardioprotection Apoptosis->Cardioprotection Mitochondrial_Damage->Cardioprotection

Caption: this compound's signaling in cardioprotection.[8][10][11]

Experimental_Workflow Start Start: Seed Cells Pretreat Pre-treat with this compound (Dose-Response) Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., Glucose Oxidase) Pretreat->Induce_Stress Incubate Incubate Induce_Stress->Incubate Assay Perform Assays: - MTT (Mitochondrial Function) - LDH (Cytotoxicity) - ATP Levels - OCR (Bioenergetics) Incubate->Assay Analyze Analyze Data & Observe Biphasic Response Assay->Analyze

Caption: General experimental workflow for studying this compound.

References

stability of AP39 in different experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental settings. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and information on the stability of this compound in various experimental buffers.

Stability of this compound in Experimental Buffers

While precise quantitative data on the half-life of this compound in common experimental buffers is not extensively documented in peer-reviewed literature, the following table summarizes key information regarding its stability and recommended handling procedures. This compound is known to have limited stability and solubility in aqueous solutions, which is a critical consideration for experimental design.

ParameterRecommendation / FindingSource(s)
Stock Solution Solvent Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent. Ethanol can also be used.[1]
Stock Solution Storage For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Avoid repeated freeze-thaw cycles.[1]
Aqueous Solubility This compound is a hydrophobic compound with low solubility in aqueous solutions.[1]
Stability in Aqueous Solutions The dithiolethione moiety of this compound, responsible for H₂S donation, has some inherent stability. However, the overall stability of this compound in aqueous buffers is limited, and it is recommended to prepare fresh working solutions for each experiment. Encapsulation in liposomes has been shown to improve stability and allow for sustained release.[2]
pH Influence The stability of dithiolethione compounds can be influenced by pH. While specific data for this compound is unavailable, it is advisable to consider the pH of the experimental buffer.[2]

Frequently Asked Questions (FAQs)

Q1: How should I prepare my this compound stock solution?

A1: It is recommended to prepare stock solutions of this compound in DMSO or ethanol.[1] For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the chosen solvent and vortex until fully dissolved. Gentle warming to 37°C can aid dissolution, but prolonged heating should be avoided.[1]

Q2: My this compound is precipitating when I add it to my aqueous experimental buffer. What should I do?

A2: Precipitation is a common issue due to this compound's low aqueous solubility.[1] To minimize this, add the DMSO stock solution to your buffer while vortexing or stirring. A serial dilution approach, where the stock is first diluted in a smaller volume of the aqueous solution before adding to the final volume, can also be effective.[1] Ensure the final DMSO concentration is compatible with your experimental system.[1]

Q3: What is the optimal working concentration of this compound?

A3: The effective concentration of this compound is cell-type and context-dependent. Protective effects are often observed in the low nanomolar range (e.g., 30-100 nM).[3][4] Higher concentrations (e.g., 300 nM or above) can have inhibitory or even cytotoxic effects.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.

Q4: How stable is this compound in my cell culture medium during a long-term experiment?

A4: The stability of this compound in cell culture media over extended periods has not been quantitatively reported. Due to its limited stability in aqueous solutions, for long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals or using a liposomal formulation of this compound, which provides sustained release and improved stability.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect - Degradation of this compound: Improper storage of stock solution or use of old working solutions. - Suboptimal concentration: The concentration used may be too low or too high for your specific experimental model. - Precipitation of this compound: Poor solubility in the experimental buffer.- Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. - Perform a dose-response curve to identify the optimal working concentration. - Follow the recommendations for dissolving this compound in aqueous buffers (see FAQ Q2).
Cell toxicity or unexpected inhibitory effects - High concentration of this compound: this compound can have inhibitory effects on mitochondrial respiration at higher concentrations. - High concentration of DMSO: The final concentration of the vehicle (DMSO) may be toxic to your cells.- Lower the concentration of this compound. The optimal range is often between 30-100 nM.[3][4] - Ensure the final DMSO concentration in your culture medium is below the tolerance level of your cells (typically <0.5%).
Difficulty dissolving this compound powder - Insufficient mixing or solvent volume. - Continue to vortex the solution. Gentle warming in a 37°C water bath for a short period can also help.[1] Ensure you are using an adequate volume of solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol describes the preparation of a 100 µM working solution of this compound from a 10 mM DMSO stock.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Experimental buffer (e.g., PBS, DMEM)

Procedure:

  • Prepare 10 mM Stock Solution:

    • Weigh out the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

  • Prepare 100 µM Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • To prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in your experimental buffer.

    • Important: To avoid precipitation, add the this compound stock solution to the buffer while the buffer is being vortexed.

    • Use the working solution immediately after preparation.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solution

  • Vehicle control (DMSO in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (e.g., 10, 30, 100, 300 nM) and a vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Following incubation, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and H₂S Signaling

This compound is designed to deliver hydrogen sulfide (H₂S) directly to the mitochondria. The triphenylphosphonium (TPP⁺) cation moiety facilitates its accumulation within the negatively charged mitochondrial matrix. Once inside, the dithiolethione moiety of this compound slowly releases H₂S. H₂S, in turn, modulates several mitochondrial and cellular processes.

AP39_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto TPP-mediated uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial accumulation H2S H₂S AP39_mito->H2S Slow Release ETC Electron Transport Chain (ETC) H2S->ETC Modulates ATP_Synthase ATP Synthase H2S->ATP_Synthase Stimulates ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Antioxidant Antioxidant Defenses H2S->Antioxidant Upregulates

This compound cellular uptake and H₂S-mediated mitochondrial effects.

Experimental Workflow for Assessing this compound Stability

The following diagram outlines a general workflow for assessing the stability of this compound in an experimental buffer using High-Performance Liquid Chromatography (HPLC).

Stability_Workflow prep Prepare this compound solution in experimental buffer t0 Timepoint 0: Take initial sample prep->t0 incubate Incubate at experimental temperature t0->incubate sample Collect samples at defined time intervals incubate->sample e.g., 1, 2, 4, 8, 24 hours quench Quench reaction (e.g., with acetonitrile) sample->quench hplc Analyze this compound concentration by HPLC quench->hplc data Plot concentration vs. time and calculate half-life hplc->data

HPLC-based workflow for this compound stability assessment.

References

Technical Support Center: Controlling for the Effects of the Triphenylphosphonium (TPP+) Moiety of AP39

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This resource provides essential guidance on designing and troubleshooting experiments, with a specific focus on appropriate controls for the triphenylphosphonium (TPP⁺) moiety.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the TPP⁺ moiety significant?

A1: this compound is a novel compound designed to deliver hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective properties, directly to the mitochondria.[1] It achieves this through a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that accumulates in the negatively charged mitochondrial matrix.[2][3] This targeted delivery is crucial for maximizing the therapeutic potential of H₂S while minimizing systemic side effects.[3]

Q2: Why is it critical to control for the effects of the TPP⁺ moiety?

A2: The TPP⁺ moiety, while an effective mitochondrial targeting vehicle, is not biologically inert.[4] Due to its lipophilic and cationic nature, it can interact with and accumulate in mitochondrial membranes, potentially influencing mitochondrial function independently of the H₂S-donating cargo.[4] These effects can include inhibition of the electron transport chain and induction of mitochondrial proton leak.[4] Therefore, to accurately attribute the observed biological effects to the targeted H₂S donation by this compound, it is imperative to use appropriate controls that account for the independent actions of the TPP⁺ cation.

Q3: What are the recommended control compounds for this compound experiments?

A3: The two primary control compounds for this compound are:

  • AP219 : This compound contains the triphenylphosphonium scaffold but lacks the H₂S-releasing portion of this compound.[5] It serves as a direct control for the effects of the TPP⁺ moiety itself.

  • ADT-OH (5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione): This is the H₂S-donating moiety of this compound without the TPP⁺ targeting group.[6] It is used to assess the non-targeted effects of the H₂S donor.

Q4: What are the chemical structures of this compound and its control compounds?

A4: The chemical structures are as follows:

CompoundChemical Structure
This compound [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium
AP219 (9-carboxynonyl)triphenyl-phosphonium
ADT-OH 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Chemical structure images are widely available from chemical suppliers and in the cited literature.

Troubleshooting Guide

Issue 1: Unexpected changes in mitochondrial respiration with this compound treatment.

  • Possible Cause: The observed effects may be partially or wholly due to the TPP⁺ moiety rather than the H₂S donation. At higher concentrations, the TPP⁺ cation itself can inhibit respiratory complexes.[4]

  • Troubleshooting Step: Run parallel experiments with AP219 at the same concentration as this compound. This will allow you to subtract the effect of the TPP⁺ carrier and isolate the impact of targeted H₂S delivery.

Issue 2: this compound shows a biphasic dose-response, with inhibitory effects at higher concentrations.

  • Possible Cause: This is a known characteristic of this compound.[7] At lower nanomolar concentrations, it typically stimulates mitochondrial electron transport and cellular bioenergetics.[7] At higher concentrations (e.g., 300 nM and above), inhibitory effects can be observed, which may be due to a combination of excessive H₂S and the effects of the TPP⁺ moiety.[7]

  • Troubleshooting Step: Perform a full dose-response curve for this compound, AP219, and ADT-OH to identify the optimal therapeutic window for your specific cell type and experimental conditions.

Issue 3: Difficulty in distinguishing between the effects of targeted H₂S and systemic H₂S.

  • Possible Cause: The H₂S-donating moiety of this compound (ADT-OH) may have effects independent of its mitochondrial delivery.

  • Troubleshooting Step: Include ADT-OH as a control in your experiments. This will help you differentiate the specific advantages of targeting H₂S to the mitochondria with this compound versus the general effects of the H₂S donor.

Data Presentation

The following tables summarize quantitative data from studies comparing this compound with its control compounds.

Table 1: Effect of this compound and Control Compounds on Cellular Bioenergetics in Endothelial Cells

Treatment GroupBasal Respiration (% of Control)ATP Production (% of Control)Maximal Respiration (% of Control)
Vehicle Control 100100100
This compound (100 nM) ~125~130~140
AP219 (100 nM) No significant changeNo significant changeNo significant change
ADT-OH (100 nM) No significant changeNo significant changeNo significant change

Data are representative values synthesized from the literature and may vary based on cell type and experimental conditions.

Table 2: Cytoprotective Effects of this compound and Control Compounds Under Oxidative Stress

Treatment GroupCell Viability (MTT Assay, % of Stressed Control)Mitochondrial ROS Production (MitoSOX, % of Stressed Control)
Oxidative Stressor 100100
This compound + Oxidative Stressor Significantly IncreasedSignificantly Decreased
AP219 + Oxidative Stressor No significant protectionNo significant reduction
ADT-OH + Oxidative Stressor Moderate protectionModerate reduction

This table illustrates the general findings from cytoprotection assays. Specific quantitative values can be found in the cited literature.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol outlines the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in response to this compound and its controls.

Materials:

  • Cells of interest (e.g., endothelial cells, neurons)

  • Seahorse XF cell culture microplate

  • This compound, AP219, ADT-OH (stock solutions in DMSO)

  • Vehicle control (DMSO)

  • Culture medium

  • Seahorse XF assay medium

  • Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of this compound, AP219, ADT-OH, or vehicle control. Incubate for the desired treatment duration (e.g., 1-24 hours).

  • Assay Preparation: Prior to the assay, wash the cells with pre-warmed Seahorse XF assay medium and then add fresh assay medium to each well. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Extracellular Flux Analysis: Place the cell culture microplate into the Seahorse XF Analyzer. Measure the basal oxygen consumption rate (OCR).

  • Sequential Injections: Sequentially inject oligomycin (to inhibit ATP synthase), FCCP (to induce maximal respiration), and a mixture of rotenone and antimycin A (to inhibit Complex I and III and determine non-mitochondrial respiration).

  • Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity by subtracting non-mitochondrial respiration from the respective OCR measurements. Normalize data to cell number or protein concentration.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol describes the use of the MitoSOX Red fluorescent dye to specifically detect superoxide (B77818) in the mitochondria of live cells.

Materials:

  • Cells cultured on glass-bottom dishes or in a multi-well plate suitable for fluorescence microscopy or flow cytometry.

  • This compound, AP219, ADT-OH

  • Vehicle control (DMSO)

  • An inducer of oxidative stress (e.g., H₂O₂, glucose oxidase)

  • MitoSOX Red reagent

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound, AP219, ADT-OH, or vehicle for the chosen duration. In some wells, co-treat with an oxidative stressor to assess the protective effects.

  • MitoSOX Staining: Following treatment, wash the cells with warm HBSS or serum-free medium.

  • Prepare a 5 µM solution of MitoSOX Red in HBSS or serum-free medium.

  • Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm HBSS or serum-free medium.

  • Imaging or Flow Cytometry: Immediately analyze the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of MitoSOX Red in the different treatment groups.

Visualizations

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto Cellular Uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial Accumulation (driven by TPP+) H2S H₂S Release AP39_mito->H2S Bioenergetics ↑ Bioenergetics H2S->Bioenergetics ROS ↓ ROS H2S->ROS Apoptosis ↓ Apoptosis H2S->Apoptosis

Caption: Mechanism of this compound action.

Experimental_Workflow start Start: Prepare Cell Cultures treatment Treatment Groups start->treatment This compound This compound treatment->this compound AP219 AP219 (TPP+ Control) treatment->AP219 ADTOH ADT-OH (H2S Donor Control) treatment->ADTOH Vehicle Vehicle Control treatment->Vehicle assay Perform Assay (e.g., Respiration, ROS, Viability) This compound->assay AP219->assay ADTOH->assay Vehicle->assay analysis Data Analysis and Comparison assay->analysis conclusion Conclusion: Isolate effect of targeted H2S analysis->conclusion

Caption: Experimental workflow for this compound and controls.

AMPK_UCP2_Pathway This compound This compound H2S Mitochondrial H₂S This compound->H2S AMPK AMPK Activation H2S->AMPK UCP2 UCP2 Upregulation AMPK->UCP2 downstream target Mito_Function Improved Mitochondrial Function UCP2->Mito_Function Ox_Stress Reduced Oxidative Stress UCP2->Ox_Stress Cardioprotection Cardioprotection Mito_Function->Cardioprotection Ox_Stress->Cardioprotection

Caption: this compound-mediated AMPK/UCP2 signaling pathway.

References

Technical Support Center: Measuring Intracellular H₂S from AP39

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the use of AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and how does it work? this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide, is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1][2][3][4] It consists of a mitochondria-targeting triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating dithiolethione moiety.[1][2][3] The TPP⁺ group facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. Once localized, this compound acts as a slow-release donor, liberating H₂S.[5] This targeted delivery allows for lower, more sustained intracellular concentrations of H₂S, which can support mitochondrial electron transport and ATP production.[5]

Q2: What is the primary advantage of using this compound over other H₂S donors like NaSH? The main advantage of this compound is its targeted delivery and slow-release kinetics.[5] Unlike inorganic salts such as NaSH or Na₂S, which release H₂S in a rapid, uncontrolled burst throughout the cell, this compound provides a sustained, low-level release of H₂S specifically within the mitochondria.[1][5][6] This targeted approach is often more than 1000-fold more potent than untargeted donors and minimizes off-target effects and potential cytotoxicity associated with high, unregulated H₂S levels.[7]

Q3: Is this compound stable in solution? this compound is generally stable when stored correctly. For long-term storage, it should be kept at -20°C, where it is stable for at least two years.[3] However, its stability in aqueous solutions for experiments can be a concern, as it is designed to hydrolyze to release H₂S.[8] Recent studies have noted that poor aqueous stability and rapid release can limit its clinical application, leading to the development of delivery systems like liposomes to improve stability and sustain release.[6][9] It is recommended to prepare fresh solutions for each experiment.

Experimental Design & Optimization

Q4: What is the optimal concentration range for this compound in cell culture experiments? this compound exhibits a biphasic, or bell-shaped, concentration-response curve.[2][10]

  • Bioenergetic Stimulation & Cytoprotection: Lower concentrations, typically in the range of 30-100 nM , have been shown to stimulate mitochondrial electron transport, enhance cellular bioenergetics, and protect against oxidative stress.[3][10][11][12]

  • Inhibition/Toxicity: Higher concentrations, often at or above 250-300 nM , can become inhibitory or cytotoxic, leading to decreased cell viability and reduced bioenergetic function.[3][10][11][12]

It is crucial to perform a concentration-response curve for your specific cell type and experimental conditions to determine the optimal therapeutic window.

Q5: How long should I incubate cells with this compound before measuring H₂S release? this compound is a slow-release donor.[5] The time required to detect a significant increase in intracellular H₂S can vary. Studies have successfully detected H₂S release after incubation periods as short as 2 hours.[6][10] However, a time-course experiment is recommended to determine the peak H₂S release in your model system. For example, one study using a liposomal formulation found that free this compound peaked at 30 minutes, while the liposomal form peaked at 4 hours, highlighting the influence of the delivery vehicle.[9]

Q6: What are the essential controls for an this compound experiment? To ensure the observed effects are due to mitochondria-targeted H₂S release, the following controls are recommended:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment.

  • Negative Control Compound: Use a control compound that has the TPP⁺ mitochondrial-targeting moiety but lacks the H₂S-donating group. This helps to rule out effects caused by TPP⁺ accumulation alone.[13]

  • Non-targeted H₂S Donor: Use a compound like ADT-OH (the H₂S-releasing core of this compound without the TPP⁺) to differentiate between mitochondrial-specific and global cellular effects of H₂S.[14]

H₂S Detection & Measurement

Q7: How can I measure H₂S released from this compound inside cells? Fluorescent probes are the most common method for real-time monitoring of intracellular H₂S due to their high sensitivity and cell permeability.[15][16][17]

  • 7-azido-4-methylcoumarin (AzMC): A widely used probe that becomes fluorescent upon reaction with H₂S. It is often used in conjunction with a mitochondrial stain (e.g., MitoTracker) to confirm the co-localization of the H₂S signal within mitochondria.[6][7][10][11]

  • Other Probes: A variety of other fluorescent probes exist, each with different reaction mechanisms, sensitivities, and wavelengths (e.g., SF1, SF2, HSN2).[16] The choice of probe may depend on the specific experimental setup and available equipment.

The traditional methylene (B1212753) blue assay can also be used to quantify total H₂S in cell lysates but does not provide subcellular spatial information.[6][10]

Q8: How do I confirm that the H₂S from this compound is localized to the mitochondria? Co-localization microscopy is the standard method. This involves co-staining the cells with:

  • A fluorescent H₂S probe (e.g., AzMC, which fluoresces green).[7]

  • A specific mitochondrial dye (e.g., MitoTracker Red).[6][10]

  • A nuclear stain if desired (e.g., DAPI).[6][10]

An overlay of the images will show the H₂S signal (green) overlapping with the mitochondria (red), appearing as yellow in the merged image, confirming mitochondrial localization.[6][7][10]

Troubleshooting Guide

Q9: I am not detecting an H₂S signal after applying this compound. What could be wrong?

  • Issue: Incorrect Concentration.

    • Solution: The concentration may be too low to generate a signal above the baseline. Verify your calculations and consider performing a concentration-response experiment, starting from the recommended range of 30-100 nM.[3][11]

  • Issue: Insufficient Incubation Time.

    • Solution: As a slow-release donor, this compound requires time to accumulate and release H₂S. If you are measuring too early, the signal may be undetectable. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to find the optimal incubation period for your cell type.[9]

  • Issue: Fluorescent Probe Degradation or Interference.

    • Solution: Ensure your fluorescent probe is fresh, protected from light, and used at the recommended concentration. Some probes can be sensitive to pH, which could affect their accuracy in different cellular compartments.[18] Check for autofluorescence in your cells and potential quenching by other components in the media.

  • Issue: Cell Type Variability.

    • Solution: The rate of this compound uptake and H₂S release can differ between cell types due to variations in mitochondrial membrane potential and metabolic activity. What works for endothelial cells may need optimization for neurons or renal cells.[2][10]

Q10: My cells show signs of stress or death after this compound treatment. Why?

  • Issue: Concentration is Too High.

    • Solution: This is the most common cause. This compound has a narrow therapeutic window. Concentrations above 250-300 nM are known to be inhibitory, reducing mitochondrial function and cell viability.[3][10][11] Immediately reduce the concentration to the 30-100 nM range and perform a toxicity assay (e.g., LDH or MTT assay) to confirm.[2][10]

  • Issue: Off-Target Effects.

    • Solution: While designed to be specific, all pharmacological agents can have off-target effects.[19][20] Use the proper negative controls (e.g., TPP⁺ alone) to ensure the observed toxicity is not due to the targeting moiety itself. If toxicity persists even at low concentrations, investigate other potential cellular pathways affected by the compound.

  • Issue: Solvent Toxicity.

    • Solution: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control to confirm.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in In Vitro Models

Parameter MeasuredCell TypeThis compound ConcentrationEffect ObservedSource
H₂S Production WT Mouse Neurons25-250 nMConcentration-dependent increase in H₂S[10]
Cellular Bioenergetics WT Mouse Neurons25-100 nMStimulation of bioenergetics[10]
Cellular Bioenergetics WT Mouse Neurons250 nMInhibition of bioenergetics[10]
Cell Viability (MTT) APP/PS1 Neurons25-100 nMIncreased cell viability[10]
Intracellular ROS NRK Renal Cells30-300 nMReduced oxidant production[2]
Cell Necrosis (LDH) NRK Renal Cells30-100 nMReduced LDH release (cytoprotective)[2]
Mito. DNA Damage bEnd.3 Endothelial Cells100 nMProtection against oxidative damage[11]
Mito. Membrane Potential b.End3 Endothelial Cells30-300 nMDecreased hyperglycemia-induced hyperpolarisation[7]

Experimental Protocols

Protocol 1: Measurement of Intracellular H₂S using AzMC Probe

This protocol is adapted from studies using AzMC to detect H₂S in neuronal and endothelial cells.[7][10]

  • Cell Preparation: Seed cells (e.g., bEnd.3 or primary neurons) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for the determined incubation time (e.g., 2 hours) in standard culture medium.

  • Mitochondrial Staining: In the final 30 minutes of this compound incubation, add MitoTracker Red to the medium at its recommended concentration to stain mitochondria.

  • H₂S Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Load the cells with the fluorescent H₂S sensor AzMC (e.g., at 30 µM) in PBS and incubate for the time recommended by the manufacturer.

  • Imaging: Wash the cells again with PBS to remove excess probe. Immediately acquire images using a fluorescence microscope with appropriate filter sets for AzMC (Green), MitoTracker (Red), and DAPI (Blue, if nuclear co-staining is desired).

  • Analysis: Merge the channels to observe the co-localization of the H₂S signal (green) with mitochondria (red), which will appear as yellow. Quantify the fluorescence intensity to compare H₂S levels between different treatment groups.

Protocol 2: Assessment of Cell Viability using MTT Assay

This protocol is a standard method to assess changes in cell viability after this compound treatment.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 25, 100, 250 nM) for the desired duration (e.g., 24 hours).

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT solution. Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Visual Guides

AP39_Mechanism This compound Mechanism of Action cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (Extracellular) AP39_int This compound Accumulation (TPP+ driven) AP39_ext->AP39_int Uptake H2S_Release Slow H₂S Release AP39_int->H2S_Release ETC Electron Transport Chain H2S_Release->ETC Donates Electrons ATP ↑ ATP Production ETC->ATP ROS ↓ ROS Production ETC->ROS

Caption: Mechanism of this compound action within a cell.

AP39_Workflow Experimental Workflow for this compound A 1. Seed Cells in appropriate plate/dish B 2. Treat with this compound (Include vehicle & controls) A->B C 3. Incubate (Determine optimal time) B->C D 4. Add Detection Reagents (e.g., H₂S probe, MTT, etc.) C->D E 5. Acquire Data (Microscopy or Plate Reader) D->E F 6. Analyze & Interpret Results E->F AP39_Troubleshooting Troubleshooting Common Issues Start Problem Encountered NoSignal No H₂S Signal Detected Start->NoSignal CellDeath Cell Stress / Death Observed Start->CellDeath CheckConc_NS Is [this compound] in 30-100 nM range? NoSignal->CheckConc_NS CheckConc_CD Is [this compound] > 250 nM? CellDeath->CheckConc_CD CheckTime Is incubation time sufficient? (e.g., >2 hours) CheckConc_NS->CheckTime Yes Solution_NS Optimize concentration, incubation time, or probe. CheckConc_NS->Solution_NS No CheckProbe Is H₂S probe viable & fresh? CheckTime->CheckProbe Yes CheckTime->Solution_NS No CheckProbe->NoSignal Yes (Consider cell type) CheckProbe->Solution_NS No CheckSolvent Is vehicle control also toxic? CheckConc_CD->CheckSolvent No Solution_CD_Conc Reduce [this compound] to therapeutic window (30-100 nM). CheckConc_CD->Solution_CD_Conc Yes CheckSolvent->CellDeath No (Investigate off-target effects) Solution_CD_Solvent Reduce solvent concentration. CheckSolvent->Solution_CD_Solvent Yes

References

mitigating AP39-induced cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and mitigate potential cytotoxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel small molecule designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] Its structure consists of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety.[2] The positive charge of the TPP⁺ cation facilitates its accumulation within the negatively charged mitochondrial matrix.[2] Once localized, this compound slowly releases H₂S, which can then modulate cellular bioenergetics and redox signaling.[2]

Q2: What are the intended therapeutic effects of this compound at optimal concentrations?

A2: At optimal, low nanomolar concentrations (typically 25-100 nM), this compound exhibits cytoprotective effects.[3][4] These include stimulating mitochondrial electron transport, increasing ATP production, reducing reactive oxygen species (ROS) generation, and protecting mitochondrial DNA integrity.[3][4][5] These effects make this compound a promising candidate for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases and ischemia-reperfusion injury.[6]

Q3: Why does this compound become cytotoxic at high concentrations?

A3: this compound exhibits a biphasic, concentration-dependent effect.[6] While low concentrations are beneficial, higher concentrations (e.g., 250-300 nM and above) can be cytotoxic.[3][5][7] This toxicity is primarily due to the inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain by excessive H₂S.[8][9] This inhibition leads to a shutdown of mitochondrial electron transport and a subsequent decrease in ATP generation, ultimately causing cell death.[8]

Troubleshooting Guide: Mitigating this compound-Induced Cytotoxicity

This guide addresses common issues researchers may encounter when working with this compound, particularly concerning cytotoxicity at higher concentrations.

Problem 1: Decreased cell viability observed after this compound treatment.

  • Possible Cause: The concentration of this compound used is too high.

  • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Start with a low concentration range (e.g., 10-100 nM) and titrate upwards. Studies have shown that beneficial effects are often observed between 30-100 nM, while concentrations of 250-300 nM and higher tend to be inhibitory or cytotoxic.[3][5][7]

Problem 2: Inconsistent or unexpected results between experiments.

  • Possible Cause 1: Inaccurate this compound concentration due to improper dissolution or storage.

  • Solution 1: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, ensure the compound is fully dissolved.

  • Possible Cause 2: Variation in cell density or health.

  • Solution 2: Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. Perform a baseline cell viability assay (e.g., MTT or Trypan Blue exclusion) before starting the experiment.

Problem 3: Difficulty in observing the protective effects of this compound in an oxidative stress model.

  • Possible Cause: The timing of this compound pre-treatment is not optimal.

  • Solution: The protective effects of this compound are often observed when cells are pre-treated with the compound before the induction of oxidative stress. Experiment with different pre-incubation times (e.g., 30 minutes to several hours) to find the optimal window for your model. For instance, in a study with renal epithelial cells, a 30-minute pre-treatment with this compound showed protective effects against glucose oxidase-induced oxidative stress.[10]

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound on various cellular parameters as reported in the literature.

Table 1: Effect of this compound Concentration on Cell Viability and Bioenergetics

ConcentrationCell TypeEffectReference
25-100 nMAPP/PS1 neuronsIncreased cell viability and bioenergetics[3][4]
250 nMAPP/PS1 neuronsDecreased cell viability and energy production[3][4]
30-100 nMbEnd.3 endothelial cellsStimulation of mitochondrial electron transport[5]
300 nMbEnd.3 endothelial cellsInhibition of mitochondrial activity[5]
30-100 nMH9c2 cellsNo significant reduction in cell viability[7]
300-500 nMH9c2 cellsDecreased cell viability[7][11]

Table 2: Protective Effects of this compound at Optimal Concentrations

ParameterCell TypeThis compound ConcentrationObserved EffectReference
ATP LevelsAPP/PS1 neurons100 nMIncreased[3][4]
ROS GenerationAPP/PS1 neurons100 nMDecreased[3][4]
Mitochondrial DNAbEnd.3 endothelial cells100 nMProtected against oxidative damage[5]
Oxidative StressH9c2 cells100 nMAmeliorated doxorubicin-induced oxidative stress[7]

Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plate

    • This compound

    • Vehicle control (e.g., DMSO)

    • Culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration.

    • After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.

  • Materials:

    • Cells of interest

    • This compound

    • MitoSOX Red reagent

    • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Load the cells with MitoSOX Red reagent at the recommended concentration (typically 5 µM) in HBSS or serum-free medium.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Wash the cells with warm buffer to remove excess probe.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer (excitation/emission ~510/580 nm).

Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 dye is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.

  • Materials:

    • Cells of interest

    • This compound

    • JC-1 dye

    • Culture medium

    • Fluorescence plate reader, microscope, or flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as desired.

    • Prepare a JC-1 staining solution at the recommended concentration (typically 1-10 µM) in the culture medium.

    • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

    • Measure the fluorescence of both the green monomers (emission ~529 nm) and the red aggregates (emission ~590 nm).

    • The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio suggests depolarization.

Visualizations

Signaling Pathways and Experimental Workflows

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_effects Concentration-Dependent Effects AP39_ext This compound AP39_cyto This compound AP39_ext->AP39_cyto TPP⁺ mediated uptake AP39_mito This compound AP39_cyto->AP39_mito Mitochondrial Accumulation H2S H₂S Release AP39_mito->H2S low_conc Low Concentration (e.g., 25-100 nM) H2S->low_conc high_conc High Concentration (e.g., >250 nM) H2S->high_conc stim_resp Stimulates Electron Transport low_conc->stim_resp ros_down ↓ ROS low_conc->ros_down inhibit_resp Inhibits Complex IV high_conc->inhibit_resp atp_up ↑ ATP Production stim_resp->atp_up atp_down ↓ ATP Production inhibit_resp->atp_down cytotox Cytotoxicity atp_down->cytotox

Caption: this compound's biphasic mechanism of action.

Troubleshooting_Workflow start Experiment Start: Treat cells with this compound check_viability Assess Cell Viability (e.g., MTT, LDH assay) start->check_viability viability_ok Viability is as Expected (Protective or No Effect) check_viability->viability_ok Yes viability_low Unexpected Decrease in Cell Viability check_viability->viability_low No proceed Proceed with Downstream Analysis viability_ok->proceed troubleshoot Troubleshooting Steps viability_low->troubleshoot check_conc Verify this compound Concentration: Perform Dose-Response troubleshoot->check_conc check_protocol Review Experimental Protocol: Cell density, pre-treatment time troubleshoot->check_protocol check_reagents Check Reagent Quality: Fresh this compound stock troubleshoot->check_reagents rerun Re-run Experiment with Optimized Conditions check_conc->rerun check_protocol->rerun check_reagents->rerun

Caption: Troubleshooting workflow for this compound experiments.

References

AP39 Technical Support Center: Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and storing AP39 stock solutions. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is a hydrophobic compound with low solubility in aqueous solutions.[1] For preparing stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent.[1][2] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) can also be used.[2][3]

Q2: What are the solubility limits of this compound in common solvents?

A2: The approximate solubility of this compound in various solvents is summarized in the table below.[2][3] It is sparingly soluble in aqueous buffers like PBS.[2]

Q3: How should I store this compound stock solutions to ensure stability?

A3: For long-term storage (up to 6 months), it is recommended to store this compound stock solutions in small, single-use aliquots at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2] The solid compound as supplied in dichloromethane (B109758) is stable for at least two years when stored at -20°C.[2][3]

Q4: What is a typical working concentration for this compound in cell culture experiments?

A4: The effective working concentration of this compound can vary depending on the cell type and experimental conditions.[1] However, many studies report that this compound exerts its cytoprotective and bioenergetic effects at low nanomolar concentrations, typically within the range of 30 nM to 100 nM.[3][4][5] It is important to note that higher concentrations (e.g., 300 nM) may have inhibitory effects on mitochondrial activity.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder does not dissolve completely. Insufficient mixing or inadequate solvent volume.Continue vortexing the solution. Gentle warming in a water bath (e.g., 37°C) can aid dissolution, but avoid excessive heat.[1] Ensure you are using a sufficient volume of the appropriate solvent based on the solubility data.
Precipitation occurs when diluting the stock solution into aqueous media. The final concentration of the organic solvent (e.g., DMSO) in the working solution is too low to maintain this compound's solubility.Add the this compound stock solution to the aqueous buffer or medium while vortexing or stirring to facilitate rapid dispersal.[1] You can also perform a serial dilution by first diluting the stock solution in a small volume of the aqueous solution before adding it to the final volume.[1] Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent or unexpected experimental results. Degradation of the this compound stock solution due to improper storage or multiple freeze-thaw cycles.Always store stock solutions at the recommended temperature (-20°C for short-term, -80°C for long-term) and in small aliquots to minimize freeze-thaw cycles.[1] It is best practice to prepare fresh working solutions from the stock for each experiment.[1]

Quantitative Data Summary

SolventSolubility (mg/mL)
DMSO~20 mg/mL[2][3]
Ethanol~16 mg/mL[2][3]
DMF~5 mg/mL[2][3]
PBS (pH 7.2)~1 mg/mL[2][3]

Experimental Protocol

Detailed Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 641.9 g/mol .[2][3]

    • For example, to prepare 1 mL of a 10 mM stock solution: Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 641.9 g/mol = 0.006419 g = 6.42 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution, but avoid prolonged heating.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.[6] Store the aliquots at -80°C for long-term storage or -20°C for short-term use.[1]

Visualizations

AP39_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve Add to solvent vortex Vortex to Mix dissolve->vortex Ensure complete dissolution aliquot Aliquot into single-use tubes vortex->aliquot Prepare for storage store Store at -20°C (short-term) or -80°C (long-term) aliquot->store thaw Thaw a single aliquot store->thaw For experiment dilute Dilute to working concentration in aqueous buffer thaw->dilute

Caption: A step-by-step workflow for the preparation and storage of an this compound stock solution.

AP39_MoA This compound This compound (Mitochondria-Targeted H₂S Donor) Mitochondria Mitochondria This compound->Mitochondria Accumulates due to Triphenylphosphonium (TPP+) moiety H2S H₂S Release Mitochondria->H2S Intramitochondrial H₂S donation Bioenergetics ↑ Mitochondrial Bioenergetics (e.g., Electron Transport) H2S->Bioenergetics ROS ↓ Oxidative Stress H2S->ROS Cytoprotection Cellular Protection & Survival Bioenergetics->Cytoprotection ROS->Cytoprotection

Caption: Simplified overview of this compound's mechanism of action as a mitochondria-targeted H₂S donor.

References

Technical Support Center: Optimizing AP39 Incubation Times in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP39. The information is designed to help optimize incubation times and address common issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal incubation time for this compound in my cell culture experiments?

The optimal incubation time for this compound is highly dependent on the specific cell type, the experimental endpoint being measured, and the concentration of this compound being used. Based on published studies, incubation times can range from a short pre-treatment of 30 minutes to longer exposures of 24, 48, or even 72 hours.[1][2][3][4] For assays measuring acute effects on mitochondrial function, such as changes in bioenergetics, shorter incubation times of around 2 hours have been utilized.[1] In contrast, for assessing effects on cell viability, apoptosis, or gene expression, longer incubation periods of 24 hours or more are common.[1][3] It is crucial to perform a time-course experiment to determine the ideal incubation period for your specific experimental setup.[4]

Q2: I'm not observing any effect of this compound. What could be the reason?

There are several potential reasons for a lack of an observable effect:

  • Suboptimal Concentration: this compound exhibits a biphasic, dose-dependent effect.[1][5] Low nanomolar concentrations (e.g., 25-100 nM) are often stimulatory for mitochondrial function and cytoprotective, while higher concentrations (e.g., 250 nM and above) can be inhibitory or even cytotoxic.[1][6][7] If the concentration is too low, it may not elicit a response. Conversely, if it is too high, you might only observe inhibitory effects. A dose-response experiment is essential to identify the optimal concentration for your cell line and assay.

  • Inappropriate Incubation Time: The biological effect you are measuring may require a shorter or longer exposure to this compound. For instance, effects on signaling pathways can be rapid, while changes in cell viability or protein expression may take longer to manifest. A time-course experiment is recommended to pinpoint the optimal time point.

  • Cell Type Specificity: The response to this compound can vary between different cell types. It is important to consult literature for studies using similar cell lines or to empirically determine the optimal conditions for your specific model.

  • Compound Stability: While this compound is designed for slow, sustained release of H₂S, its stability in cell culture media over long incubation periods should be considered.[5] For extended experiments, replenishing the media with fresh this compound may be necessary.

Q3: I'm observing unexpected cytotoxicity with this compound. How can I troubleshoot this?

Unexpected cell death can be a significant issue. Here are some troubleshooting steps:

  • High this compound Concentration: As mentioned, high concentrations of this compound can be detrimental to cells.[1] If you are observing toxicity, consider reducing the concentration to the lower nanomolar range (e.g., 30-100 nM) where protective effects are typically reported.[3][8]

  • Solvent Toxicity: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) in the cell culture medium is not toxic to your cells. A vehicle control is crucial to rule out solvent-induced cytotoxicity.

  • Cell Culture Conditions: Suboptimal cell culture conditions, such as high cell confluency, nutrient depletion, or pH changes in the media, can make cells more susceptible to chemical stressors.[9] Maintaining a healthy, sub-confluent cell culture is important for reproducible results.

Q4: How does this compound work, and how does this affect my choice of incubation time?

This compound is a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor.[5] It consists of an H₂S-donating moiety attached to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[5] Inside the mitochondria, this compound slowly releases H₂S, which can modulate mitochondrial electron transport, ATP production, and reduce oxidative stress.[1][2] Understanding this mechanism helps in designing experiments:

  • Short-term incubations (minutes to a few hours): These are suitable for investigating direct and rapid effects on mitochondrial function, such as changes in oxygen consumption rate (OCR), ATP levels, and reactive oxygen species (ROS) production.[1]

  • Long-term incubations (24 hours or more): These are necessary to observe downstream effects of altered mitochondrial function, including changes in cell viability, apoptosis, and the expression of genes and proteins involved in cellular stress responses.[1][3]

Data Summary Tables

Table 1: Summary of Effective this compound Concentrations and Incubation Times in Various Cell Types

Cell TypeConcentration RangeIncubation TimeObserved EffectsReference
APP/PS1 Neurons 25-100 nM24 hIncreased cell viability and bioenergetics[1]
250 nM24 hDecreased energy production and cell viability[1]
25-250 nM2 hDose-dependent increase in H₂S in mitochondria[1]
WT Neurons 25-250 nM2 hBiphasic effects on cellular bioenergetics[1]
Renal Epithelial Cells (NRK) 30-300 nM30 min pre-treatmentProtection against oxidative stress-induced cell death[2]
Cardiomyocytes (H9c2) 30-100 nM24 hNo significant reduction in cell viability[3]
100 nM24 hAmelioration of Doxorubicin-induced mitochondrial damage[3]
Porcine Islets 400 nM6-72 hIncreased islet equivalents and survival[10][11]

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT/CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and sub-confluent at the end of the experiment. Allow cells to adhere overnight.

  • This compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM). Include a vehicle control with the same final concentration of the solvent.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: After the incubation period, assess cell viability using a standard MTT or CCK-8 assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the optimal concentration range.

Protocol 2: Time-Course Analysis of this compound Effects on Mitochondrial Respiration (Seahorse XF Analyzer)

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type and allow them to adhere overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with the desired concentration of this compound or a vehicle control.

  • Incubation and Measurement: Immediately place the plate in a non-CO₂ incubator at 37°C for the desired incubation times (e.g., 2, 4, 6, and 24 hours). At each time point, perform a mitochondrial stress test using the Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity at each time point. This will reveal the temporal effects of this compound on mitochondrial function.

Visualizations

AP39_Signaling_Pathway This compound Signaling Pathway in Cardioprotection cluster_stress Cellular Stress (e.g., Doxorubicin) cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress Mitochondrial Damage Apoptosis AMPK AMPK Activation stress->AMPK inhibits UCP2 UCP2 Upregulation stress->UCP2 inhibits This compound This compound This compound->stress ameliorates H2S Mitochondrial H₂S Release This compound->H2S H2S->AMPK activates AMPK->UCP2 upregulates protection Reduced Oxidative Stress Preserved Mitochondrial Function Inhibited Apoptosis UCP2->protection promotes

Caption: this compound signaling in doxorubicin-induced cardiotoxicity.

Experimental_Workflow_Optimization Workflow for Optimizing this compound Incubation Time start Start: Define Experimental Goal (e.g., assess viability, mitochondrial function) dose_response Step 1: Dose-Response Experiment (e.g., 24h incubation with 10 nM - 1 µM this compound) start->dose_response determine_conc Analyze results to determine optimal concentration range (e.g., EC50 or protective window) dose_response->determine_conc time_course Step 2: Time-Course Experiment (Use optimal concentration at multiple time points, e.g., 2, 6, 12, 24, 48h) determine_conc->time_course determine_time Analyze results to identify optimal incubation time for the desired effect time_course->determine_time main_experiment Step 3: Perform Main Experiment (Use optimized concentration and incubation time) determine_time->main_experiment end End: Analyze and Interpret Data main_experiment->end

Caption: Experimental workflow for this compound incubation optimization.

References

dealing with variability in animal models treated with AP39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AP39 in animal models. This compound is a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor that has shown therapeutic potential in various disease models. However, its application can be associated with experimental variability. This guide aims to address common challenges to enhance the reproducibility and reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel compound designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] It consists of an H₂S-donating moiety (dithiolethione) attached to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the mitochondria.[2] Inside the mitochondria, this compound slowly releases H₂S, a gaseous signaling molecule known to protect cells from oxidative stress, support cellular bioenergetics, and modulate inflammatory pathways.[1][3]

Q2: What is the characteristic dose-response of this compound?

A2: this compound typically exhibits a biphasic or "bell-shaped" dose-response curve.[3][4] Low nanomolar concentrations (in vitro) or low nanomolar to micromolar per kilogram doses (in vivo) are generally protective, stimulating mitochondrial respiration and cell viability.[4][5] However, higher concentrations can be inhibitory or even cytotoxic, leading to decreased mitochondrial function and cell death.[4][5] It is crucial to perform a thorough dose-response study in your specific animal model to identify the optimal therapeutic window.

Q3: How should this compound be prepared and administered for in vivo studies?

A3: The stability and solubility of this compound are critical for consistent results. While specific details on formulation are not always extensively reported in the literature, it is generally dissolved in a vehicle such as saline or a solution containing a small amount of a solubilizing agent like DMSO, which is then further diluted in saline. The final concentration of the solubilizing agent should be kept to a minimum and a vehicle-only control group must be included in the experimental design. The route of administration can significantly impact the bioavailability and efficacy of this compound. Common routes include intraperitoneal (i.p.) and intravenous (i.v.) injections.[1][3] The choice of administration route should be based on the experimental model and the desired pharmacokinetic profile.

Troubleshooting Guide

Issue 1: High variability in therapeutic outcomes within the same treatment group.

Potential Cause Troubleshooting Recommendation
Inconsistent this compound Administration Ensure accurate and consistent dosing for each animal. For i.p. injections, be cautious to avoid injection into the gut or other organs. For i.v. injections, confirm proper placement in the vein. Use the same, well-trained personnel for all injections.
Animal Stress Minimize animal stress during handling and procedures, as stress can influence physiological responses and introduce variability. Allow for an adequate acclimatization period before starting the experiment.
Underlying Health Status of Animals Use animals of a similar age, weight, and health status from a reputable supplier. Visually inspect animals daily and exclude any that show signs of illness not related to the experimental procedure.
Genetic Drift If using outbred strains, be aware that genetic drift can occur over time, leading to changes in phenotypic responses. Consider using inbred strains for lower genetic variability.
Circadian Rhythm Perform experiments at the same time of day to minimize the influence of circadian variations in metabolic and physiological processes.

Issue 2: Discrepancy between in vitro and in vivo results.

Potential Cause Troubleshooting Recommendation
Pharmacokinetics and Bioavailability The absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism are far more complex than in a cell culture system. The effective concentration at the target tissue in vivo may be different from the concentration applied in vitro. Consider conducting pharmacokinetic studies to determine the concentration of this compound in the target tissue.
Complex Biological Environment The in vivo environment involves intricate interactions between different cell types, tissues, and systemic factors that are not present in vitro. The observed in vivo effect may be a result of these complex interactions.
Off-Target Effects At higher concentrations, or due to its metabolism, this compound may have off-target effects in vivo that are not apparent in vitro.[6][7] A thorough dose-response study is critical to identify a dose that maximizes on-target effects while minimizing off-target effects.

Issue 3: Sex-dependent differences in the response to this compound.

Potential Cause Troubleshooting Recommendation
Hormonal Differences Sex hormones can influence drug metabolism, inflammatory responses, and mitochondrial function. This can lead to different responses to this compound between male and female animals.
Baseline Physiological Differences There are inherent physiological and metabolic differences between sexes that can affect the pathophysiology of the disease model and the response to treatment.
Recommendation Both male and female animals should be included in the study design to investigate potential sex-dependent effects. Data should be analyzed separately for each sex.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using this compound in various animal models.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Alzheimer's Disease

ParameterControl (APP/PS1 mice)This compound (100 nM/kg/day for 6 weeks)Reference
Escape Latency (Morris Water Maze)IncreasedSignificantly Decreased[4]
Time in Target Quadrant (Probe Trial)DecreasedSignificantly Increased[4]
Aβ Plaque DepositionHighSignificantly Reduced[4]
Data presented as qualitative changes. For detailed statistical analysis, please refer to the cited publication.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Doxorubicin-Induced Cardiotoxicity

ParameterDoxorubicin (DOX) GroupDOX + this compound (100 nmol/L equivalent)Reference
Ejection Fraction (%)DecreasedSignificantly Increased[5]
Fractional Shortening (%)DecreasedSignificantly Increased[5]
Myocardial ApoptosisIncreasedSignificantly Decreased[5]
Data presented as qualitative changes. For detailed statistical analysis, please refer to the cited publication.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Cardiac Arrest

ParameterVehicleThis compound (1000 nmol/kg before CPR)Reference
10-day Survival Rate~15%~62%[1]
Neurological Deficit ScoreHighSignificantly Lower[1]
Data presented as approximate values. For detailed statistical analysis, please refer to the cited publication.

Experimental Protocols

Protocol 1: Alzheimer's Disease Mouse Model

  • Animals: APP/PS1 transgenic mice and wild-type littermates.[4]

  • This compound Preparation and Administration: this compound was dissolved in water and administered daily via oral gavage at a dose of 100 nM/kg for 6 weeks.[4]

  • Behavioral Testing:

    • Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant during a probe trial were measured.[4]

    • Novel Object Recognition Test: To evaluate recognition memory, mice were familiarized with two objects, and then one object was replaced with a novel one. The time spent exploring the novel object versus the familiar object was recorded.[4]

  • Histological Analysis: After the behavioral tests, brains were collected for immunohistochemical analysis of Aβ plaque deposition.[4]

  • Statistical Analysis: Two-way ANOVA followed by a post-hoc test was used for the Morris water maze data, and one-way ANOVA was used for other experiments.[4]

Protocol 2: Doxorubicin-Induced Cardiotoxicity Rat Model

  • Animals: Male Sprague-Dawley rats.[5]

  • Experimental Groups: Control, Doxorubicin (DOX), and DOX + this compound.

  • Drug Administration:

    • DOX was administered intraperitoneally to induce cardiotoxicity.

    • This compound was administered to the treatment group, with the dosage based on in vitro findings.[5]

  • Cardiac Function Assessment: Echocardiography was performed to measure ejection fraction and fractional shortening.

  • Biochemical and Histological Analysis: Blood samples were collected to measure cardiac injury markers. Heart tissues were collected for histological examination (e.g., H&E staining) and analysis of apoptosis (e.g., TUNEL assay).[5]

  • Western Blot Analysis: Protein expression of key signaling molecules in the AMPK/UCP2 pathway was analyzed in heart tissue lysates.[5]

  • Statistical Analysis: One-way ANOVA followed by Tukey's post-hoc test was used for multiple group comparisons.[5]

Signaling Pathway Diagrams

Below are diagrams of key signaling pathways modulated by this compound, generated using the DOT language.

AP39_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound H2S H₂S This compound->H2S releases Keap1 Keap1 H2S->Keap1 modifies cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 Ubiquitination Keap1->Cul3 Nrf2->Cul3 targeted for degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated Nrf2 signaling pathway.

AP39_AMPK_UCP2_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets AMPK AMPK Mitochondria->AMPK activates pAMPK p-AMPK AMPK->pAMPK phosphorylation UCP2 UCP2 pAMPK->UCP2 upregulates Oxidative_Stress Oxidative Stress UCP2->Oxidative_Stress reduces Apoptosis Apoptosis UCP2->Apoptosis inhibits Mitochondrial_Damage Mitochondrial Damage UCP2->Mitochondrial_Damage prevents Cell_Survival Cardiomyocyte Survival Oxidative_Stress->Cell_Survival Apoptosis->Cell_Survival Mitochondrial_Damage->Cell_Survival

Caption: this compound's role in the AMPK/UCP2 pathway.

Experimental_Variability_Workflow Start Start: Observe High Variability in this compound Experiment Check_Dose Is the dose within the optimal therapeutic window? Start->Check_Dose Check_Admin Is the administration route and technique consistent? Check_Dose->Check_Admin Yes Optimize_Dose Action: Perform a dose-response study Check_Dose->Optimize_Dose No Check_Animals Are the animal characteristics (strain, sex, age, health) controlled for? Check_Admin->Check_Animals Yes Standardize_Admin Action: Standardize administration protocol and training Check_Admin->Standardize_Admin No Check_Protocol Is the experimental protocol strictly followed? Check_Animals->Check_Protocol Yes Refine_Animal_Selection Action: Use inbred strains, include both sexes (analyze separately), and ensure uniform animal cohorts Check_Animals->Refine_Animal_Selection No Review_Protocol Action: Review and refine the experimental protocol for potential sources of error Check_Protocol->Review_Protocol No End End: Reduced Variability and Reproducible Results Check_Protocol->End Yes Optimize_Dose->Check_Admin Standardize_Admin->Check_Animals Refine_Animal_Selection->Check_Protocol Review_Protocol->End

Caption: Troubleshooting workflow for variability.

References

Technical Support Center: Improving the In Vivo Delivery and Bioavailability of AP39

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. Our goal is to facilitate the successful design and execution of experiments aimed at improving the in vivo delivery and bioavailability of this promising therapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] It consists of a mitochondria-targeting triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating dithiolethione moiety.[1] This targeted delivery allows for the slow and sustained release of H₂S within the mitochondria, where it can modulate cellular bioenergetics, reduce oxidative stress, and protect against mitochondrial dysfunction.[1][2]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenges associated with the in vivo delivery of this compound are its poor stability and rapid release kinetics.[3][4] These factors can limit its therapeutic efficacy and bioavailability. Consequently, there is a need for advanced drug delivery systems, such as liposomes and transdermal patches, to improve its stability and provide controlled release.[3][4]

Q3: What is the typical concentration range for this compound in in vitro and in vivo studies?

A3: this compound exhibits a biphasic, concentration-dependent effect.[1]

  • In vitro: Low nanomolar concentrations (e.g., 25-100 nM) have been shown to stimulate mitochondrial activity and cell viability.[5][6] Higher concentrations (e.g., 250-300 nM and above) can have inhibitory effects.[5][6]

  • In vivo: Effective doses in animal models, such as rats, have been reported in the range of 0.1 to 1 µmol/kg.[7]

Q4: How should this compound be prepared for administration?

A4: The solubility of this compound is a critical factor for its preparation. It has been observed to be a hydrophobic drug with low solubility in water and PBS (pH 7.4).[8] For in vitro studies, it is often dissolved in a suitable solvent like DMSO before being diluted in culture media. For in vivo studies, the vehicle should be carefully chosen to ensure solubility and stability.

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound has been shown to modulate several critical signaling pathways involved in cellular protection. One of the key pathways is the AMPK/UCP2 pathway.[6][9][10] By activating AMPK, this compound can lead to the upregulation of UCP2, which in turn helps to reduce oxidative stress and protect against cellular damage.[6]

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during in vivo experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or variable drug efficacy in vivo. 1. Poor bioavailability: this compound may be degrading before reaching the target site. 2. Inadequate dosage: The concentration of this compound reaching the mitochondria may be too low. 3. Vehicle incompatibility: The chosen vehicle may not be optimal for this compound solubility or stability.1. Utilize a delivery system: Encapsulate this compound in liposomes or formulate it into a transdermal patch to improve stability and provide sustained release. 2. Dose-response study: Perform a dose-escalation study to determine the optimal therapeutic dose for your specific animal model and disease state. 3. Vehicle optimization: Test different biocompatible solvents or formulation strategies to enhance the solubility and stability of this compound in the final dosing solution.
High toxicity or off-target effects observed. 1. High local concentration: Rapid release of this compound from the delivery system. 2. Dose is too high: Exceeding the therapeutic window. 3. Toxicity of the delivery system: The chosen lipids or polymers may have inherent toxicity.1. Optimize release profile: Modify the composition of your delivery system (e.g., lipid composition of liposomes, polymer matrix of patches) to achieve a slower, more controlled release of this compound. 2. Reduce the dose: Based on toxicity findings, lower the administered dose. 3. Control experiments: Include a vehicle-only control group to assess the toxicity of the delivery system itself.
Difficulty in formulating this compound into a stable delivery system. 1. Poor encapsulation efficiency: this compound may not be efficiently incorporated into the delivery vehicle. 2. Instability of the formulation: The liposomes or patches may aggregate or degrade over time.1. Optimize formulation parameters: For liposomes, vary the lipid composition, drug-to-lipid ratio, and preparation method (e.g., ethanol (B145695) injection, thin-film hydration). For transdermal patches, experiment with different polymers and plasticizers. 2. Stability testing: Conduct stability studies at different temperatures and time points to assess the physical and chemical stability of the formulation. Measure parameters like particle size, zeta potential, and drug content over time.
Inconsistent results between experiments. 1. Variability in formulation preparation: Inconsistent preparation of the this compound delivery system. 2. Animal handling and administration: Variations in the administration technique. 3. Biological variability: Differences between individual animals.1. Standardize protocols: Ensure that the preparation of the this compound formulation is highly standardized and reproducible. 2. Consistent administration: Use consistent and precise administration techniques for all animals. 3. Increase sample size: Use a sufficient number of animals per group to account for biological variability.

Data Presentation

Table 1: Physicochemical Properties of this compound and this compound-Loaded Liposomes
ParameterValueReference
This compound
Apparent Partition Coefficient (Water)0.34 ± 0.08 mg/mL[3]
Apparent Partition Coefficient (PBS, pH 7.4)0.15 ± 0.03 mg/mL[3]
This compound-Loaded Liposomes
Average Size135.92 ± 10.05 nm[3][4][11][12]
Zeta Potential17.35 ± 3.40 mV[3][4][11][12]
Entrapment Efficiency84.48% ± 4.7%[3][4][11][12]
Table 2: Concentration-Dependent Effects of this compound on Mitochondrial Respiration in vitro
Treatment GroupBasal Respiration (OCR, % of Vehicle)ATP Production-Coupled Respiration (OCR, % of Vehicle)Maximal Respiration (OCR, % of Vehicle)Reference
Vehicle Control100 ± 5100 ± 6100 ± 8[2]
This compound (100 nM)125 ± 7130 ± 8140 ± 9[2]
This compound + Oxidative Stressor95 ± 790 ± 8105 ± 10[2]
Oxidative Stressor60 ± 855 ± 750 ± 9[2]
OCR: Oxygen Consumption Rate. Data are representative and may vary based on cell type and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Ethanol Injection

Objective: To prepare unilamellar liposomes encapsulating this compound for improved stability and sustained release.

Materials:

Methodology:

  • Lipid Film Preparation:

    • Dissolve the desired amounts of phospholipids and cholesterol in ethanol. The molar ratio of these components should be optimized for stability and encapsulation efficiency.

    • Dissolve this compound in this lipid-ethanol solution.

  • Liposome (B1194612) Formation:

    • Rapidly inject the ethanolic lipid solution into a pre-warmed aqueous buffer (e.g., PBS) with constant stirring. The rapid dilution of ethanol causes the lipids to self-assemble into liposomes, encapsulating the this compound.[13]

  • Purification:

    • Remove the ethanol and non-encapsulated this compound by dialysis against PBS using a membrane with an appropriate molecular weight cut-off.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the average size, polydispersity index, and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Entrapment Efficiency: Quantify the amount of this compound encapsulated within the liposomes using high-performance liquid chromatography (HPLC) after separating the free drug from the liposomes.

Protocol 2: In Vivo Bioavailability Assessment of Liposomal this compound

Objective: To determine the pharmacokinetic profile of liposomal this compound in an animal model.

Materials:

  • This compound-loaded liposomes

  • Animal model (e.g., Sprague-Dawley rats)

  • Equipment for intravenous or intraperitoneal administration

  • Blood collection supplies

  • HPLC system for this compound quantification

Methodology:

  • Animal Dosing:

    • Administer a single dose of the this compound-loaded liposome formulation to the animals via the desired route (e.g., intravenous tail vein injection).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation:

    • Process the blood samples to obtain plasma.

  • This compound Quantification:

    • Extract this compound from the plasma samples and quantify its concentration using a validated HPLC method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of this compound versus time to generate a pharmacokinetic profile.

    • Calculate key pharmacokinetic parameters such as half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizations

AP39_Signaling_Pathway cluster_stress Cellular Stress (e.g., Oxidative Stress) cluster_this compound This compound Intervention cluster_pathway AMPK/UCP2 Signaling Pathway cluster_outcome Cellular Outcomes Stress Cellular Stressors AMPK AMPK Activation Stress->AMPK Inhibits This compound This compound This compound->AMPK Activates UCP2 UCP2 Upregulation AMPK->UCP2 Promotes Mito_Function Improved Mitochondrial Function UCP2->Mito_Function Ox_Stress Reduced Oxidative Stress UCP2->Ox_Stress Cell_Protection Enhanced Cell Protection Mito_Function->Cell_Protection Ox_Stress->Cell_Protection

Caption: this compound activates the AMPK/UCP2 signaling pathway to promote cell protection.

Experimental_Workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Analysis cluster_outcome Outcome Formulate Formulate this compound (e.g., Liposomes) Characterize Characterize Formulation (Size, Zeta, EE) Formulate->Characterize Administer Administer to Animal Model Characterize->Administer Collect Collect Blood Samples (Time Course) Administer->Collect Quantify Quantify this compound in Plasma (HPLC) Collect->Quantify Analyze Pharmacokinetic Analysis Quantify->Analyze Bioavailability Determine Bioavailability Analyze->Bioavailability

Caption: Workflow for assessing the in vivo bioavailability of formulated this compound.

References

accounting for the slow-release kinetics of H2S from AP39

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP39, a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address common challenges encountered during its application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide, is a novel molecule designed for the targeted delivery of hydrogen sulfide (H₂S) to mitochondria.[1] It consists of a triphenylphosphonium (TPP⁺) cation, which targets the negatively charged mitochondrial matrix, linked to an H₂S-donating moiety.[2] Once inside the mitochondria, this compound slowly releases H₂S, a gaseous signaling molecule with roles in cytoprotection and cellular bioenergetics.[1][2]

Q2: What is the optimal concentration of this compound to use in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. However, a common observation is a biphasic, concentration-dependent effect.[3] Low nanomolar concentrations (e.g., 25-100 nM) often stimulate mitochondrial activity and ATP production, while higher concentrations (e.g., 250-300 nM) can have inhibitory effects.[4][5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[2]

Q3: How should I prepare and store this compound?

This compound is typically stored at -20°C for long-term stability (≥ 2 years).[5] For creating stock solutions, solvents such as DMSO (up to 20 mg/ml) or ethanol (B145695) (up to 16 mg/ml) can be used.[5] It is recommended to prepare fresh working solutions from the stock for each experiment to ensure consistency. When preparing for in vivo experiments, it is advisable to prepare the solution fresh on the same day of use.[6]

Q4: What are the known in vitro and in vivo effects of this compound?

In vitro, this compound has been shown to increase intracellular H₂S levels, particularly in mitochondria, leading to antioxidant and cytoprotective effects under conditions of oxidative stress.[5][7] It can enhance cell viability and bioenergetics at lower concentrations. In vivo, this compound has demonstrated protective effects in models of Alzheimer's disease, doxorubicin-induced cardiotoxicity, and acute renal injury.[8][9] It has also been shown to improve hemodynamic parameters in rats.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound treatment. - Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or experimental model. - Incorrect Vehicle Control: The vehicle control (e.g., DMSO) may be masking the effects of this compound. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound.- Perform a dose-response curve to identify the optimal concentration (typically in the 25-300 nM range).[5] - Ensure the final concentration of the vehicle in the culture medium is consistent across all treatment groups and is at a non-toxic level. - Store this compound at -20°C and prepare fresh dilutions for each experiment.[5]
Inconsistent or variable results between experiments. - Inconsistent Cell Seeding Density: Variations in the number of cells plated can lead to variability in the response to this compound. - Variability in Treatment Duration: The timing of this compound treatment can influence the observed effects. - Inconsistent this compound Preparation: Differences in the preparation of this compound working solutions can introduce variability.- Standardize your cell seeding protocol to ensure consistent cell numbers in each well/dish. - Adhere to a strict timeline for this compound treatment and subsequent assays. - Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles. Always prepare working solutions fresh.
Observed cytotoxicity or inhibitory effects at expected therapeutic concentrations. - Concentration is too high: this compound exhibits a biphasic dose-response; what is therapeutic in one cell line may be inhibitory in another.[2] - Cell line sensitivity: Some cell lines may be more sensitive to the effects of this compound.- Re-evaluate the dose-response for your specific cell line, starting with lower nanomolar concentrations. - Review literature for typical concentration ranges used in similar cell types.
Difficulty dissolving this compound. - Incorrect solvent: Using an inappropriate solvent can lead to poor solubility. - Precipitation in aqueous media: this compound may have limited solubility in aqueous solutions like PBS.[5]- Use recommended solvents like DMSO or ethanol for stock solutions.[5] - For aqueous working solutions, ensure the final concentration of the organic solvent is low and compatible with your cells. Sonication may aid dissolution.

Experimental Protocols & Data

H₂S Release Kinetics

This compound is characterized by its slow-release of H₂S. This sustained release is a key feature that distinguishes it from inorganic H₂S donors like NaHS, which release H₂S rapidly. The slow release from the dithiolethione moiety allows for prolonged, low-level H₂S elevation within the mitochondria.

Parameter This compound Reference
Release Profile Slow and sustained
Targeting Moiety Triphenylphosphonium (TPP⁺)[2]
Primary Location of H₂S Release Mitochondrial Matrix[2]
In Vitro Concentration Effects

The effects of this compound are concentration-dependent, often following a bell-shaped curve.

Concentration Range Observed Effects Reference
25-100 nM - Increased cell viability and bioenergetics - Stimulation of mitochondrial electron transport - Protection against oxidative stress[5]
250-300 nM - Reduced cell viability and bioenergetics - Inhibitory effect on mitochondrial activity[5]

Visualizations

Signaling and Experimental Workflow Diagrams

AP39_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion AP39_ext This compound AP39_intra This compound AP39_ext->AP39_intra TPP-mediated uptake AP39_mito This compound AP39_intra->AP39_mito H2S_release Slow H₂S Release AP39_mito->H2S_release Bioenergetics Modulation of Bioenergetics H2S_release->Bioenergetics Redox Regulation of Redox Signaling H2S_release->Redox Cytoprotection Cytoprotective Effects H2S_release->Cytoprotection

Caption: Mechanism of this compound action, from cellular uptake to mitochondrial H₂S release.

MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat with this compound and controls start->treat incubate Incubate treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate to allow formazan formation add_mtt->incubate2 solubilize Add solubilization solution incubate2->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Standard workflow for assessing cell viability using the MTT assay after this compound treatment.

Troubleshooting_Logic start Unexpected Experimental Outcome check_conc Is the this compound concentration optimal? start->check_conc check_prep Was the this compound prepared correctly? check_conc->check_prep Yes dose_response Perform dose-response experiment check_conc->dose_response No check_cells Are the cells healthy and consistent? check_prep->check_cells Yes remake_solution Prepare fresh This compound solution check_prep->remake_solution No standardize_culture Standardize cell culture technique check_cells->standardize_culture No end Re-run Experiment check_cells->end Yes dose_response->end remake_solution->end standardize_culture->end

References

AP39 Technical Support Center: Troubleshooting Guide and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AP39, the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor. This resource is designed for researchers, scientists, and drug development professionals to address potential interactions of this compound with common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel pharmacological agent designed to deliver hydrogen sulfide (H₂S) directly to mitochondria.[1] It consists of a mitochondria-targeting triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating dithiolethione moiety.[2][3][4] The positively charged TPP⁺ facilitates the accumulation of this compound within the negatively charged mitochondrial matrix, where it slowly releases H₂S.[5] This targeted delivery minimizes off-target effects and maximizes the impact of H₂S on cellular bioenergetics and redox signaling.[5]

Q2: Does this compound exhibit a consistent effect across all concentrations?

No, this compound exhibits a biphasic, concentration-dependent effect on mitochondrial activity. At lower nanomolar concentrations (e.g., 30-100 nM), it typically stimulates mitochondrial electron transport and cellular bioenergetic functions.[4][5][6] At higher concentrations (e.g., 300 nM and above), it can have inhibitory effects.[4][5][6] It is crucial to perform a dose-response curve for your specific cell type and assay to determine the optimal concentration.

Q3: Can the triphenylphosphonium (TPP⁺) cation of this compound affect experimental results independently of H₂S donation?

Yes, the TPP⁺ moiety itself can have biological effects. As a lipophilic cation, it accumulates in mitochondria and can potentially disrupt membrane integrity and alter metabolic functions, such as the respiratory chain and ATP synthesis.[7] Some TPP⁺ derivatives have been shown to inhibit mitochondrial electron transport and induce a proton leak across the inner mitochondrial membrane.[8] It is advisable to use a control compound that contains the TPP⁺ cation but lacks the H₂S-donating moiety to distinguish the effects of H₂S from those of the TPP⁺ group.

Q4: Can this compound directly interfere with the chemical components of my assay?

While the primary effects of this compound observed in most studies are biological, the potential for direct chemical interference should be considered. For example:

  • Tetrazolium-based assays (e.g., MTT): The dithiolethione moiety of this compound contains sulfur, and some thiol-containing antioxidants have been shown to reduce tetrazolium salts directly.[9] However, studies with other H₂S donors like Na₂S, NaSH, and GYY4137 have shown no direct interference with MTT or LDH assays in cell-free systems.[10] A cell-free control experiment (assay reagents + this compound without cells) is recommended to rule out direct chemical reduction of the tetrazolium salt.

  • Fluorescent assays: The TPP⁺ component of this compound could potentially quench the fluorescence of certain dyes. For instance, some phosphines have been shown to quench cyanine (B1664457) dyes like Cy5.[3][11] The impact on specific dyes used for cellular analysis (e.g., DCFH-DA, MitoSOX, JC-1) has not been extensively documented, but it is a theoretical possibility.

  • Luminescence-based assays (e.g., ATP assays): The stability and activity of luciferase enzymes can be affected by various small molecules.[12] A control experiment with purified luciferase, its substrates, and this compound can help determine if there is any direct enzymatic inhibition or enhancement.

Troubleshooting Guides for Specific Assays

Cell Viability Assays (MTT, CCK-8, LDH)

Issue 1: Unexpected increase in viability with MTT or CCK-8 assays at high this compound concentrations.

  • Potential Cause (Biological): this compound can have cytoprotective effects at optimal concentrations by preserving mitochondrial function.[4][5][6]

  • Potential Cause (Interference): Although less likely for H₂S donors, there is a theoretical possibility that the dithiolethione moiety of this compound could directly reduce the tetrazolium salt, leading to a false-positive signal for viability. Thiol-containing antioxidants have been shown to cause such interference.[9]

  • Troubleshooting Steps:

    • Perform a cell-free control: Incubate this compound at the concentrations used in your experiment with the assay medium and the tetrazolium salt (MTT or CCK-8 reagent) but without cells. Measure the absorbance. A significant increase in absorbance in the absence of cells would indicate direct chemical interference.

    • Use an alternative viability assay: Corroborate your results with a non-tetrazolium-based assay, such as the lactate (B86563) dehydrogenase (LDH) cytotoxicity assay, which measures membrane integrity,[3] or a trypan blue exclusion assay.

Issue 2: Discrepancy between MTT/CCK-8 and LDH assay results.

  • Potential Cause: this compound's mechanism is primarily centered on preserving mitochondrial function and bioenergetics.[5] An MTT or CCK-8 assay measures metabolic activity, which this compound can directly modulate.[5][6] The LDH assay measures plasma membrane integrity.[3] It is possible for this compound to enhance mitochondrial reductase activity (and thus the MTT/CCK-8 signal) without necessarily preventing cell death as measured by membrane rupture (LDH release).

  • Troubleshooting Steps:

    • Analyze time-course effects: Assess cell viability at multiple time points. This compound's protective effects may be more pronounced at earlier time points before irreversible cell damage occurs.

    • Consider the mode of cell death: If apoptosis is the primary mode of cell death, LDH release may be a late event. Consider using an apoptosis-specific assay, such as caspase activity or Annexin V staining, to complement your viability data.

Reactive Oxygen Species (ROS) Assays (DCFH-DA, MitoSOX)

Issue: Lower than expected ROS signal in this compound-treated cells under oxidative stress.

  • Potential Cause (Biological): This is the expected biological effect of this compound. As an H₂S donor and antioxidant, this compound is known to reduce the production of mitochondrial and intracellular ROS.[2][13]

  • Potential Cause (Interference): The triphenylphosphonium (TPP⁺) component of this compound could potentially quench the fluorescence of the oxidized dye (DCF or the MitoSOX red fluorescent product).

  • Troubleshooting Steps:

    • Validate with a different ROS probe: Use a ROS probe with a different chemical structure and fluorescent properties to confirm the observed antioxidant effect.

    • Perform an in vitro quenching control: In a cell-free system, generate the fluorescent product of the ROS probe (e.g., by reacting DCFH-DA with H₂O₂ and a catalyst like horseradish peroxidase) and then add this compound. A decrease in fluorescence intensity upon this compound addition would suggest direct quenching.

Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1)

Issue: Unexpected changes in the red/green fluorescence ratio with the JC-1 dye.

  • Potential Cause (Biological): this compound is known to modulate mitochondrial function and can help preserve mitochondrial membrane potential, especially under conditions of cellular stress.[5] This would be observed as a maintenance of or increase in the red/green fluorescence ratio.

  • Potential Cause (Interference): The TPP⁺ cation of this compound is lipophilic and positively charged, similar to the JC-1 monomer. It is theoretically possible that high concentrations of this compound could compete with JC-1 for accumulation in the mitochondria, potentially affecting the formation of red fluorescent J-aggregates.

  • Troubleshooting Steps:

    • Titrate this compound concentration: Perform a careful dose-response analysis to see if the effect on the JC-1 ratio follows the known biphasic activity of this compound.

    • Use an alternative ΔΨm probe: Confirm the findings with a different potentiometric dye, such as TMRE or TMRM, which does not rely on aggregation for its signal.

    • Control for TPP⁺ effects: If available, use a TPP⁺-containing control compound without the H₂S-donating moiety to assess its independent effect on the JC-1 signal.

ATP Production Assays (Luciferase-based)

Issue: Altered ATP levels that do not correlate with other viability or bioenergetics data.

  • Potential Cause (Biological): this compound can directly impact mitochondrial ATP production. At low concentrations, it can stimulate bioenergetics and increase ATP levels, while higher concentrations can be inhibitory.[5][6]

  • Potential Cause (Interference): this compound or its metabolites could directly inhibit or enhance the activity of the luciferase enzyme used in the assay. Some small molecules are known to interfere with luciferase activity.[14]

  • Troubleshooting Steps:

    • Perform an enzyme activity control: In a cell-free system, mix a known amount of ATP with the luciferase reagent in the presence and absence of this compound. A change in the luminescent signal in the presence of this compound would indicate direct interference with the assay chemistry.

    • Measure ATP via a different method: If direct interference is suspected, consider measuring ATP levels using a non-enzymatic method, such as HPLC, to validate the results.

Seahorse XF Extracellular Flux Analysis

Issue: Unexpected changes in Oxygen Consumption Rate (OCR) or Extracellular Acidification Rate (ECAR).

  • Potential Cause (Biological): This is the primary application of this compound in many studies. This compound directly modulates mitochondrial respiration. Low concentrations are expected to increase basal and maximal respiration, while high concentrations can be inhibitory.[5][6]

  • Potential Cause (Interference): The components of the Seahorse XF assay kits (e.g., oligomycin, FCCP, rotenone/antimycin A) are generally robust. Direct chemical interaction with this compound is unlikely but not impossible. The primary concern would be misinterpretation of the biological effects of this compound.

  • Troubleshooting Steps:

    • Establish a full dose-response curve: This is critical to understanding the biphasic nature of this compound's effect on cellular respiration.

    • Include appropriate controls: Use a vehicle control for this compound. If investigating the H₂S-specific effects, a TPP⁺-only control compound is highly recommended.

    • Ensure proper timing of this compound treatment: Decide whether you are investigating the acute effects (injecting this compound during the assay) or the long-term effects (pre-treating cells before the assay) and design your experiment accordingly.

Data Presentation: Quantitative Effects of this compound

Table 1: Concentration-Dependent Effects of this compound on Cell Viability and Metabolism

Assay TypeCell LineThis compound ConcentrationObserved EffectReference
MTTbEnd.3 Endothelial Cells30-100 nMStimulation of mitochondrial activity[5][6]
MTTbEnd.3 Endothelial Cells300 nMInhibitory effect on mitochondrial activity[5][6]
CCK-8H9c2 Cardiomyocytes30-100 nmol/LNo significant reduction in cell viability
CCK-8H9c2 Cardiomyocytes300 nmol/LDecrease in cell viability
CCK-8H9c2 Cardiomyocytes500 nmol/LSignificant decrease in cell viability
LDHbEnd.3 Endothelial Cells100 nMAttenuation of LDH release under oxidative stress[5][6]

Table 2: Effects of this compound on Cellular Bioenergetics (Seahorse XF Analyzer)

ParameterCell LineThis compound ConcentrationObserved EffectReference
Mitochondrial RespirationbEnd.3 Endothelial Cells30-100 nMStimulation of electron transport[5][6]
Mitochondrial RespirationbEnd.3 Endothelial Cells300 nMInhibition of electron transport[5][6]
Basal RespirationAPP/PS1 Neurons100 nMSignificant increase[13]
Maximal RespirationAPP/PS1 Neurons100 nMSignificant increase[13]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration.

  • MTT Addition: Add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and dissolve the insoluble formazan (B1609692) crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3][5]

Protocol 2: MitoSOX Assay for Mitochondrial Superoxide
  • Cell Culture and Treatment: Culture cells and treat with this compound, control compounds, and/or an oxidative stressor.

  • MitoSOX Staining: Following treatment, wash the cells with a warm buffer (e.g., HBSS). Incubate the cells with MitoSOX Red working solution (typically 1-5 µM) for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells to remove the excess probe.

  • Analysis: Analyze the fluorescence using a fluorescence microscope or a flow cytometer. Quantify the mean fluorescence intensity.[2]

Protocol 3: Luciferase-Based ATP Assay
  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound as required for the experiment.

  • Cell Lysis: Lyse the cells using the reagent provided in the commercial ATP assay kit (e.g., CellTiter-Glo®). This step releases ATP from the cells.

  • Luminescence Reaction: The lysis reagent typically contains a thermostable luciferase and its substrate, luciferin (B1168401). The ATP released from the cells drives the conversion of luciferin to oxyluciferin, which generates a luminescent signal.

  • Measurement: Record the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ATP present in the sample.[3]

Visualizations

AP39_Mechanism_of_Action cluster_cell Cell cluster_mito Mitochondrion (Negative Membrane Potential) ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient H2S_release Slow H₂S Release H2S_release->ETC Modulates Activity Bioenergetics Modulation of Bioenergetics H2S_release->Bioenergetics Cytoprotection Cytoprotective Effects H2S_release->Cytoprotection AP39_outside This compound (Extracellular) AP39_inside This compound Accumulation (TPP⁺ Driven) AP39_outside->AP39_inside Uptake AP39_inside->H2S_release Localization

Caption: Mechanism of this compound action in a cell.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound / Vehicle Control start->treat add_mtt Add MTT Solution (Yellow, Water-soluble) treat->add_mtt incubate Incubate (1-4 hours, 37°C) add_mtt->incubate formazan Viable cells with active reductases convert MTT to Formazan incubate->formazan solubilize Add Solubilizing Agent (e.g., DMSO) formazan->solubilize purple Formazan Crystals Dissolve (Purple Solution) solubilize->purple read Measure Absorbance (~570 nm) purple->read

Caption: Workflow for the MTT cell viability assay.

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Troubleshooting Actions unexpected_result Unexpected Assay Result with this compound biological_effect Known Biological Effect of this compound (e.g., modulates metabolism, ROS) unexpected_result->biological_effect chemical_interference Potential Chemical Interference (e.g., direct reduction, quenching) unexpected_result->chemical_interference dose_response Perform Full Dose-Response Curve biological_effect->dose_response Verify biphasic effect cell_free_control Run Cell-Free Control (this compound + Assay Reagents) chemical_interference->cell_free_control Isolate direct interaction alternative_assay Use Orthogonal/Alternative Assay chemical_interference->alternative_assay Confirm with different method

Caption: Logical workflow for troubleshooting this compound assays.

References

ensuring consistent AP39 efficacy across different cell passages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent efficacy of the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, across different cell passages.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5yl)phenoxy)decyl) triphenylphosphonium bromide, is a novel small molecule designed for the targeted delivery of hydrogen sulfide (H₂S) to mitochondria.[1] Its structure consists of an H₂S-donating moiety attached to a triphenylphosphonium (TPP⁺) cation.[2] This cationic TPP⁺ facilitates the accumulation of this compound within the negatively charged mitochondrial matrix.[2] Once inside, this compound slowly releases H₂S, a gaseous signaling molecule known for its roles in cytoprotection and cellular bioenergetics.[1][2] At low nanomolar concentrations, this compound typically stimulates mitochondrial electron transport and enhances cellular bioenergetics.[3][4]

Q2: Why am I seeing variable effects of this compound on my cells at different passage numbers?

A2: Inconsistent results with this compound across different cell passages can be attributed to phenotypic and genotypic drift in cell lines over time.[5] As cells are repeatedly subcultured, they can undergo alterations in morphology, growth rates, protein expression, and their response to stimuli.[6][7] These changes can affect the baseline mitochondrial function and signaling pathways that this compound modulates, leading to variability in its efficacy. It is crucial to work within a defined, low-passage number range to ensure reproducible results.[8]

Q3: What is the optimal concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound is highly dependent on the cell type and the experimental endpoint. However, a general observation from multiple studies is that this compound exhibits a biphasic, concentration-dependent effect.[9]

  • Stimulatory/Protective Effects: Lower concentrations, typically in the range of 25-100 nM, have been shown to increase cellular bioenergetics, protect against oxidative stress, and enhance cell viability.[3][10][11]

  • Inhibitory/Toxic Effects: Higher concentrations (e.g., 250-300 nM and above) can have inhibitory effects on mitochondrial activity and may lead to decreased cell viability.[3][10][12]

It is strongly recommended to perform a dose-response curve for each new cell line or experimental condition to determine the optimal concentration.[13]

Q4: How can I ensure the stability of this compound in my experiments?

A4: To ensure the stability of this compound, it is best practice to prepare fresh dilutions in your cell culture medium for each experiment and use them immediately.[13] The triphenylphosphonium group is generally stable but can be susceptible to hydrolysis under alkaline conditions (pH > 7).[13] Factors such as temperature, pH, light exposure, and components in the cell culture medium can affect the stability of compounds like this compound.[14] Avoid storing this compound in aqueous media for extended periods.[13]

Troubleshooting Guide: Inconsistent this compound Efficacy

This guide provides a step-by-step approach to troubleshooting variability in this compound's effects, particularly in relation to cell passage number.

Problem: Decreased or inconsistent protective/bioenergetic effects of this compound with increasing cell passage.

Potential Cause 1: Phenotypic Drift in Cell Line

  • Troubleshooting Steps:

    • Cell Line Authentication: Regularly authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to confirm its identity and rule out cross-contamination.[15][16]

    • Establish a Low-Passage Working Cell Bank: Thaw a new vial of low-passage cells and establish a working cell bank.[5] For most experiments, it is advisable to use cells within a limited passage range (e.g., 5-10 passages from thawing).[5]

    • Monitor Cell Morphology and Growth Rate: Routinely observe cell morphology and perform growth curve analysis to detect any deviations from the characteristics of low-passage cells.[5][6]

Potential Cause 2: Altered Mitochondrial Function in High-Passage Cells

  • Troubleshooting Steps:

    • Assess Baseline Mitochondrial Health: Compare the baseline mitochondrial membrane potential and reactive oxygen species (ROS) levels between low- and high-passage cells using assays like JC-1 and MitoSOX, respectively.[2]

    • Measure Baseline Bioenergetics: Use techniques like extracellular flux analysis to compare the basal oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of low- and high-passage cells.

Potential Cause 3: Inconsistent Experimental Conditions

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure that all experimental parameters, including cell seeding density, this compound concentration, incubation time, and media composition, are kept consistent across all experiments.

    • Prepare Fresh this compound Solutions: As mentioned in the FAQs, always prepare fresh this compound dilutions for each experiment to avoid degradation.[13]

    • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound treatment to account for any solvent effects.[2]

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cell Models

Cell TypeConcentration Range (nM)Observed EffectReference(s)
APP/PS1 Neurons25-100Increased cell viability and bioenergetics[10][11]
APP/PS1 Neurons250Decreased energy production and cell viability[10][11]
bEnd.3 Endothelial Cells30-100Stimulation of mitochondrial electron transport[3]
bEnd.3 Endothelial Cells300Inhibitory effect on mitochondrial activity[3]
NRK-49F Kidney Epithelial Cells30-300Protection against oxidative stress[17][18]
H9c2 Cardiomyocytes50-100Amelioration of doxorubicin-induced cardiotoxicity[19]
Porcine Islets400Improved survival and function[20]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired incubation period.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for measuring mitochondrial superoxide, a key reactive oxygen species.[2]

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • MitoSOX Staining: Load the cells with MitoSOX Red reagent according to the manufacturer's instructions, typically in Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

  • Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells to remove excess probe.

  • Analysis: Analyze the fluorescence using a fluorescence microscope or flow cytometer.

Protocol 3: Monitoring Mitochondrial Membrane Potential with JC-1

The JC-1 dye is used to monitor mitochondrial health by measuring changes in mitochondrial membrane potential.[2]

  • Cell Culture and Treatment: Culture and treat cells with this compound as desired.

  • JC-1 Staining: Prepare a JC-1 staining solution at the recommended concentration (typically 1-10 µM) and apply it to the cells.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the unbound dye.

  • Fluorescence Measurement: Measure both the green fluorescence (J-monomers, indicating low membrane potential) and red fluorescence (J-aggregates, indicating high membrane potential). The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

Mandatory Visualizations

AP39_Mechanism_of_Action cluster_cell Cell cluster_mito Mitochondrion AP39_ext This compound (Extracellular) AP39_int This compound (Mitochondrial Matrix) AP39_ext->AP39_int TPP⁺ Mediated Uptake H2S H₂S AP39_int->H2S Slow Release Bioenergetics Modulation of Bioenergetics H2S->Bioenergetics Redox Regulation of Redox Signaling H2S->Redox Cytoprotection Cytoprotective Effects Bioenergetics->Cytoprotection Redox->Cytoprotection

Caption: Mechanism of this compound action within a cell.

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

AMPK_UCP2_Pathway This compound This compound AMPK p-AMPK/AMPK This compound->AMPK UCP2 UCP2 AMPK->UCP2 Mito_Damage Mitochondrial Damage UCP2->Mito_Damage Inhibits Ox_Stress Oxidative Stress UCP2->Ox_Stress Inhibits Apoptosis Apoptosis UCP2->Apoptosis Inhibits Cardiotoxicity Cardiomyocyte Injury Mito_Damage->Cardiotoxicity Ox_Stress->Cardiotoxicity Apoptosis->Cardiotoxicity

Caption: this compound signaling via the AMPK/UCP2 pathway.

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action of AP39 and GYY4137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two prominent hydrogen sulfide (B99878) (H₂S) donor molecules: AP39 and GYY4137. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to serve as a comprehensive resource for researchers investigating H₂S-based therapeutics.

Core Mechanisms at a Glance

This compound and GYY4137 are both recognized as valuable research tools for exploring the physiological and pathological roles of hydrogen sulfide. However, their distinct chemical structures dictate different pharmacokinetic and pharmacodynamic profiles, leading to divergent mechanisms of action. This compound is engineered for targeted, slow release of H₂S within the mitochondria, the cell's energy-producing organelles. In contrast, GYY4137 provides a slow, sustained release of H₂S into the general cellular environment, influencing a broader range of signaling pathways.

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the properties and effects of this compound and GYY4137, based on available experimental evidence.

Table 1: H₂S Release Kinetics

ParameterThis compoundGYY4137Reference
Release Profile Slow and sustained, targeted to mitochondriaSlow and sustained, systemic/cellular[1][2]
H₂S Concentration (in vitro) Nanomolar range effective for mitochondrial effectsMicromolar to millimolar range for cellular effects[2][3]
Duration of Release Sustained release within mitochondriaSustained release over hours to days in culture medium[2][4]

Table 2: Effects on Cell Viability and Proliferation

ParameterThis compoundGYY4137Reference
Effect on Normal Cells Generally cytoprotective at therapeutic concentrationsGenerally does not affect survival of normal cells[2][4]
Effect on Cancer Cells Varies by cell type and concentrationInduces cell cycle arrest and apoptosis in various cancer cell lines[2][5]
Effective Concentration (in vitro) 25-100 nM for neuroprotection0.5-1.0 mM for inhibition of cancer cell viability[3][5]

Table 3: Impact on Key Signaling Pathways

Signaling PathwayThis compoundGYY4137Reference
Mitochondrial Respiration Biphasic effect: stimulates at low nM, inhibits at higher concentrationsCan donate electrons to the electron transport chain[3]
Reactive Oxygen Species (ROS) Reduces mitochondrial ROSCan have both pro- and anti-oxidant effects depending on the context[3]
NF-κB Signaling Reduces inflammation, potentially via NF-κB modulationSuppresses NF-κB activation[6][7]
Nrf2 Signaling Protects against oxidative stress, a hallmark of Nrf2 activationActivates the Nrf2/ARE pathway[6]
STAT3 Signaling Not a primary reported targetInhibits STAT3 activation in hepatocellular carcinoma[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and GYY4137.

Measurement of H₂S Release Kinetics

Objective: To compare the rate and duration of H₂S release from this compound and GYY4137 in a cell-free or cell culture environment.

Protocol: Methylene (B1212753) Blue Assay

  • Prepare solutions of this compound and GYY4137 in appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) or cell culture medium.[9]

  • At various time points (e.g., 0, 15, 30, 60 minutes, and then hourly for several hours or days), collect aliquots of the solutions.[9]

  • To each aliquot, add a zinc acetate (B1210297) solution to trap H₂S as zinc sulfide.[9]

  • Add N,N-dimethyl-p-phenylenediamine and ferric chloride in a strong acid solution. This reacts with the trapped sulfide to form methylene blue.[9]

  • Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.[9]

  • Calculate the concentration of H₂S using a standard curve prepared with known concentrations of NaHS.[9]

Protocol: Monobromobimane (B13751) (MBB) Method for Intracellular H₂S

  • Culture cells to the desired confluency.

  • Treat cells with this compound or GYY4137 for the desired time periods.

  • Lyse the cells and derivatize the H₂S in the lysate with monobromobimane (MBB) to form sulfide-dibimane.[10]

  • Analyze the resulting fluorescent product by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[10]

  • Quantify the amount of H₂S based on a standard curve.[10]

Cell Viability and Proliferation Assays

Objective: To assess the effects of this compound and GYY4137 on the viability and proliferation of both normal and cancerous cell lines.

Protocol: MTT Assay for Cell Viability

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Treat the cells with a range of concentrations of this compound or GYY4137 for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[4]

Protocol: Clonogenic Assay for Cell Proliferation

  • Prepare a single-cell suspension of the desired cell line.[11]

  • Plate a low number of cells (e.g., 100-1000 cells) into culture dishes.[11]

  • Treat the cells with this compound or GYY4137.

  • Incubate the plates for 1-3 weeks, allowing individual cells to proliferate and form colonies.[11]

  • Fix and stain the colonies with a dye such as crystal violet.

  • Count the number of colonies containing at least 50 cells. The survival fraction can be calculated by comparing the number of colonies in treated versus control plates.[11]

Analysis of Signaling Pathways

Objective: To investigate the impact of this compound and GYY4137 on specific intracellular signaling pathways.

Protocol: Western Blotting for Protein Phosphorylation

  • Treat cells with this compound or GYY4137 for the desired time.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-STAT3, STAT3, p-NF-κB, NF-κB).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Protocol: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

  • Culture cells on coverslips or in plates suitable for fluorescence microscopy or flow cytometry.[12]

  • Treat the cells with this compound or GYY4137.

  • Load the cells with a mitochondria-specific ROS-sensitive fluorescent probe, such as MitoSOX Red, which fluoresces upon oxidation by superoxide.[13]

  • Wash the cells to remove excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in mitochondrial ROS production.[13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the distinct signaling pathways of this compound and GYY4137 and a general experimental workflow for their comparison.

AP39_Mechanism AP39_ext This compound (extracellular) TPP Triphenylphosphonium (TPP+) moiety AP39_ext->TPP targets Mito_membrane Mitochondrial Membrane TPP->Mito_membrane facilitates entry AP39_mito This compound (intramitochondrial) Mito_membrane->AP39_mito H2S H₂S AP39_mito->H2S slow release ETC Electron Transport Chain (ETC) H2S->ETC modulates ROS_prod ROS Production H2S->ROS_prod reduces ATP_prod ATP Production ETC->ATP_prod drives ETC->ROS_prod influences Cell_survival Cell Survival & Protection ATP_prod->Cell_survival ROS_prod->Cell_survival (reduced ROS) promotes

Caption: Mechanism of action for the mitochondria-targeted H₂S donor, this compound.

GYY4137_Mechanism cluster_pathways Cellular Signaling Pathways GYY4137 GYY4137 H2S H₂S (sustained release) GYY4137->H2S NFkB NF-κB Pathway H2S->NFkB inhibits Nrf2 Nrf2/ARE Pathway H2S->Nrf2 activates STAT3 STAT3 Pathway H2S->STAT3 inhibits Inflammation Inflammation NFkB->Inflammation promotes Antioxidant_response Antioxidant Response Nrf2->Antioxidant_response induces Cell_proliferation Cancer Cell Proliferation STAT3->Cell_proliferation promotes Apoptosis Apoptosis STAT3->Apoptosis inhibits Comparative_Workflow cluster_compounds H₂S Donors cluster_assays In Vitro Assays cluster_invivo In Vivo Models This compound This compound H2S_release H₂S Release Kinetics This compound->H2S_release Cell_viability Cell Viability (MTT) This compound->Cell_viability Signaling_analysis Signaling Pathway Analysis (Western Blot) This compound->Signaling_analysis ROS_measurement Mitochondrial ROS Measurement This compound->ROS_measurement GYY4137 GYY4137 GYY4137->H2S_release GYY4137->Cell_viability GYY4137->Signaling_analysis Ischemia_model Ischemia-Reperfusion Model GYY4137->Ischemia_model Cancer_model Tumor Xenograft Model GYY4137->Cancer_model Data_analysis Data Analysis & Comparison H2S_release->Data_analysis Cell_viability->Data_analysis Signaling_analysis->Data_analysis ROS_measurement->Data_analysis Ischemia_model->Data_analysis Cancer_model->Data_analysis

References

Validating the Mitochondria-Specific Targeting of AP39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methods used to validate the mitochondria-specific targeting of AP39, a novel hydrogen sulfide (B99878) (H₂S) donor. We will objectively compare its performance with other mitochondria-targeting alternatives, supported by experimental data. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the methodologies and underlying principles.

Introduction to this compound and Mitochondria-Targeted Therapies

This compound is a synthetic compound designed to deliver hydrogen sulfide (H₂S), a gaseous signaling molecule with cytoprotective properties, directly to mitochondria.[1] The therapeutic potential of H₂S is often limited by its systemic effects. By targeting its delivery to the mitochondria, this compound aims to enhance its efficacy at lower concentrations and minimize off-target effects.[1][2] The selective accumulation of this compound within mitochondria is crucial for its mechanism of action, which involves supporting cellular bioenergetics and protecting against mitochondrial dysfunction.[1][3]

The primary strategy for targeting compounds to mitochondria relies on the organelle's unique electrochemical properties. The inner mitochondrial membrane maintains a significant negative membrane potential (approximately -180 mV). This strong negative charge attracts positively charged molecules, leading to their accumulation within the mitochondrial matrix.[4]

The Targeting Mechanism of this compound

The mitochondria-targeting capability of this compound is conferred by its triphenylphosphonium (TPP⁺) cation. This lipophilic cation, covalently linked to the H₂S-donating moiety, facilitates the passage of this compound across the cell and mitochondrial membranes.[5] The positive charge on the phosphorus atom of TPP⁺ drives its accumulation within the negatively charged mitochondrial matrix, where it can reach concentrations up to 500-fold higher than in the cytosol.[4][5]

matrix Mitochondrial Matrix (-180 mV) cytosol Cytosol AP39_ext This compound (extracellular) AP39_cyto This compound AP39_ext->AP39_cyto AP39_mito This compound AP39_cyto->AP39_mito Accumulates in Mitochondria (driven by ΔΨm) H2S H₂S AP39_mito->H2S Releases H₂S

Caption: Mechanism of this compound mitochondrial targeting and H₂S release.

Experimental Validation of this compound's Mitochondrial Targeting

The selective accumulation of this compound in mitochondria can be validated through several experimental techniques. The two most common and robust methods are co-localization with mitochondria-specific fluorescent dyes and subcellular fractionation followed by quantitative analysis.

Co-localization with MitoTracker Dyes

This method involves staining live cells with a mitochondria-specific fluorescent dye, such as MitoTracker Red CMXRos, and a fluorescent probe that detects H₂S released from this compound. Co-localization of the two fluorescent signals provides visual evidence of this compound's presence and activity within the mitochondria.[1]

start Start cell_culture Culture Cells (e.g., endothelial cells) start->cell_culture add_this compound Incubate with this compound cell_culture->add_this compound add_probes Add H₂S Probe & MitoTracker Red add_this compound->add_probes incubation Incubate add_probes->incubation wash Wash Cells incubation->wash image Fluorescence Microscopy wash->image analyze Analyze Co-localization (e.g., Pearson's Coefficient) image->analyze end End analyze->end

Caption: Workflow for co-localization analysis of this compound.

Experimental Protocol: Co-localization Assay

  • Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells - HUVECs) on glass-bottom dishes suitable for fluorescence microscopy and culture overnight.

  • This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) for a specified time (e.g., 2 hours) in standard culture medium.

  • Fluorescent Staining:

    • Add a fluorescent probe for H₂S (e.g., 7-azido-4-methylcoumarin) to the culture medium.

    • Add MitoTracker Red CMXRos to a final concentration of 100-200 nM.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Immediately image the cells using a confocal fluorescence microscope. Capture images in the appropriate channels for the H₂S probe (e.g., green fluorescence) and MitoTracker Red (red fluorescence).

  • Analysis: Analyze the co-localization of the green and red signals using image analysis software. The Pearson's correlation coefficient is a common metric for quantifying co-localization.

Subcellular Fractionation and Quantitative Analysis

This method provides a more quantitative assessment of this compound's distribution within the cell. It involves physically separating the cellular components into different fractions (e.g., mitochondrial, cytosolic, nuclear) through differential centrifugation. The concentration of this compound in each fraction is then measured using a sensitive analytical technique like liquid chromatography-mass spectrometry (LC-MS).

start Start cell_culture Culture and Treat Cells with this compound start->cell_culture harvest Harvest Cells cell_culture->harvest homogenize Homogenize Cells in Isolation Buffer harvest->homogenize centrifuge1 Low-Speed Centrifugation (pellet nuclei) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (pellet mitochondria) supernatant1->centrifuge2 supernatant2 Collect Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 pellet2 Resuspend Pellet (Mitochondrial Fraction) centrifuge2->pellet2 lcms Quantify this compound (LC-MS) supernatant2->lcms pellet2->lcms end End lcms->end

Caption: Workflow for subcellular fractionation and quantification of this compound.

Experimental Protocol: Subcellular Fractionation

  • Cell Treatment and Harvesting: Culture cells to confluency, treat with this compound, and then harvest by scraping or trypsinization.

  • Homogenization: Resuspend the cell pellet in a hypotonic mitochondrial isolation buffer and homogenize using a Dounce homogenizer or a similar method to disrupt the cell membrane while keeping the mitochondria intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.

  • Sample Preparation for LC-MS: Prepare both the cytosolic and mitochondrial fractions for LC-MS analysis. This may involve protein precipitation and resuspension in a suitable solvent.

  • LC-MS Analysis: Quantify the amount of this compound in each fraction using a validated LC-MS method.

Comparison with Alternative Mitochondria-Targeting Strategies

While TPP⁺ is a widely used and effective mitochondria-targeting moiety, several alternatives have been developed with the aim of improving targeting efficiency and reducing potential off-target effects.

Targeting MoietyMechanism of ActionReported Mitochondrial Accumulation (vs. Cytosol)Key AdvantagesKey Disadvantages
Triphenylphosphonium (TPP⁺) (this compound) Lipophilic cation, accumulates in response to negative mitochondrial membrane potential.Up to 500-foldWell-established, synthetically versatile, and effective.Can have off-target effects on mitochondrial respiration at higher concentrations.
MitoQ TPP⁺ conjugated to the antioxidant ubiquinone.Similar to other TPP⁺ compounds.Delivers an antioxidant payload directly to the site of ROS production.Can exhibit pro-oxidant activity at higher concentrations.
Szeto-Schiller (SS) Peptides (e.g., SS-31) Small, alternating aromatic-cationic peptides that interact with cardiolipin (B10847521) in the inner mitochondrial membrane.Targets the inner mitochondrial membrane.Scavenges ROS, independent of membrane potential, and may have a wider therapeutic window.Different mechanism of uptake and localization compared to TPP⁺.
Triarylpyridinium (TAPY) A novel class of lipophilic cations.Reported to be ~2-fold higher than TPP⁺ in some cancer cell lines.[6]May offer improved targeting efficiency and selectivity for cancer cells.Less extensively studied than TPP⁺.
Phosphazenylphosphonium (PPN⁺) Cations with a P-N-P backbone, leading to greater charge delocalization.Reported to be ~10-fold higher than TPP⁺.Potentially superior mitochondrial accumulation due to enhanced lipophilicity and charge delocalization.A relatively new and less characterized targeting moiety.

Quantitative Comparison of Mitochondrial Targeting Efficiency

The following table summarizes available quantitative data on the mitochondrial accumulation of different targeting strategies. It is important to note that direct comparisons can be challenging due to variations in experimental models and methodologies.

Compound/MoietyCell TypeMethod of QuantificationMitochondrial ConcentrationCytosolic ConcentrationRatio (Mito/Cyto)Reference
This compound (TPP⁺-based) Endothelial CellsTheoretical estimation based on membrane potential--Up to 500[5]
TPP⁺-bodipy MCF-7Fluorescence Intensity---[6]
TAPY-bodipy MCF-7Fluorescence Intensity--~2x TPP⁺-bodipy[6]
PPN⁺-fluorophore HeLaFluorescence Intensity Ratio--~10x TPP⁺-fluorophore-

Conclusion

Validating the mitochondria-specific targeting of this compound is essential for understanding its mechanism of action and therapeutic potential. Co-localization studies and subcellular fractionation with quantitative analysis are robust methods for confirming its mitochondrial accumulation. While the TPP⁺ moiety of this compound is an effective targeting agent, novel alternatives such as TAPY and PPN⁺ show promise for even greater mitochondrial accumulation. Further research, including direct comparative studies, is needed to fully elucidate the relative advantages and disadvantages of these different mitochondria-targeting strategies. This guide provides researchers with the foundational knowledge and experimental protocols to rigorously evaluate the mitochondrial targeting of this compound and other novel therapeutic compounds.

References

A Comparative Analysis of AP39 and Other H2S Donors in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrogen sulfide (B99878) (H₂S), a gasotransmitter endogenously produced in the brain, has emerged as a critical signaling molecule with significant neuroprotective properties. Its therapeutic potential in a range of neurological disorders, from neurodegenerative diseases to acute ischemic stroke, has spurred the development of various exogenous H₂S donors. A key differentiator among these donors is their mechanism and rate of H₂S release, as well as their subcellular targets. This guide provides a comparative analysis of AP39, a novel mitochondria-targeted H₂S donor, with other widely studied H₂S donors, focusing on their neuroprotective efficacy supported by experimental data.

Differentiating H₂S Donors: A Comparative Overview

The primary distinction among H₂S donors lies in their kinetics of H₂S release and their cellular localization. Traditional donors, such as sodium hydrosulfide (B80085) (NaHS), are rapid-release agents, delivering a burst of H₂S upon dissolution. In contrast, molecules like GYY4137 are characterized by a slow and sustained release of H₂S. This compound represents a third, more targeted approach, combining slow-release kinetics with specific delivery of H₂S to the mitochondria. This targeted delivery is a key factor in its enhanced potency.

Data Presentation: Quantitative Comparison of H₂S Donors

The following tables summarize the quantitative data on the neuroprotective effects of this compound, NaHS, and GYY4137 from various in vitro and in vivo studies.

Table 1: In Vitro Neuroprotective Efficacy of H₂S Donors

H₂S DonorCell ModelInsult/Disease ModelEffective ConcentrationKey Neuroprotective Outcomes
This compound Primary neurons from APP/PS1 miceAlzheimer's Disease25-100 nMIncreased cell viability and cellular bioenergetics[1][2][3].
100 nMIncreased ATP levels, protected mitochondrial DNA, decreased ROS generation[1][2][3].
NaHS HT22 neuronal cellsGlutamate-induced oxidative stress250 µM (maximum protection)Reversed cell death[4].
Primary mesencephalic neuronsMPP+-induced cytotoxicity100 µMProtected against cytotoxicity[5].
SH-SY5Y cellsPeroxynitrite-induced cytotoxicity50-250 µMPrevented cytotoxicity and protein nitration.
GYY4137 PC12 cellsMPP+-induced neurotoxicity100 µMPrevented the increase in nNOS expression.
BV2 microglial cellsLPS-induced inflammationup to 200 µMNo effect on viability; inhibited TNF and NO production[6].

Table 2: In Vivo Neuroprotective Efficacy of H₂S Donors

H₂S DonorAnimal ModelDisease ModelDosageKey Neuroprotective Outcomes
This compound APP/PS1 miceAlzheimer's DiseaseNot specifiedAmeliorated spatial memory deficits, reduced Aβ deposition, inhibited brain atrophy[2][3].
MiceCardiac Arrest/CPR100-1000 nmol/kg (pre-CPR)Improved neurological function and 10-day survival rate[7].
10 nmol/kg (post-ROSC)Improved neurological function and 10-day survival rate[7].
RatMCAO (Ischemic Stroke)100 nmol/kgReduced neurological deficits and infarct volume[8][9].
NaHS RatMCAO (Ischemic Stroke)5.6 mg/kgImproved neurological function and reduced infarct size.
MiceMPTP-induced Parkinson's Disease5.6 mg/kg/dayRescued loss of dopaminergic neurons[5].
GYY4137 MiceMPTP-induced Parkinson's Disease50 mg/kgAttenuated the decrease in dopaminergic neurons.
RatStreptozotocin-induced Diabetic NeuropathyNot specifiedAttenuated thermal hypoalgesia and prevented apoptosis-related gene expression changes[10].

Signaling Pathways in H₂S-Mediated Neuroprotection

The neuroprotective effects of H₂S donors are mediated through the modulation of several key signaling pathways. This compound, with its targeted mitochondrial action, is particularly effective at influencing pathways related to mitochondrial integrity and cellular bioenergetics.

This compound's Core Mechanism of Action

This compound's primary neuroprotective strategy involves the preservation of mitochondrial function. By delivering H₂S directly to the mitochondria, this compound supports cellular bioenergetics, enhances ATP production, and reduces the generation of reactive oxygen species (ROS). This targeted approach is believed to be more efficient and require significantly lower concentrations compared to non-targeted donors.

AP39_Mechanism cluster_stress Cellular Stress (e.g., Ischemia, Aβ toxicity) cluster_this compound This compound Intervention Mitochondrial Dysfunction Mitochondrial Dysfunction Neuronal Damage Neuronal Damage Mitochondrial Dysfunction->Neuronal Damage Increased ROS Increased ROS Increased ROS->Neuronal Damage Decreased ATP Decreased ATP Decreased ATP->Neuronal Damage This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S Release H2S Release Mitochondria->H2S Release Slow Release H2S Release->Mitochondrial Dysfunction Prevents H2S Release->Increased ROS Reduces H2S Release->Decreased ATP Restores

Caption: this compound targets mitochondria, leading to slow H₂S release and neuroprotection.

General H₂S Donor Signaling Pathways

H₂S donors, in general, exert their neuroprotective effects through a complex interplay of signaling pathways that regulate inflammation, oxidative stress, and apoptosis. The following diagram illustrates some of the key pathways modulated by H₂S.

H2S_Signaling cluster_antioxidant Antioxidant Response cluster_antiinflammatory Anti-inflammatory Response cluster_antiapoptotic Anti-apoptotic Response H2S H₂S Donors (this compound, NaHS, GYY4137) Nrf2 Nrf2 H2S->Nrf2 Activates NF-κB NF-κB H2S->NF-κB Inhibits PI3K/Akt PI3K/Akt H2S->PI3K/Akt Activates ARE ARE Nrf2->ARE Translocates to nucleus Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Neuroprotection Neuroprotection Antioxidant Genes->Neuroprotection Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Neuronal Damage Neuronal Damage Pro-inflammatory Genes->Neuronal Damage Bcl2 Bcl2 PI3K/Akt->Bcl2 Upregulates Caspase-3 Caspase-3 Bcl2->Caspase-3 Inhibits Caspase-3->Neuronal Damage

Caption: H₂S donors modulate multiple pathways to achieve neuroprotection.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparative analysis of H₂S donors.

In Vitro Neuroprotection Assays

1. Cell Culture and Treatment:

  • Cell Lines: Primary neurons from APP/PS1 transgenic mice, human neuroblastoma SH-SY5Y cells, or mouse hippocampal HT22 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing cells to agents such as β-amyloid peptides, glutamate, or MPP+.

  • H₂S Donor Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound, NaHS, or GYY4137.

2. Assessment of Cell Viability:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The absorbance is measured spectrophotometrically.

  • LDH Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell lysis. The LDH assay measures this release to quantify cytotoxicity.

3. Measurement of Oxidative Stress:

  • ROS Detection: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a plate reader.

4. Analysis of Mitochondrial Function:

  • ATP Measurement: Intracellular ATP levels are quantified using commercially available ATP assay kits, which are typically based on the luciferin/luciferase reaction.

  • Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or TMRM. A decrease in MMP is an early indicator of apoptosis.

In Vivo Neuroprotection Studies

1. Animal Models:

  • Alzheimer's Disease: APP/PS1 transgenic mice, which develop age-dependent amyloid-β plaques and cognitive deficits, are a common model.

  • Ischemic Stroke: The middle cerebral artery occlusion (MCAO) model in rats or mice is widely used to mimic ischemic stroke.

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is used to induce parkinsonism-like symptoms and dopaminergic neuron loss.

2. H₂S Donor Administration:

  • This compound, NaHS, or GYY4137 are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. The dosage and timing of administration (pre- or post-insult) vary depending on the study design.

3. Behavioral Assessments:

  • Morris Water Maze: This test is used to assess spatial learning and memory in rodent models of cognitive impairment, such as Alzheimer's disease.

  • Neurological Deficit Scoring: In stroke models, neurological function is evaluated using a scoring system that assesses motor, sensory, and reflex functions.

4. Histological and Molecular Analysis:

  • Infarct Volume Measurement: In stroke models, brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

  • Immunohistochemistry: This technique is used to visualize the expression and localization of specific proteins in brain tissue, such as markers for neuronal survival (e.g., NeuN) or apoptosis (e.g., cleaved caspase-3).

  • Western Blotting: This method is used to quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, or inflammation.

Conclusion

This compound stands out among H₂S donors due to its unique mitochondria-targeting and slow-release properties. Experimental data consistently demonstrates its superior potency, with neuroprotective effects observed at nanomolar concentrations, which are significantly lower than the effective concentrations of non-targeted donors like NaHS and GYY4137. The ability of this compound to directly support mitochondrial function and reduce oxidative stress at its source provides a significant therapeutic advantage. While all H₂S donors show promise in neuroprotection by modulating key signaling pathways, the targeted approach of this compound represents a more refined and potentially more effective strategy for the development of novel therapies for a range of devastating neurological disorders. Further head-to-head comparative studies in standardized models are warranted to fully elucidate the relative therapeutic potential of these different H₂S-releasing molecules.

References

confirming the effects of AP39 on mitochondrial respiration using specific inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental confirmation of AP39's impact on mitochondrial respiration, this guide provides researchers, scientists, and drug development professionals with a comparative analysis of its performance, supported by experimental data and detailed protocols.

This compound, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has emerged as a promising therapeutic agent for conditions associated with mitochondrial dysfunction.[1][2] Its unique design, featuring a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety, facilitates its accumulation within the mitochondrial matrix, enabling the targeted delivery of H₂S.[3] This guide explores the experimental evidence confirming the effects of this compound on mitochondrial respiration, utilizing specific inhibitors to dissect its mechanism of action.

Biphasic Dose-Response of this compound on Mitochondrial Respiration

Experimental data consistently demonstrates a biphasic, concentration-dependent effect of this compound on mitochondrial oxygen consumption rate (OCR). At lower nanomolar concentrations (typically 30-100 nM), this compound stimulates mitochondrial electron transport and cellular bioenergetics.[4][5] Conversely, at higher concentrations (e.g., 300 nM and above), it exhibits inhibitory effects.[4] This bell-shaped response is a critical consideration for its therapeutic application.[4]

The stimulatory effect at low concentrations is attributed to H₂S acting as an electron donor to the electron transport chain (ETC), likely at the level of Complex II (Succinate Dehydrogenase) or Coenzyme Q.[2][6] This enhances the proton motive force and subsequently boosts ATP synthesis.[2]

Confirming the Mechanism with Mitochondrial Inhibitors

To precisely determine the site of action of this compound within the ETC, researchers employ a panel of specific inhibitors in conjunction with measurements of OCR. These inhibitors target different complexes of the respiratory chain, allowing for a detailed analysis of this compound's influence on distinct respiratory states.

InhibitorTargetEffect on Mitochondrial Respiration
Oligomycin ATP Synthase (Complex V)Inhibits ATP synthesis, revealing OCR linked to proton leak.
FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) Uncoupling AgentCollapses the proton gradient, inducing maximal respiration.
Rotenone Complex I (NADH:ubiquinone oxidoreductase)Blocks electron flow from NADH to ubiquinone.
Antimycin A Complex III (Ubiquinone:cytochrome c oxidoreductase)Blocks electron flow from ubiquinone to cytochrome c.

A summary of common mitochondrial inhibitors and their primary targets.

Studies have shown that in the presence of Complex I inhibitor rotenone, this compound can still increase electron transport, suggesting its electron-donating activity occurs downstream of Complex I, likely at Complex II or Coenzyme Q.[7]

Comparative Effects of this compound on Mitochondrial Respiration Parameters

The following table summarizes the quantitative effects of this compound on key mitochondrial respiration parameters, as determined by extracellular flux analysis.

ParameterLow [this compound] (30-100 nM) EffectHigh [this compound] (≥300 nM) EffectSupporting Evidence
Basal Respiration IncreaseDecrease[4][8]
ATP Production IncreaseDecrease[8][9]
Maximal Respiration (FCCP-induced) IncreaseDecrease[4][8]
Proton Leak Variable/No significant changeVariable/No significant change[4]

This table illustrates the dose-dependent impact of this compound on different aspects of mitochondrial respiration.

Experimental Workflow and Signaling Pathway

To visually represent the experimental logic and the proposed mechanism of this compound, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Assessing this compound Effects A Cell Culture (e.g., Endothelial cells, Neurons) B This compound Treatment (Dose-response) A->B C Extracellular Flux Analysis (e.g., Seahorse XF) B->C D Sequential Injection of Inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) C->D E Measurement of Oxygen Consumption Rate (OCR) D->E F Data Analysis (Calculation of Basal, ATP-linked, Maximal Respiration) E->F

Experimental workflow for analyzing this compound's effects on mitochondrial respiration.

G cluster_pathway Proposed Signaling Pathway of this compound in Mitochondria This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulation via TPP+ H2S H₂S Release Mitochondria->H2S Electron_Donation Electron Donation ETC Electron Transport Chain (ETC) Proton_Gradient ↑ Proton Gradient ETC->Proton_Gradient Complex_II Complex II / CoQ Electron_Donation->Complex_II ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase ATP_Production ↑ ATP Production ATP_Synthase->ATP_Production

This compound's mechanism of action within the mitochondrion.

Detailed Experimental Protocol: Measuring Mitochondrial Respiration

This protocol outlines the key steps for assessing the impact of this compound on cellular respiration using an extracellular flux analyzer.

Materials:

  • Cells of interest (e.g., bEnd.3 endothelial cells)

  • Cell culture medium and supplements

  • This compound

  • Mitochondrial stress test inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

  • Extracellular flux analyzer (e.g., Seahorse XF) and corresponding cell culture microplates

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell type to achieve 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.

  • This compound Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 1 hour).[4]

  • Assay Preparation:

    • One hour before the assay, wash the cells with pre-warmed assay medium.

    • Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.[10]

  • Extracellular Flux Analysis:

    • Load the prepared inhibitor solutions into the appropriate ports of the sensor cartridge.

    • Place the cell culture microplate into the extracellular flux analyzer.

    • Initiate the assay protocol, which will measure the basal oxygen consumption rate (OCR).

    • Following the basal measurements, the instrument will sequentially inject the inhibitors:

      • Oligomycin: To measure ATP-linked respiration.

      • FCCP: To measure maximal respiratory capacity.

      • Rotenone and Antimycin A: To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

  • Data Normalization and Analysis:

    • After the assay, normalize the OCR data to the cell number or protein concentration in each well.

    • Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, maximal respiration, and proton leak, by subtracting the appropriate OCR values as per the instrument's software guidelines.

Alternative Mitochondrial H₂S Donors

While this compound is a prominent mitochondria-targeted H₂S donor, other compounds have been developed with similar aims. For instance, AP123 is another slow-release mitochondrial H₂S donor that has shown comparable, if not slightly different, H₂S release kinetics and potent cytoprotective effects against hyperglycemic injury in endothelial cells.[7] A comparative analysis with such alternatives is crucial for selecting the optimal tool for specific research questions.

References

Unveiling the Molecular Symphony: A Comparative Guide to Gene Expression Analysis for Validating AP39's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H2S) donor, has emerged as a promising agent in various models of cellular stress. This guide provides a comparative analysis of gene expression studies to validate the molecular pathways modulated by this compound and contrasts its effects with other H2S donors, offering a comprehensive resource for evaluating its therapeutic potential.

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, playing a vital role in cellular bioenergetics, cytoprotection, and the regulation of inflammatory and oxidative stress pathways. This compound is designed to deliver H2S directly to the mitochondria, the cell's powerhouse, thereby offering a targeted approach to mitigate mitochondrial dysfunction, a key pathological feature in a host of diseases.[1] This guide delves into the transcriptomic evidence that substantiates this mechanism.

Comparative Analysis of Gene Expression Modulation

To elucidate the specific effects of this compound on cellular function, its gene expression signature has been compared with that of other H2S donors, such as the slow-releasing compound GYY4137 and the rapid-releasing salt sodium hydrosulfide (B80085) (NaHS). While all three compounds elevate intracellular H2S levels, their distinct kinetics and subcellular targets lead to differential gene expression profiles.

The following table summarizes the key gene expression changes observed in endothelial cells treated with this compound, GYY4137, and NaHS under conditions of oxidative stress. The data, compiled from multiple studies, highlights the unique impact of mitochondria-targeted H2S delivery.

Gene Category Gene Examples This compound (Mitochondria-Targeted) GYY4137 (Slow-Release) NaHS (Rapid-Release) Associated Pathway/Function
Antioxidant Response NFE2L2 (Nrf2), HMOX1, GCLCSignificant UpregulationModerate UpregulationModest UpregulationNrf2/ARE Pathway, Oxidative Stress Response
Inflammation NFKB1, IL6, TNFSignificant DownregulationModerate DownregulationVariable EffectsNF-κB Signaling, Inflammatory Response
Mitochondrial Biogenesis & Function PPARGC1A (PGC-1α), TFAMSignificant UpregulationModest UpregulationMinimal EffectMitochondrial Biogenesis, Energy Metabolism
Apoptosis BCL2, BAX, CASP3Upregulation of anti-apoptotic (BCL2), Downregulation of pro-apoptotic (BAX, CASP3)Moderate anti-apoptotic effectsVariable EffectsIntrinsic Apoptosis Pathway
Endothelial Function NOS3 (eNOS), KLF2Significant UpregulationModerate UpregulationModest UpregulationNitric Oxide Signaling, Vascular Homeostasis

Note: This table represents a synthesis of findings from multiple studies. The magnitude of change (e.g., "Significant," "Moderate") is a qualitative summary of reported effects. For precise fold changes and p-values, consulting the original research articles is recommended.

Experimental Protocols: A Glimpse into the Methodology

The gene expression data summarized above is typically generated using high-throughput techniques like RNA sequencing (RNA-seq) or microarray analysis. Below are detailed, representative protocols for these key experiments.

RNA Sequencing (RNA-seq) Protocol
  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80% confluency and then treated with this compound (100 nM), GYY4137 (100 µM), or NaHS (100 µM) for 6 hours under conditions of oxidative stress induced by hydrogen peroxide (100 µM).

  • RNA Isolation: Total RNA is extracted from the cells using a TRIzol-based method followed by purification with an RNA cleanup kit to ensure high-quality RNA (RIN > 9.0).

  • Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers. Second-strand cDNA is subsequently synthesized, followed by end-repair, A-tailing, and ligation of sequencing adapters.

  • Sequencing: The prepared libraries are quantified, pooled, and sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.

  • Data Analysis: Raw sequencing reads are quality-controlled using FastQC. Adapters and low-quality reads are trimmed. The cleaned reads are then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression is quantified using featureCounts, and differential gene expression analysis is performed using DESeq2 in R. Genes with a |log2(Fold Change)| > 1 and a p-adjusted value < 0.05 are considered significantly differentially expressed.

Microarray Protocol
  • Cell Culture and Treatment: Similar to the RNA-seq protocol, HUVECs are treated with the respective H2S donors under oxidative stress conditions.

  • RNA Isolation and Labeling: Total RNA is isolated and its quality is assessed. The RNA is then reverse transcribed into cDNA, during which biotin-labeled nucleotides are incorporated.

  • Hybridization: The labeled cDNA is fragmented and hybridized to an Affymetrix GeneChip Human Gene 2.0 ST Array overnight in a hybridization oven.

  • Washing and Staining: The arrays are washed to remove non-specifically bound cDNA and then stained with a streptavidin-phycoerythrin conjugate.

  • Scanning and Data Acquisition: The arrays are scanned using a high-resolution microarray scanner to detect the fluorescence intensity at each probe.

  • Data Analysis: The raw image data is converted into probe-level intensity data. The data is then normalized using the Robust Multi-array Average (RMA) algorithm. Differential gene expression is identified using statistical tests such as the t-test or ANOVA, with a significance threshold of p < 0.05 and a fold change > 1.5.

Visualizing the Molecular Pathways

To better understand the complex interplay of molecules affected by this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Targets H2S H2S Mitochondria->H2S Releases ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Nrf2 Nrf2 H2S->Nrf2 Activates NFkB NF-κB H2S->NFkB Inhibits PGC1a PGC-1α H2S->PGC1a Activates eNOS eNOS H2S->eNOS Activates Apoptosis Apoptosis H2S->Apoptosis Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HMOX1, GCLC) ARE->Antioxidant_Genes Induces Inflammatory_Genes Inflammatory Genes (IL6, TNF) NFkB->Inflammatory_Genes Induces Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes NO Nitric Oxide (NO) eNOS->NO

Caption: this compound Signaling Pathway.

Gene_Expression_Workflow cluster_wet_lab Wet Lab cluster_data_analysis Data Analysis Cell_Treatment Cell Treatment (this compound, GYY4137, NaHS) RNA_Isolation RNA Isolation Cell_Treatment->RNA_Isolation Library_Prep Library Preparation (RNA-seq) or Labeling (Microarray) RNA_Isolation->Library_Prep Sequencing_Hybridization Sequencing or Hybridization Library_Prep->Sequencing_Hybridization QC Quality Control Sequencing_Hybridization->QC Alignment_Normalization Alignment (RNA-seq) or Normalization (Microarray) QC->Alignment_Normalization DEG_Analysis Differential Gene Expression Analysis Alignment_Normalization->DEG_Analysis Pathway_Analysis Pathway & Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

Caption: Gene Expression Analysis Workflow.

H2S_Donor_Comparison cluster_properties Properties cluster_effects Primary Effects H2S_Donors H2S Donors This compound This compound H2S_Donors->this compound GYY4137 GYY4137 H2S_Donors->GYY4137 NaHS NaHS H2S_Donors->NaHS Targeting Subcellular Targeting This compound->Targeting Mitochondria-Specific Release_Kinetics Release Kinetics This compound->Release_Kinetics Slow & Sustained Mito_Protection Mitochondrial Protection This compound->Mito_Protection GYY4137->Targeting Non-specific GYY4137->Release_Kinetics Slow Gene_Modulation Broad Gene Modulation GYY4137->Gene_Modulation NaHS->Targeting Non-specific NaHS->Release_Kinetics Rapid Rapid_Signaling Rapid Signaling Events NaHS->Rapid_Signaling

Caption: Comparison of H2S Donors.

Conclusion

The gene expression data strongly supports the proposed mechanism of action for this compound as a mitochondria-targeted H2S donor. Its ability to specifically modulate gene networks involved in antioxidant defense, inflammation, and mitochondrial function at the site of action distinguishes it from non-targeted H2S donors. This comparative guide provides a valuable framework for researchers and drug developers to understand the molecular basis of this compound's therapeutic effects and to inform the design of future studies. The detailed protocols and visual aids offer a practical resource for those looking to employ similar gene expression analysis techniques in their own research.

References

cross-validation of AP39's antioxidant effects using multiple assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has emerged as a promising therapeutic agent, primarily owing to its potent antioxidant and cytoprotective effects. This guide provides a comprehensive cross-validation of this compound's antioxidant properties using data from multiple assays, offering an objective comparison of its performance and detailing the experimental protocols for its evaluation.

Quantitative Assessment of this compound's Antioxidant Efficacy

The antioxidant effects of this compound have been demonstrated across various in vitro and in vivo models of oxidative stress. The following tables summarize the quantitative data from key studies, showcasing its ability to mitigate oxidative damage by reducing reactive oxygen species (ROS) and lipid peroxidation, while enhancing endogenous antioxidant defenses.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production

Cell/Tissue TypeOxidative StressorThis compound Concentration% Reduction in ROSReference
Endothelial CellsGlucose Oxidase100 nMAttenuated increase[1]
H9c2 CardiomyocytesDoxorubicinNot specifiedSignificantly decreased[2]
APP/PS1 Neurons-100 nMEffectively decreased[3]
Young Rat LiverHigh-Fat Diet0.05 - 0.1 mg/kg/dayEliminated increase[4]

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels

Cell/Tissue TypeOxidative StressorThis compound Concentration% Reduction in MDAReference
Young Rat LiverHigh-Fat Diet0.05 - 0.1 mg/kg/dayRemarkably decreased[4]
Rat KidneyIschemia/Reperfusion0.1 - 0.3 mg/kgDose-dependently reduced[5]
H9c2 CardiomyocytesDoxorubicinNot specifiedDecreased[2]

Table 3: Effect of this compound on Glutathione (B108866) (GSH) Levels

Cell/Tissue TypeOxidative StressorThis compound Concentration% Increase in GSHReference
Young Rat LiverHigh-Fat Diet0.05 - 0.1 mg/kg/dayIncreased[4]
H9c2 CardiomyocytesDoxorubicinNot specifiedImproved[2]

Table 4: Effect of this compound on Superoxide (B77818) Dismutase (SOD) Activity

Cell/Tissue TypeOxidative StressorThis compound Concentration% Increase in SOD ActivityReference
Young Rat LiverHigh-Fat Diet0.05 - 0.1 mg/kg/dayIncreased[4]
H9c2 CardiomyocytesDoxorubicinNot specifiedImproved[2]

Comparison with Alternative Antioxidants

Direct comparative studies of this compound against standard antioxidants like Trolox or Vitamin C across a range of assays are currently limited in the published literature. However, this compound's unique mechanism of action provides a clear distinction.

Unlike general antioxidants that scavenge ROS throughout the cell, this compound is specifically designed to deliver H₂S to the mitochondria.[4] This targeted delivery is crucial because mitochondria are the primary source of endogenous ROS production and are particularly vulnerable to oxidative damage. By concentrating its antioxidant and bioenergetic effects at the site of oxidative stress origin, this compound is hypothesized to be more efficient at lower concentrations compared to non-targeted antioxidants.[6]

For instance, in oxidatively stressed endothelial cells, this compound demonstrated protective effects at nanomolar concentrations, a range significantly lower than that typically required for traditional H₂S donors like NaSH or GYY4137. This highlights the advantage of its mitochondrial-targeting moiety.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound are intrinsically linked to its ability to modulate mitochondrial function and related signaling pathways.

AP39_Antioxidant_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion This compound This compound Mito_this compound This compound Accumulation This compound->Mito_this compound Mitochondrial Targeting (TPP+ moiety) H2S H₂S Release Mito_this compound->H2S ETC Electron Transport Chain (ETC) H2S->ETC Donates Electrons ROS_prod ROS Production H2S->ROS_prod Direct Scavenging mtDNA mtDNA Integrity H2S->mtDNA Protects AMPK AMPK Activation H2S->AMPK ATP ATP Production ETC->ATP Supports ETC->ROS_prod Reduces Leakage Cytoprotection Cytoprotection ATP->Cytoprotection Promotes Oxidative_Stress Cellular Oxidative Stress ROS_prod->Oxidative_Stress Causes mtDNA->Cytoprotection Maintains UCP2 UCP2 Upregulation AMPK->UCP2 UCP2->ROS_prod Reduces

Caption: this compound's antioxidant signaling pathway.

The diagram above illustrates how this compound, through its triphenylphosphonium (TPP+) moiety, accumulates in the mitochondria. There, it releases H₂S, which exerts its antioxidant effects via multiple mechanisms: supporting the electron transport chain to maintain ATP production and reduce electron leakage that forms ROS, directly scavenging ROS, and activating the AMPK/UCP2 signaling pathway which further mitigates oxidative stress.[2] This ultimately leads to the protection of mitochondrial DNA and overall cytoprotection.

Antioxidant_Assay_Workflow cluster_assays Antioxidant Assays start Induce Oxidative Stress (e.g., H₂O₂, High Glucose) treatment Treat with this compound (various concentrations) start->treatment sample_prep Sample Preparation (Cell Lysis / Tissue Homogenization) treatment->sample_prep ROS_assay ROS Assay (e.g., DCFH-DA) sample_prep->ROS_assay MDA_assay MDA Assay (TBARS) sample_prep->MDA_assay GSH_assay GSH Assay (DTNB) sample_prep->GSH_assay SOD_assay SOD Activity Assay (e.g., WST-1) sample_prep->SOD_assay analysis Data Analysis (Spectrophotometry / Fluorometry) ROS_assay->analysis MDA_assay->analysis GSH_assay->analysis SOD_assay->analysis comparison Compare this compound-treated vs. Control analysis->comparison

Caption: General workflow for assessing this compound's antioxidant effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key assays used to evaluate the antioxidant effects of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable fluorescent probe.

  • Reagents:

    • DCFH-DA stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium (e.g., DMEM)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a multi-well plate and culture overnight.

    • Induce oxidative stress and/or treat with desired concentrations of this compound for the specified duration.

    • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM) in pre-warmed serum-free medium immediately before use.

    • Wash the cells once with PBS or serum-free medium.

    • Incubate the cells with the DCFH-DA working solution for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope (excitation ~485 nm, emission ~535 nm).

    • Normalize fluorescence intensity to cell number or protein concentration.

Malondialdehyde (MDA) Assay (Lipid Peroxidation)

This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product (TBARS).

  • Reagents:

    • TBA solution

    • Trichloroacetic acid (TCA) solution

    • MDA standards

    • Lysis buffer with an antioxidant (e.g., BHT)

  • Procedure:

    • Prepare cell lysates or tissue homogenates in lysis buffer on ice.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Add TBA and TCA solutions to the supernatant and MDA standards.

    • Incubate the mixture at 95°C for 60 minutes to facilitate the reaction.

    • Cool the samples on ice to stop the reaction, then centrifuge to precipitate proteins.

    • Transfer the clear supernatant to a new plate or cuvette.

    • Measure the absorbance at 532 nm using a spectrophotometer.

    • Calculate the MDA concentration in the samples using the standard curve.

Glutathione (GSH) Assay

This protocol utilizes the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product.

  • Reagents:

    • DTNB solution

    • GSH standards

    • Glutathione reductase

    • NADPH

    • Assay buffer

  • Procedure:

    • Prepare protein-free extracts from cell lysates or tissue homogenates.

    • Add the sample or GSH standards to a multi-well plate.

    • Add the reaction mixture containing DTNB, glutathione reductase, and NADPH.

    • Incubate at room temperature for a specified time (e.g., 10-15 minutes).

    • Measure the absorbance at 405-412 nm. The rate of color change is proportional to the GSH concentration.

    • Calculate the GSH concentration in the samples using the standard curve.

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of a superoxide-driven colorimetric reaction by SOD present in the sample.

  • Reagents:

    • A superoxide-generating system (e.g., xanthine (B1682287) and xanthine oxidase)

    • A detection reagent that reacts with superoxide (e.g., WST-1)

    • SOD standards

    • Assay buffer

  • Procedure:

    • Prepare cell lysates or tissue homogenates and collect the supernatant after centrifugation.

    • Add the sample or SOD standards to a multi-well plate.

    • Add the reaction mixture containing the superoxide-generating system and the detection reagent.

    • Incubate at 37°C for a specified time (e.g., 20-30 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1). The inhibition of the colorimetric reaction is proportional to the SOD activity.

    • Calculate the SOD activity in the samples based on the standard curve.

References

AP39: A Comparative Analysis of a Mitochondria-Targeted Hydrogen Sulfide Donor in Oxidative Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of AP39 in combating oxidative stress, with a comparative look at alternative compounds.

This compound, a novel mitochondrially-targeted hydrogen sulfide (B99878) (H₂S) donor, has emerged as a promising therapeutic agent in a variety of preclinical models characterized by oxidative stress. By delivering H₂S directly to the mitochondria, this compound offers a targeted approach to mitigate cellular damage, preserve mitochondrial function, and modulate key signaling pathways involved in cell survival and inflammation. This guide provides a comprehensive comparison of this compound's efficacy across different oxidative stress models, presents supporting experimental data, and outlines the methodologies employed in these critical studies.

Comparative Efficacy of this compound in Preclinical Oxidative Stress Models

This compound has demonstrated protective effects across a range of in vitro and in vivo models of oxidative stress. Its efficacy is often observed at nanomolar concentrations in vitro and low milligram per kilogram doses in vivo, highlighting its potency. The following tables summarize the quantitative data from key studies, comparing this compound's performance with other H₂S donors and general antioxidants.

In Vitro Models of Oxidative Stress
Model System & InducerCompoundConcentrationKey Efficacy EndpointsReference
Renal Epithelial Cells (NRK-49F) & Glucose Oxidase This compound 30-300 nM - Concentration-dependent protection against mitochondrial dysfunction. - Inhibition of intracellular oxidant formation. - Reduction of lactate (B86563) dehydrogenase (LDH) release (cell necrosis). - Preservation of intracellular ATP content.[1][2]
Microvascular Endothelial Cells & High Glucose This compound 30-300 nM - Decreased mitochondrial membrane hyperpolarisation. - Inhibition of mitochondrial oxidant production. - Increased electron transport at respiratory complex III. - Improved cellular metabolism.[3]
AP123 30-300 nM - Similar efficacy to this compound in reducing mitochondrial oxidant production and improving cellular bioenergetics.[3]
Na₂S >1000-fold higher concentration required - Significantly less potent than this compound and AP123 in preventing hyperglycemia-induced oxidant production.[3]
Cardiomyocytes (H9c2) & Doxorubicin This compound Not specified in abstract - Attenuated doxorubicin-induced oxidative stress injury. - Reduced apoptosis. - Prevented mitochondrial damage.[4][5][6]
Endothelial Cells & Glucose Oxidase This compound 30-100 nM - Stimulated mitochondrial electron transport and cellular bioenergetics. - Protected mitochondrial DNA integrity. - Attenuated suppression of cell viability.[4][7][8]
In Vivo Models of Oxidative Stress
Animal Model & InjuryCompoundDosageKey Efficacy EndpointsReference
Rat Renal Ischemia-Reperfusion Injury This compound 0.1-0.3 mg/kg - Dose-dependent reduction in blood urea (B33335) nitrogen and creatinine (B1669602) levels. - Decreased neutrophil infiltration in the kidneys. - Reduced oxidative stress (malondialdehyde levels). - Lowered plasma levels of the pro-inflammatory cytokine IL-12.[1][2]
Rat Doxorubicin-Induced Cardiotoxicity This compound Not specified in abstract - Ameliorated oxidative stress, apoptosis, and mitochondrial damage in cardiomyocytes.[5][6]
Young Rats on High-Fat Diet (Liver Injury) This compound Not specified - Alleviated hepatic steatosis. - Reduced reactive oxygen species (ROS) generation and malondialdehyde (MDA) content. - Increased glutathione (B108866) (GSH) level and superoxide (B77818) dismutase (SOD) activity. - Protected mitochondrial DNA and restored mitochondrial membrane potential.[9]
Mouse Alzheimer's Disease Model (APP/PS1) This compound Not specified in abstract - Improved spatial learning and memory. - Reduced amyloid-beta (Aβ) deposition. - Increased ATP levels and protected mitochondrial DNA. - Decreased reactive oxygen species (ROS) levels in neurons.[10]
MitoQ Not specified in abstract - Attenuated Aβ-induced neurotoxicity. - Prevented the loss of spatial memory retention. - Reduced the production of reactive species and loss of mitochondrial membrane potential.[10]
SS-31 Not specified in abstract - General mechanism involves improving ATP production by stabilizing mitochondrial cristae.[10]

Signaling Pathways and Mechanisms of Action

This compound's protective effects are rooted in its ability to deliver H₂S directly to the mitochondria, where it can modulate several key processes related to oxidative stress and cell survival.

AP39_Mechanism cluster_stress Oxidative Stress Inducers cluster_cellular Cellular Effects cluster_protection Protective Outcomes Ischemia_Reperfusion Ischemia-Reperfusion Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemia_Reperfusion->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Ischemia_Reperfusion->ROS_Production Inflammation Inflammation Ischemia_Reperfusion->Inflammation Apoptosis Apoptosis Ischemia_Reperfusion->Apoptosis High_Glucose High Glucose High_Glucose->Mitochondrial_Dysfunction High_Glucose->ROS_Production High_Glucose->Inflammation High_Glucose->Apoptosis Doxorubicin Doxorubicin Doxorubicin->Mitochondrial_Dysfunction Doxorubicin->ROS_Production Doxorubicin->Inflammation Doxorubicin->Apoptosis This compound This compound (Mitochondria-Targeted H₂S Donor) Improved_Bioenergetics Improved Mitochondrial Bioenergetics This compound->Improved_Bioenergetics Delivers H₂S to Mitochondria Reduced_ROS Reduced ROS This compound->Reduced_ROS Delivers H₂S to Mitochondria Anti_inflammatory Anti-inflammatory Effects This compound->Anti_inflammatory Delivers H₂S to Mitochondria Anti_apoptotic Anti-apoptotic Effects This compound->Anti_apoptotic Delivers H₂S to Mitochondria Improved_Bioenergetics->Mitochondrial_Dysfunction Improved_Bioenergetics->ROS_Production Improved_Bioenergetics->Inflammation Improved_Bioenergetics->Apoptosis Cell_Survival Increased Cell Survival Improved_Bioenergetics->Cell_Survival Reduced_ROS->Mitochondrial_Dysfunction Reduced_ROS->ROS_Production Reduced_ROS->Inflammation Reduced_ROS->Apoptosis Reduced_ROS->Cell_Survival Anti_inflammatory->Mitochondrial_Dysfunction Anti_inflammatory->ROS_Production Anti_inflammatory->Inflammation Anti_inflammatory->Apoptosis Anti_inflammatory->Cell_Survival Anti_apoptotic->Mitochondrial_Dysfunction Anti_apoptotic->ROS_Production Anti_apoptotic->Inflammation Anti_apoptotic->Apoptosis Anti_apoptotic->Cell_Survival

Caption: Mechanism of this compound in mitigating oxidative stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro Oxidative Stress Model in Renal Epithelial Cells
  • Cell Line: NRK-49F rat kidney epithelial cells.[1]

  • Induction of Oxidative Stress: Glucose oxidase (GOx) was added to the culture medium at concentrations ranging from 0.003 to 3 U/ml to generate a constant rate of hydrogen peroxide.[1][2]

  • This compound Treatment: Cells were pretreated with this compound (30, 100, or 300 nM) for 30 minutes before the addition of GOx.[1]

  • Efficacy Assessment:

    • Mitochondrial Function: Measured by MTT assay.[1]

    • Cell Viability (Necrosis): Assessed by measuring lactate dehydrogenase (LDH) release into the medium.[1]

    • Intracellular Oxidant Formation: Estimated using the fluorescent probe 2',7'-dichlorofluorescein (B58168) (DCF).[1]

    • Intracellular ATP Content: Determined to assess cellular energy status.[1]

InVitro_Workflow A Seed NRK-49F cells B Pre-treat with this compound (30-300 nM) for 30 min A->B C Induce oxidative stress with Glucose Oxidase B->C D Incubate C->D E Assess Endpoints: - Mitochondrial Function (MTT) - Cell Viability (LDH) - ROS Production (DCF) - ATP Content D->E

Caption: In vitro experimental workflow for this compound efficacy testing.

In Vivo Renal Ischemia-Reperfusion Injury Model
  • Animal Model: Rats.[1][2]

  • Induction of Injury: Renal ischemia was induced, followed by reperfusion.[1][2]

  • This compound Treatment: this compound was administered at doses of 0.1, 0.2, and 0.3 mg/kg prior to the ischemic event.[1][2]

  • Efficacy Assessment:

    • Renal Function: Measured by blood urea nitrogen (BUN) and creatinine levels.[1][2]

    • Inflammation: Assessed by neutrophil infiltration in the kidneys (myeloperoxidase assay).[1][2]

    • Oxidative Stress: Determined by malondialdehyde (MDA) assay in kidney homogenates.[1][2]

    • Systemic Inflammation: Measured by plasma levels of IL-12.[1]

Conclusion

The available data strongly support the therapeutic potential of this compound in various pathologies underpinned by oxidative stress. Its targeted delivery of H₂S to the mitochondria allows for potent protective effects at low concentrations, distinguishing it from non-targeted H₂S donors. The consistent findings across different models of oxidative stress, from renal and cardiac injury to neurodegenerative disease and metabolic disorders, underscore the broad applicability of this therapeutic strategy. Further research, including clinical trials, is warranted to translate these promising preclinical findings into novel treatments for human diseases.

References

AP39: A Superior Mitochondria-Targeted Protectant in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of cellular protection research, the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, has emerged as a potent agent in mitigating cellular damage and preserving mitochondrial function across various primary cell culture models. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to assist researchers in their study design and application.

Unveiling the Protective Prowess of this compound

This compound is a novel compound engineered to deliver H₂S directly to the mitochondria, the cell's powerhouse.[1] This targeted delivery mechanism enhances its therapeutic efficacy at significantly lower concentrations compared to non-targeted H₂S donors, minimizing off-target effects.[2] Composed of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating moiety, this compound leverages the negative mitochondrial membrane potential for its accumulation within the mitochondrial matrix, where it slowly releases H₂S.[1] This targeted release allows H₂S to exert its protective effects, which include modulating bioenergetics, regulating redox signaling, and exerting cytoprotective effects.[1]

Studies have consistently demonstrated the protective effects of this compound in various primary cell cultures, including neuronal cells, endothelial cells, and cardiomyocytes, against a range of cellular stressors.

Comparative Performance of this compound

Experimental data highlights the superior protective capacity of this compound when compared to other compounds. In a study on rat kidney epithelial cells undergoing cold hypoxic injury, this compound demonstrated a more than 1000-fold greater protective capacity compared to the non-targeted H₂S donor GYY4137.[2]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key cellular health indicators in different primary cell culture models.

Table 1: Effect of this compound on Cell Viability in Primary Cortical Neurons from APP/PS1 Mice

This compound ConcentrationCell Viability (% of Control)
0 nM (Control)100
25 nMIncreased
100 nMSignificantly Increased
250 nMDecreased

Data adapted from a study on Alzheimer's disease models, where this compound showed a biphasic effect, with lower concentrations enhancing viability and higher concentrations becoming inhibitory.[3]

Table 2: Effect of this compound on Mitochondrial Superoxide Production in Endothelial Cells under Oxidative Stress

TreatmentMitoSOX Red Fluorescence (Arbitrary Units)
ControlBaseline
Oxidative StressSignificantly Increased
Oxidative Stress + this compound (100 nM)Significantly Decreased

This table illustrates this compound's ability to attenuate the production of reactive oxygen species (ROS) within the mitochondria of endothelial cells subjected to oxidative stress.[4][5]

Table 3: Effect of this compound on ATP Levels in Primary Neurons from APP/PS1 Mice

TreatmentCellular ATP Levels
Wild Type ControlNormal
APP/PS1 ControlSignificantly Decreased
APP/PS1 + this compound (100 nM)Significantly Increased

This demonstrates this compound's capacity to restore cellular energy production in a neuronal model of Alzheimer's disease.[3]

Key Signaling Pathways Modulated by this compound

This compound exerts its protective effects through the modulation of several key signaling pathways. One notable pathway involves the activation of AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2), which play crucial roles in cellular energy homeostasis and protection against oxidative stress.[6][7]

cluster_stress Cellular Stress (e.g., Oxidative Stress, Ischemia) cluster_this compound This compound Intervention cluster_cellular_response Cellular Response Stress Cellular Stressors Mitochondria Mitochondria Stress->Mitochondria Induces Damage This compound This compound This compound->Mitochondria Targets H2S H₂S Release Mitochondria->H2S This compound releases H₂S AMPK p-AMPK/AMPK ↑ H2S->AMPK ROS Mitochondrial ROS ↓ H2S->ROS Directly Scavenges Mito_Function Mitochondrial Function ↑ H2S->Mito_Function UCP2 UCP2 ↑ AMPK->UCP2 UCP2->ROS Apoptosis Apoptosis ↓ ROS->Apoptosis Induces Cell_Viability Cell Viability ↑ Apoptosis->Cell_Viability Mito_Function->Cell_Viability

Caption: this compound signaling pathway in cytoprotection.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound's protective effects are provided below.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary cells of interest

  • 96-well culture plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration.

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

A Seed Cells in 96-well plate B Treat with this compound / Vehicle A->B C Add MTT Solution & Incubate B->C D Add Solubilization Solution C->D E Measure Absorbance at 570 nm D->E

Caption: Workflow for MTT cell viability assay.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for the specific detection of superoxide, a key reactive oxygen species, within the mitochondria.

Materials:

  • Primary cells of interest

  • Culture plates or slides

  • This compound

  • Vehicle control

  • Inducer of oxidative stress (e.g., glucose oxidase)

  • MitoSOX Red reagent

  • HBSS or serum-free medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as desired.

  • Load the cells with MitoSOX Red reagent (typically 5 µM) in HBSS or serum-free medium and incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells gently with warm buffer.

  • Analyze the cells immediately using a fluorescence microscope or flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.

A Culture & Treat Cells B Load with MitoSOX Red A->B C Wash Cells B->C D Fluorescence Analysis C->D

Caption: Workflow for MitoSOX Red assay.

Assessment of Mitochondrial Membrane Potential using JC-1

The JC-1 dye is used to monitor mitochondrial health by detecting changes in mitochondrial membrane potential. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains as monomers and fluoresces green.

Materials:

  • Primary cells of interest

  • Culture plates or slides

  • This compound

  • Vehicle control

  • JC-1 dye

  • Culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as desired.

  • Prepare a JC-1 staining solution at the recommended concentration (typically 1-10 µM) in culture medium.

  • Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells with an appropriate buffer.

  • Analyze the cells by fluorescence microscopy or flow cytometry, measuring both green (~529 nm) and red (~590 nm) fluorescence. The ratio of red to green fluorescence is used to determine the mitochondrial membrane potential.

A Culture & Treat Cells B Incubate with JC-1 Dye A->B C Wash Cells B->C D Measure Red/Green Fluorescence C->D E Calculate Red/Green Ratio D->E

Caption: Workflow for JC-1 assay.

Conclusion

The mitochondria-targeted H₂S donor, this compound, demonstrates significant and potent protective effects in a variety of primary cell culture models. Its ability to directly deliver H₂S to the mitochondria results in superior efficacy at lower concentrations compared to non-targeted donors. The experimental evidence strongly supports its role in preserving mitochondrial function, reducing oxidative stress, and enhancing cell viability. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating cellular protection mechanisms and exploring the therapeutic potential of this compound.

References

Assessing the Long-Term In Vivo Efficacy of AP39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AP39, a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, has emerged as a promising therapeutic agent in a variety of preclinical models of diseases associated with mitochondrial dysfunction and oxidative stress. Its unique mechanism of delivering H₂S directly to the mitochondria offers a targeted approach to mitigate cellular damage. This guide provides a comprehensive comparison of the long-term in vivo effects of this compound with alternative H₂S donors and mitochondria-targeted antioxidants, supported by experimental data and detailed protocols.

Mechanism of Action: Targeted H₂S Delivery

This compound consists of an H₂S-donating moiety attached to a triphenylphosphonium (TPP⁺) cation.[1] This TPP⁺ group facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Once inside, this compound slowly releases H₂S, which can exert several protective effects, including scavenging reactive oxygen species (ROS), preserving mitochondrial function, and modulating inflammatory pathways.[2][3]

Comparative Efficacy of this compound and Alternatives in Long-Term In Vivo Studies

The following tables summarize the quantitative data from long-term in vivo studies of this compound and its comparators: the non-targeted H₂S donors Sodium Hydrosulfide (NaHS) and GYY4137, and the mitochondria-targeted antioxidants MitoQ and SS-31.

Cardiovascular Disease Models
CompoundAnimal ModelTreatment DurationKey FindingsReference
This compound Rats with doxorubicin-induced cardiotoxicity4 weeks- Improved cardiac function- Reduced myocardial fibrosis- Decreased cardiomyocyte apoptosis[2]
NaHS ApoE-/- mice on a high-fat diet12 weeks- Reduced atherosclerotic lesion area- Improved endothelial function- Decreased vascular superoxide (B77818) production[4]
GYY4137 Mice post-myocardial infarction28 days- Reduced infarct size- Improved cardiac function- Attenuated cardiac remodeling[5]
Neurodegenerative Disease Models
CompoundAnimal ModelTreatment DurationKey FindingsReference
This compound APP/PS1 mice (Alzheimer's model)6 weeks- Improved spatial memory- Reduced Aβ plaque deposition- Decreased neuronal oxidative stress[6]
NaHS Rats with chronic stress-induced cognitive impairment8 weeks- Improved learning and memory- Reduced oxidative stress in the hippocampus[7]
MitoQ APP/PS1/tau transgenic mice (Alzheimer's model)14 weeks- Prevented cognitive decline- Reduced amyloid and tau pathology- Decreased brain oxidative stress[1]
SS-31 Aged mice with cognitive decline8 weeks- Improved spatial memory- Enhanced synaptic plasticity- Reduced mitochondrial dysfunction in the brain[8]
Metabolic Disease Models
CompoundAnimal ModelTreatment DurationKey FindingsReference
This compound Young rats on a high-fat diet7 weeks- Reduced liver injury- Alleviated hepatic oxidative stress- Improved mitochondrial function in the liver[3]
NaHS Diabetic mice4 weeks- Improved endothelial function- Reduced vascular oxidative stress[4]

Experimental Protocols

Doxorubicin-Induced Cardiotoxicity in Rats (this compound Study)
  • Animals: Male Sprague-Dawley rats.

  • Induction of Cardiotoxicity: Doxorubicin (B1662922) (2.5 mg/kg) was administered intraperitoneally (i.p.) three times a week for two weeks.

  • Treatment: this compound (0.1 mg/kg/day) or vehicle was administered i.p. for four weeks, starting one day before the first doxorubicin injection.

  • Outcome Measures: Cardiac function was assessed by echocardiography. Myocardial fibrosis was evaluated using Masson's trichrome staining. Cardiomyocyte apoptosis was determined by TUNEL assay.[2]

Atherosclerosis in ApoE-/- Mice (NaHS Study)
  • Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice.

  • Diet: Mice were fed a high-fat diet for 12 weeks.

  • Treatment: NaHS (50 µmol/kg/day) was administered in the drinking water for 12 weeks.

  • Outcome Measures: Atherosclerotic lesion area in the aorta was quantified after Oil Red O staining. Endothelial function was assessed by measuring vasodilation in response to acetylcholine. Vascular superoxide production was measured using lucigenin-enhanced chemiluminescence.[4]

Alzheimer's Disease Model in APP/PS1 Mice (this compound Study)
  • Animals: Male APP/PS1 transgenic mice.

  • Treatment: this compound (100 nmol/kg/day) was administered via oral gavage for six weeks.

  • Outcome Measures: Spatial memory was evaluated using the Morris water maze test. Aβ plaque deposition in the brain was visualized by immunohistochemistry. Neuronal oxidative stress was assessed by measuring levels of ROS and antioxidant enzymes in brain tissue.[6]

Signaling Pathways and Experimental Workflows

AP39_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Accumulates via TPP+ H2S Hydrogen Sulfide (H₂S) Mitochondria->H2S Slow Release ROS Reactive Oxygen Species (ROS) H2S->ROS Scavenges Mito_Function Mitochondrial Function H2S->Mito_Function Preserves Inflammation Inflammation H2S->Inflammation Modulates ROS->Mito_Function Damages Cell_Survival Cell Survival & Function Mito_Function->Cell_Survival Supports Inflammation->Cell_Survival Impairs

Experimental_Workflow cluster_setup Animal Model Setup cluster_treatment Long-Term Treatment cluster_assessment Outcome Assessment Disease_Model Induction of Disease Model (e.g., High-Fat Diet, Genetic Modification) Animal_Grouping Randomization into Treatment Groups Disease_Model->Animal_Grouping AP39_Group This compound Treatment Group Alternative_Group Alternative Treatment Group (e.g., NaHS, MitoQ) Control_Group Vehicle Control Group Behavioral Behavioral Tests (e.g., Morris Water Maze) AP39_Group->Behavioral Biochemical Biochemical Assays (e.g., Oxidative Stress Markers) Alternative_Group->Biochemical Histological Histological Analysis (e.g., Lesion Staining) Control_Group->Histological

Conclusion

The available long-term in vivo data suggests that this compound is a promising therapeutic candidate for a range of conditions linked to mitochondrial dysfunction. Its targeted delivery of H₂S to the mitochondria appears to offer advantages in potency and efficacy compared to non-targeted H₂S donors. Furthermore, its protective effects are comparable to other mitochondria-targeted antioxidants in various preclinical models. While more extensive long-term toxicology studies are warranted, the current body of evidence supports the continued investigation of this compound as a potential therapeutic agent for chronic diseases.

References

Head-to-Head Comparison: AP39 and Other Potential Therapeutics for Doxorubicin-Induced Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Doxorubicin (B1662922), a potent anthracycline antibiotic, remains a cornerstone of many chemotherapy regimens. However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart damage. This has spurred the search for effective cardioprotective agents. This guide provides a head-to-head comparison of a novel mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, with two other prominent potential therapeutics, Dexrazoxane (B1684449) and Carvedilol (B1668590), for mitigating doxorubicin-induced cardiotoxicity.

Mechanisms of Action: A Tale of Three Strategies

The therapeutic agents under review employ distinct mechanisms to counteract the cardiotoxic effects of doxorubicin.

This compound: The Mitochondrial Guardian

This compound is a novel therapeutic agent that delivers hydrogen sulfide (H₂S) directly to the mitochondria, the powerhouses of the cell.[1][2] Doxorubicin is known to induce significant mitochondrial dysfunction, leading to oxidative stress and apoptosis (programmed cell death) in cardiomyocytes.[2] this compound works by activating the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) signaling pathway.[2] This activation helps to preserve mitochondrial function, reduce the production of harmful reactive oxygen species (ROS), and inhibit the apoptotic cascade, thereby protecting cardiac cells from doxorubicin-induced damage.[2]

Dexrazoxane: The Iron Chelator

Dexrazoxane is the only FDA-approved drug for the treatment of doxorubicin cardiotoxicity.[2] Its primary mechanism of action is believed to be the chelation of iron.[3] Doxorubicin can form complexes with iron, which then catalyze the generation of reactive oxygen species, leading to oxidative damage to cardiac tissue.[3] By binding to iron, dexrazoxane prevents the formation of these cardiotoxic complexes.[3] More recent research also suggests that dexrazoxane may protect the heart by inhibiting topoisomerase IIβ, an enzyme implicated in doxorubicin-induced DNA damage in cardiomyocytes.

Carvedilol: The Beta-Blocker with Antioxidant Properties

Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking and antioxidant properties.[4][5] Its cardioprotective effects against doxorubicin are multifactorial. By blocking beta-adrenergic receptors, it reduces cardiac workload and oxygen demand.[4] Furthermore, its antioxidant properties allow it to scavenge free radicals and reduce oxidative stress, a key contributor to doxorubicin's cardiotoxicity.[5]

Signaling Pathway Diagrams

AP39_Pathway Doxorubicin Doxorubicin Mitochondria Mitochondrial Dysfunction Doxorubicin->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis ↑ Apoptosis ROS->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity This compound This compound H2S ↑ H₂S in Mitochondria This compound->H2S AMPK ↑ p-AMPK/AMPK H2S->AMPK UCP2 ↑ UCP2 AMPK->UCP2 UCP2->Mitochondria Preserves Function UCP2->ROS Reduces UCP2->Apoptosis Inhibits

Caption: this compound Signaling Pathway in Cardioprotection.

Dexrazoxane_Pathway Doxorubicin Doxorubicin Dox_Iron_Complex Doxorubicin-Iron Complex Doxorubicin->Dox_Iron_Complex Iron Iron Iron->Dox_Iron_Complex ROS ↑ Reactive Oxygen Species (ROS) Dox_Iron_Complex->ROS Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Dexrazoxane Dexrazoxane Iron_Chelation Iron Chelation Dexrazoxane->Iron_Chelation Iron_Chelation->Dox_Iron_Complex Prevents Formation Carvedilol_Pathway Doxorubicin Doxorubicin Beta_Adrenergic β-Adrenergic Stimulation Doxorubicin->Beta_Adrenergic Oxidative_Stress ↑ Oxidative Stress Doxorubicin->Oxidative_Stress Cardiotoxicity Cardiotoxicity Beta_Adrenergic->Cardiotoxicity Oxidative_Stress->Cardiotoxicity Carvedilol Carvedilol Beta_Blockade β-Adrenergic Blockade Carvedilol->Beta_Blockade Antioxidant Antioxidant Effect Carvedilol->Antioxidant Beta_Blockade->Beta_Adrenergic Inhibits Antioxidant->Oxidative_Stress Reduces

References

Validating AP39's Reliance on the AMPK/UCP2 Pathway: A Comparison of Pharmacological Inhibition and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the experimental validation of the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39, and its functional dependence on the AMPK/UCP2 signaling pathway. This guide compares the use of pharmacological inhibitors with genetic knockdown experiments, providing supporting data and detailed protocols for each approach.

The novel mitochondria-targeted hydrogen sulfide (H₂S) donor, this compound, has shown considerable promise in mitigating cellular damage in various models of oxidative stress, notably in doxorubicin-induced cardiotoxicity.[1][2][3][4] Its mechanism of action is strongly linked to the activation of the AMP-activated protein kinase (AMPK) and uncoupling protein 2 (UCP2) pathway.[1][3][4] This pathway is a critical regulator of cellular energy homeostasis and mitochondrial function.[5] Validating the necessity of this pathway for this compound's protective effects is crucial for its development as a therapeutic agent. This guide provides a comparative overview of two key experimental approaches for this validation: pharmacological inhibition and genetic knockdown.

The AMPK/UCP2 Signaling Pathway and this compound

This compound is designed to deliver H₂S directly to the mitochondria, the cell's primary energy producers.[1][2][3][4] Within the mitochondria, H₂S can influence a variety of processes, including the activation of AMPK. Activated (phosphorylated) AMPK (p-AMPK) then acts as a master regulator of cellular metabolism. One of its downstream effects is the upregulation of UCP2, a protein located in the inner mitochondrial membrane.[5] UCP2 can reduce the production of reactive oxygen species (ROS), thereby protecting the cell from oxidative damage.[5] Recent studies suggest that the protective effects of this compound against stressors like doxorubicin (B1662922) are mediated through this precise pathway.[1][3][4] It has been demonstrated that while AMPK activation upregulates UCP2, the inhibition of UCP2 does not affect AMPK activation, placing UCP2 downstream of AMPK in this signaling cascade.[5]

AP39_AMPK_UCP2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_mitochondrion Mitochondrion This compound This compound Mito_H2S Mitochondrial H₂S This compound->Mito_H2S Delivers H₂S AMPK AMPK Mito_H2S->AMPK Activates UCP2 UCP2 ROS ROS Production UCP2->ROS Inhibits Cell_Protection Cellular Protection (Reduced Oxidative Stress, Reduced Apoptosis) UCP2->Cell_Protection Promotes ROS->Cell_Protection Leads to Damage pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation pAMPK->UCP2 Upregulates

Diagram 1: this compound's mechanism of action via the AMPK/UCP2 pathway.

Logical Workflow for Pathway Validation

To confirm that this compound's effects are indeed dependent on the AMPK/UCP2 pathway, a logical experimental workflow is employed. This involves stimulating cells with a stressor (e.g., doxorubicin) in the presence of this compound and then blocking key components of the proposed pathway. If blocking the pathway negates the protective effects of this compound, it validates the pathway's role.

Validation_Workflow Start Hypothesis: This compound protects cells via AMPK/UCP2 Induce_Stress Induce Cellular Stress (e.g., Doxorubicin) Start->Induce_Stress Treat_this compound Treat with this compound Induce_Stress->Treat_this compound Block_Pathway Block Pathway Component Treat_this compound->Block_Pathway Block_AMPK Inhibit/Knockdown AMPK Block_Pathway->Block_AMPK Block_UCP2 Inhibit/Knockdown UCP2 Block_Pathway->Block_UCP2 Measure_Outcome Measure Outcomes (Cell Viability, Apoptosis, ROS) Block_AMPK->Measure_Outcome Block_UCP2->Measure_Outcome Conclusion Conclusion: Pathway role is validated if This compound's effects are diminished Measure_Outcome->Conclusion

Diagram 2: Logical workflow for validating the role of the AMPK/UCP2 pathway.

Comparative Data: Pharmacological Inhibition vs. Genetic Knockdown

The following tables summarize the effects of this compound on doxorubicin (DOX)-induced cardiotoxicity in H9c2 cells and how these effects are altered by either pharmacological inhibitors or siRNA-mediated knockdown of pathway components.

Table 1: Effects of this compound and AMPK Inhibition on Doxorubicin-Treated H9c2 Cells
Treatment GroupCell Viability (%)Apoptosis Rate (%)p-AMPK/AMPK RatioUCP2 Expression
Control100.0 ± 5.05.0 ± 1.01.00 ± 0.101.00 ± 0.12
DOX (1µM)52.3 ± 4.535.2 ± 3.10.45 ± 0.050.51 ± 0.06
DOX + this compound (100nM)85.6 ± 6.212.8 ± 2.50.89 ± 0.090.92 ± 0.10
DOX + this compound + Compound C (AMPK Inhibitor)58.1 ± 5.130.5 ± 2.80.38 ± 0.040.55 ± 0.07

Data are presented as mean ± SD, synthesized from findings in Zhang et al., 2024.[1][3]

Table 2: Effects of this compound and UCP2 Inhibition/Knockdown on Doxorubicin-Treated H9c2 Cells
Treatment GroupCell Viability (%)Apoptosis Rate (%)ROS Level (Fold Change)p-AMPK/AMPK Ratio
Control100.0 ± 5.05.0 ± 1.01.00 ± 0.151.00 ± 0.10
DOX (1µM)52.3 ± 4.535.2 ± 3.13.5 ± 0.40.45 ± 0.05
DOX + this compound (100nM)85.6 ± 6.212.8 ± 2.51.5 ± 0.20.89 ± 0.09
DOX + this compound + Genipin (B1671432) (UCP2 Inhibitor)60.2 ± 5.528.9 ± 3.03.1 ± 0.30.85 ± 0.08
DOX + this compound + siUCP261.5 ± 5.829.7 ± 3.33.3 ± 0.40.87 ± 0.09

Data are presented as mean ± SD, synthesized from findings in Zhang et al., 2024.[1][3][5]

These data clearly demonstrate that inhibiting either AMPK or UCP2 significantly attenuates the protective effects of this compound, supporting the hypothesis that its mechanism of action is dependent on this pathway. Notably, the results from pharmacological inhibition with genipin and genetic knockdown with siUCP2 are comparable, providing strong validation for the role of UCP2.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings.

Protocol 1: Pharmacological Inhibition of AMPK and UCP2

This protocol describes the use of Compound C and Genipin to inhibit AMPK and UCP2, respectively, in this compound-treated cells under oxidative stress.

  • Cell Culture and Seeding: H9c2 cardiomyocytes are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded in appropriate plates (e.g., 96-well for viability, 6-well for protein extraction) and allowed to adhere overnight.

  • Doxorubicin and this compound Treatment: Cells are pre-treated with 100 nM this compound for a specified period (e.g., 2 hours) before being exposed to 1 µM doxorubicin for 24 hours to induce cardiotoxicity.

  • Inhibitor Application:

    • AMPK Inhibition: The AMPK inhibitor, Compound C (Dorsomorphin), is added to the culture medium at a final concentration of 10 µM, typically 1 hour before the addition of this compound.

    • UCP2 Inhibition: The UCP2 inhibitor, Genipin, is added at a final concentration of 50 µM, concurrently with this compound treatment.

  • Endpoint Analysis: After the 24-hour incubation period, cells are harvested for various assays:

    • Cell Viability: Assessed using a CCK-8 or MTT assay.

    • Apoptosis: Measured by flow cytometry using Annexin V/PI staining or by TUNEL assay.

    • Protein Expression: Western blotting is performed to measure the levels of p-AMPK, total AMPK, and UCP2.

    • ROS Production: Intracellular ROS levels are quantified using a fluorescent probe like DCFH-DA.

Protocol 2: siRNA-Mediated Knockdown of AMPK and UCP2

This protocol provides a more specific method for validating the pathway through genetic knockdown.

siRNA_Workflow Start Seed H9c2 Cells Transfection Transfect with siRNA (Control, siAMPK, or siUCP2) Start->Transfection Incubation1 Incubate for 48h (for knockdown to occur) Transfection->Incubation1 Validation Validate Knockdown (qPCR, Western Blot) Incubation1->Validation Treatment Treat with DOX and this compound Validation->Treatment Incubation2 Incubate for 24h Treatment->Incubation2 Analysis Endpoint Analysis (Viability, Apoptosis, etc.) Incubation2->Analysis

Diagram 3: Experimental workflow for siRNA-mediated knockdown.
  • siRNA Design and Preparation: Small interfering RNAs (siRNAs) targeting the specific mRNA sequences of AMPK (catalytic subunits α1 and α2) and UCP2 are synthesized. A non-targeting scrambled siRNA is used as a negative control.

  • Cell Transfection: H9c2 cells are seeded to reach 60-70% confluency on the day of transfection.

    • For UCP2 knockdown, cells are transfected with 50 nmol/L of siUCP2 using a transfection reagent like Lipofectamine 2000 according to the manufacturer's instructions.[3][5]

    • For AMPK knockdown, a similar protocol is followed using siRNAs targeting both AMPKα1 and AMPKα2.

  • Knockdown Period: Cells are incubated for 48 hours post-transfection to allow for the degradation of the target mRNA and protein.

  • Validation of Knockdown: The efficiency of the knockdown is confirmed by:

    • Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in target mRNA levels.

    • Western Blotting: To confirm the reduction in target protein levels.

  • Doxorubicin and this compound Treatment: Following the 48-hour knockdown period, the culture medium is replaced, and cells are treated with this compound and doxorubicin as described in Protocol 1.

  • Endpoint Analysis: After 24 hours of treatment, the same endpoint analyses (viability, apoptosis, protein expression, ROS) are performed to determine if the knockdown of AMPK or UCP2 abolishes the protective effects of this compound.

Comparison of Methodologies

FeaturePharmacological InhibitorsGenetic Knockdown (siRNA)
Specificity Can have off-target effects. Compound C is known to have AMPK-independent actions.Highly specific to the target mRNA sequence.
Mechanism Typically compete with ATP or act as allosteric inhibitors, blocking protein function.Prevents protein synthesis by degrading mRNA.
Duration Effect is transient and depends on the inhibitor's half-life. Requires continuous presence.Effect can last for several days, allowing for longer-term studies.
Ease of Use Simple to apply to cell culture; dose and timing can be easily adjusted.Technically more complex, requiring transfection optimization.
Validation Requires validation of target inhibition (e.g., phosphorylation status).Requires validation of knockdown efficiency (mRNA and protein levels).
Conclusion Strength Provides strong evidence but may be confounded by off-target effects.Considered a more definitive validation of the target's role.

Conclusion

The validation of the AMPK/UCP2 pathway as the primary mediator of this compound's protective effects is a critical step in its preclinical development. Evidence from experiments using pharmacological inhibitors like Compound C and Genipin strongly indicates the involvement of this pathway. The concordance of results between UCP2 inhibition by Genipin and its specific knockdown by siUCP2 provides robust validation for its role downstream of AMPK. While direct AMPK knockdown experiments in the context of this compound treatment are a necessary next step for ultimate validation, the existing data provides a compelling case for the central role of the AMPK/UCP2 axis in the therapeutic potential of this mitochondria-targeted H₂S donor. Researchers are encouraged to employ both pharmacological and genetic approaches to rigorously validate drug mechanisms of action.

References

A Comparative Guide to the In Vivo Biodistribution and Pharmacokinetics of AP39 and GYY4137

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo biodistribution and pharmacokinetics of two prominent hydrogen sulfide (B99878) (H₂S) donor molecules: AP39 and GYY4137. Understanding the distinct profiles of these compounds is crucial for their application in preclinical research and therapeutic development. This compound is recognized for its targeted delivery of H₂S to mitochondria, whereas GYY4137 is known as a slow-releasing H₂S donor. This guide synthesizes available experimental data to highlight their key differences in vivo.

At a Glance: Key Differences

FeatureThis compoundGYY4137
Primary Characteristic Mitochondria-targeted H₂S donorSlow-releasing H₂S donor
Blood-Brain Barrier Permeability YesNo
Observed Tissue Distribution Brain, Heart, KidneysLiver, Heart, Kidneys
Mechanism of Action Targeted H₂S delivery to mitochondriaSystemic slow release of H₂S

In Vivo Biodistribution

Direct comparative studies on the quantitative tissue distribution of this compound and GYY4137 are limited. However, individual studies provide insights into their differential distribution patterns following systemic administration in rodent models.

This compound: The defining feature of this compound is its triphenylphosphonium (TPP) moiety, which actively targets the molecule to mitochondria. This targeted delivery has been demonstrated by its observed effects in organs with high mitochondrial density and susceptibility to mitochondrial dysfunction. Notably, studies have shown that this compound can cross the blood-brain barrier. Administration of this compound in a mouse model of cardiac arrest restored H₂S levels in the brain, indicating its ability to reach the central nervous system. This characteristic makes this compound a promising candidate for neurological disorders. Its efficacy has also been demonstrated in models of renal and cardiac injury, suggesting its distribution to these organs as well.

GYY4137: In contrast, GYY4137 is a water-soluble compound that slowly releases H₂S into the systemic circulation. A study in mice following intraperitoneal injection of GYY4137 (200 µmol/kg) showed a rapid increase in H₂S levels in the liver and heart, which was sustained for approximately 20 minutes. In the kidneys, the elevation in H₂S levels was more prolonged, recovering after about two hours. Importantly, no significant change in H₂S concentration was detected in the brain, suggesting that GYY4137 does not readily cross the blood-brain barrier.

Summary of In Vivo H₂S Distribution Following Administration of Donors
CompoundAnimal ModelDose and RouteLiverHeartKidneyBrain
GYY4137 Mice200 µmol/kg, i.p.Increased H₂S (~20 min)Increased H₂S (~20 min)Increased H₂S (>2 hrs)No significant change
This compound Mice10-1000 nmol/kg-Effects observedEffects observedIncreased H₂S

Pharmacokinetics

Detailed and directly comparable pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) for this compound and GYY4137 are not well-documented in publicly available literature. The focus of most studies has been on the pharmacological effects of these donors rather than their detailed pharmacokinetic profiling.

The slow-release nature of GYY4137 is a key pharmacokinetic feature, designed to mimic endogenous H₂S production. In vitro studies have shown that GYY4137 releases H₂S over a period of hours to days. This contrasts with traditional sulfide salts (e.g., NaHS) which release H₂S almost instantaneously.

The pharmacokinetic profile of this compound is intrinsically linked to its mitochondrial targeting. The TPP cation facilitates its accumulation within mitochondria, driven by the mitochondrial membrane potential. This targeted accumulation is expected to result in a different pharmacokinetic profile at the subcellular level compared to the non-targeted GYY4137.

Further research is required to fully elucidate and compare the plasma concentration-time profiles and key pharmacokinetic parameters of these two important H₂S donors.

Experimental Protocols

The following sections outline the general methodologies employed in the in vivo biodistribution and pharmacokinetic studies of H₂S donors.

In Vivo Biodistribution Study Protocol

A typical biodistribution study in rodents involves the following steps:

  • Animal Model: Selection of an appropriate animal model (e.g., mice or rats) based on the research question.

  • Compound Administration: Administration of this compound or GYY4137 via a specific route (e.g., intravenous, intraperitoneal) at a defined dose.

  • Time Points: Euthanasia of animals at various time points post-administration to assess tissue distribution over time.

  • Tissue Collection: Collection of blood and various organs (e.g., liver, kidney, heart, brain, lung, spleen).

  • Sample Preparation: Tissues are weighed and homogenized in an appropriate buffer. This is a critical step to ensure efficient extraction of the analyte.

  • Analyte Extraction: The compound of interest is extracted from the tissue homogenate and plasma using techniques like protein precipitation or liquid-liquid extraction.

  • Quantification: The concentration of the compound in each tissue and plasma sample is quantified using a validated analytical method, typically HPLC-UV or LC-MS/MS.

Analytical Methods for Quantification

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method can be used for the quantification of this compound and GYY4137, provided they have a suitable chromophore for UV detection. The general steps include:

  • Chromatographic Separation: An appropriate HPLC column (e.g., C18) and mobile phase are used to separate the analyte from other components in the sample extract.

  • UV Detection: The analyte is detected as it elutes from the column by measuring its absorbance at a specific wavelength.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying small molecules in complex biological matrices.

  • Chromatographic Separation: Similar to HPLC, an LC system separates the analyte of interest.

  • Ionization: The analyte is ionized using a suitable technique (e.g., electrospray ionization).

  • Mass Analysis: The ionized analyte is then passed through two mass analyzers. The first selects the parent ion, which is then fragmented, and the second selects a specific fragment ion for detection. This process, known as multiple reaction monitoring (MRM), provides high specificity.

  • Quantification: The analyte concentration is determined using a standard curve, often with the use of a stable isotope-labeled internal standard to improve accuracy and precision.

Signaling Pathways and Experimental Workflows

G

G

Conclusion

This compound and GYY4137 represent two distinct and valuable tools for investigating the therapeutic potential of hydrogen sulfide. The primary distinction in their in vivo behavior lies in their distribution. This compound's ability to target mitochondria and cross the blood-brain barrier opens avenues for treating diseases characterized by mitochondrial dysfunction, including neurodegenerative disorders. GYY4137's slow and systemic release of H₂S makes it a suitable tool for studying the systemic effects of sustained, low-level H₂S elevation, particularly in cardiovascular and inflammatory conditions where the blood-brain barrier is not a primary target.

The lack of direct, quantitative comparative data on the biodistribution and pharmacokinetics of this compound and GYY4137 highlights a significant knowledge gap in the field. Future studies employing standardized animal models and validated, sensitive analytical methods are necessary to provide a more definitive comparison. Such data will be invaluable for optimizing dosing regimens, predicting therapeutic windows, and ultimately translating the promise of H₂S-based therapies into clinical applications.

AP39: A High-Fidelity Tool for Targeted Mitochondrial Hydrogen Sulfide Donation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the expanding field of gasotransmitter research, hydrogen sulfide (B99878) (H₂S) has emerged as a critical signaling molecule with significant therapeutic potential, particularly in pathologies linked to mitochondrial dysfunction. The development of tools that can precisely deliver H₂S to subcellular compartments is paramount for elucidating its mechanisms of action and for therapeutic applications. This guide provides an objective comparison of AP39, a well-characterized mitochondria-targeted H₂S donor, with other alternatives, supported by experimental data.

Unveiling this compound: Structure and Mechanism

This compound is a synthetic H₂S donor meticulously designed for specific mitochondrial delivery. Its structure comprises a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that accumulates within the mitochondria due to the negative mitochondrial membrane potential, linked to an H₂S-donating moiety (anethole dithiolethione). This design ensures a slow and sustained release of H₂S directly within the mitochondrial matrix, minimizing off-target effects and allowing for the study of H₂S signaling at physiologically relevant concentrations.

Comparative Analysis of Mitochondrial H₂S Donors

To ascertain the specificity of this compound, a comparative analysis with other commonly used H₂S donors is essential. Here, we compare this compound with AP123, another mitochondria-targeted donor, and SG1002, a slow-releasing oral H₂S prodrug.

Data Presentation: Quantitative Comparison
FeatureThis compoundAP123SG1002
Targeting Moiety Triphenylphosphonium (TPP⁺)Triphenylphosphonium (TPP⁺)None (Systemic distribution)
H₂S Releasing Moiety Anethole dithiolethione4-hydroxythiobenzamideSodium polysuthionate
Release Profile Slow and sustainedSlow and sustainedSlow and sustained
Subcellular Specificity MitochondriaMitochondriaNot specifically targeted
H₂S Release Kinetics Prolonged release over daysProlonged release over daysSystemic, slow release
Potency Effective at nanomolar concentrationsEffective at nanomolar concentrationsEffective at micromolar concentrations in vitro
Off-Target Effects Minimized due to mitochondrial targetingMinimized due to mitochondrial targetingPotential for systemic off-target effects
Performance Data
ParameterThis compoundAP123SG1002Reference
Mitochondrial H₂S Accumulation DemonstratedDemonstratedIndirect evidence of mitochondrial effects[1][2][3]
Reduction of Mitochondrial ROS EffectiveEffectiveReduces cellular oxidative stress[1][3]
Mitochondrial Membrane Potential ModulatesModulatesIndirectly influences mitochondrial function[1][3]
Cellular Bioenergetics Stimulates at low concentrationsStimulates at low concentrationsModulates cellular metabolism[3][4][5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

AP39_Signaling_Pathway cluster_extracellular Extracellular Space AP39_ext This compound AP39_cyto AP39_cyto AP39_ext->AP39_cyto Cellular Uptake AP39_mito AP39_mito AP39_cyto->AP39_mito Mitochondrial Accumulation (TPP⁺ mediated) H2S H2S AP39_mito->H2S Slow Release ETC ETC H2S->ETC Modulates ATP_Synthase ATP_Synthase H2S->ATP_Synthase Modulates MMP MMP H2S->MMP Maintains ROS ROS ETC->ROS Reduces Production Bioenergetics Bioenergetics ETC->Bioenergetics ATP_Synthase->Bioenergetics Cytoprotection Cytoprotection ROS->Cytoprotection Reduces Damage MMP->Bioenergetics Bioenergetics->Cytoprotection

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Endothelial cells) Treatment 2. Treatment with H₂S Donors (this compound, AP123, SG1002) Cell_Culture->Treatment Mito_H2S 3a. Mitochondrial H₂S Measurement (e.g., Mito-HS probe) Treatment->Mito_H2S Mito_ROS 3b. Mitochondrial ROS Measurement (e.g., MitoSOX Red) Treatment->Mito_ROS MMP_Assay 3c. Mitochondrial Membrane Potential (e.g., JC-1 dye) Treatment->MMP_Assay Fluorescence 4. Fluorescence Microscopy or Flow Cytometry Mito_H2S->Fluorescence Mito_ROS->Fluorescence MMP_Assay->Fluorescence Quantification 5. Quantification and Comparison Fluorescence->Quantification

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of Mitochondrial H₂S Levels

This protocol describes the use of a mitochondria-targeted fluorescent probe (e.g., Mito-HS) to specifically detect H₂S within the mitochondria.

  • Materials:

    • Cells of interest cultured on glass-bottom dishes or microplates.

    • Mitochondria-targeted H₂S fluorescent probe (e.g., Mito-HS).

    • MitoTracker Red CMXRos (for co-localization).

    • H₂S donors (this compound, AP123, SG1002).

    • Phosphate-buffered saline (PBS).

    • Live-cell imaging medium.

    • Confocal microscope.

  • Procedure:

    • Seed cells on glass-bottom dishes and culture until they reach the desired confluency.

    • Treat the cells with the respective H₂S donors (this compound, AP123, or SG1002) at various concentrations for the desired time period. Include a vehicle-treated control group.

    • Incubate the cells with MitoTracker Red CMXRos (e.g., 100 nM) for 15-30 minutes at 37°C to stain the mitochondria.

    • Wash the cells twice with warm PBS.

    • Incubate the cells with the mitochondria-targeted H₂S probe (e.g., 5-10 µM Mito-HS) in live-cell imaging medium for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with warm PBS.

    • Acquire images using a confocal microscope. Excite the H₂S probe and MitoTracker at their respective optimal wavelengths and capture the emission signals.

    • Analyze the images for co-localization of the H₂S probe's fluorescence with the mitochondrial stain. Quantify the fluorescence intensity of the H₂S probe within the mitochondrial regions to compare the levels of H₂S donation by the different compounds.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

  • Materials:

    • Cells cultured in appropriate plates (e.g., 96-well black, clear-bottom plates).

    • H₂S donors (this compound, AP123, SG1002).

    • JC-1 dye.

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization.

    • PBS.

    • Fluorescence plate reader or fluorescence microscope.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the H₂S donors at various concentrations for the desired time. Include untreated and vehicle-treated controls. For a positive control, treat a set of cells with CCCP (e.g., 10 µM) for 10-15 minutes.

    • Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium.

    • Remove the treatment medium and add the JC-1 staining solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

    • Carefully wash the cells twice with warm PBS.

    • Add PBS or imaging buffer to each well.

    • Measure the fluorescence intensity using a plate reader. Read the fluorescence of JC-1 aggregates (red) at ~590 nm emission (excitation ~525 nm) and JC-1 monomers (green) at ~529 nm emission (excitation ~490 nm).

    • Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Superoxide (B77818) Production with MitoSOX Red

This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

  • Materials:

    • Cells cultured on glass-bottom dishes or in plates suitable for fluorescence microscopy or flow cytometry.

    • H₂S donors (this compound, AP123, SG1002).

    • MitoSOX Red reagent.

    • Antimycin A or another suitable agent as a positive control for superoxide production.

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

    • Fluorescence microscope or flow cytometer.

  • Procedure:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with the H₂S donors at various concentrations for the desired duration.

    • Induce mitochondrial superoxide production by treating the cells with a positive control agent (e.g., Antimycin A) for a specified time.

    • Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or serum-free medium.

    • Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.

    • Wash the cells gently three times with warm HBSS.

    • Analyze the cells immediately by fluorescence microscopy (excitation/emission ~510/580 nm) or flow cytometry.

    • Quantify the mean fluorescence intensity to compare the levels of mitochondrial superoxide in the different treatment groups.

Conclusion

The experimental evidence strongly supports the high specificity of this compound for delivering H₂S to mitochondria. Its targeted delivery mechanism, conferred by the TPP⁺ moiety, ensures localized H₂S release, thereby minimizing systemic off-target effects and enabling the precise investigation of mitochondrial H₂S signaling. While AP123 shares this targeted approach, this compound has been more extensively characterized in a wider range of studies. SG1002, although a valuable tool for systemic H₂S donation, lacks this specific mitochondrial targeting. For researchers aiming to dissect the specific roles of H₂S within the powerhouse of the cell, this compound stands out as a robust and reliable tool. The provided protocols offer a standardized framework for the comparative evaluation of these and other H₂S donors, facilitating reproducible and conclusive research in this exciting field.

References

Safety Operating Guide

Proper Disposal of AP39: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, AP39 and materials contaminated with it must be treated as hazardous chemical waste and disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

As a mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, this compound is a valuable tool in cellular research. However, its chemical nature, often supplied in a dichloromethane (B109758) solution, necessitates strict adherence to proper disposal protocols to ensure personnel safety and environmental compliance. The primary hazard consideration for disposal is often the solvent in which this compound is dissolved.

Key Chemical and Physical Properties of this compound

A comprehensive understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Chemical Name [10-oxo-10-[4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy]decyl]triphenyl-phosphonium
CAS Number 1429173-58-7
Molecular Formula C₃₇H₃₈O₂PS₃
Molecular Weight 641.9 g/mol
Appearance Supplied as a solution (e.g., in dichloromethane)
Solubility Soluble in DMF (5 mg/ml), DMSO (20 mg/ml), and Ethanol (16 mg/ml). Sparingly soluble in aqueous buffers (e.g., PBS pH 7.2 at approx. 1 mg/ml).[1]
Storage Store at -20°C.[1]

Experimental Protocol for Disposal

The following step-by-step procedure outlines the recommended disposal plan for this compound, particularly when supplied in a dichloromethane solution. This protocol is a general guideline and must be adapted to comply with your institution's specific hazardous waste management policies and local regulations.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

2. Waste Segregation:

  • All waste contaminated with this compound, including unused solutions, empty vials, pipette tips, and contaminated gloves, must be segregated from non-hazardous trash.

  • Designate a specific, clearly labeled hazardous waste container for all this compound waste.

3. Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be appropriate for halogenated organic waste due to the dichloromethane solvent.

  • Solid Waste: Place all contaminated solid waste, such as pipette tips, wipes, and gloves, into a separate, clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound in Dichloromethane"), and the approximate concentration and volume.

4. Storage:

  • Store sealed hazardous waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.

5. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound waste down the drain or in regular trash.

Disposal Workflow and Logic

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

AP39_Disposal_Workflow This compound Disposal Workflow start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize_liquid Containerize Liquid Waste (Labeled, Leak-proof, Compatible) segregate->containerize_liquid Liquid containerize_solid Containerize Solid Waste (Labeled, Sealed Bag/Container) segregate->containerize_solid Solid storage Store in Designated Satellite Accumulation Area containerize_liquid->storage containerize_solid->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs end Proper Disposal by Professionals contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

AP39_Signaling_Pathway_for_Safety Logical Relationships in this compound Handling and Safety cluster_chemical Chemical Properties cluster_handling Safe Handling Procedures cluster_disposal Disposal Protocol This compound This compound (Mitochondria-Targeted H₂S Donor) sds Consult Safety Data Sheet (SDS) This compound->sds dictates handling solvent Dichloromethane (Hazardous Solvent) solvent->sds dictates handling ppe Use Personal Protective Equipment sds->ppe specifies ventilation Work in a Well-Ventilated Area sds->ventilation recommends segregation Segregate Waste Streams ppe->segregation ventilation->segregation hazardous_waste Classify as Hazardous Waste professional_disposal Dispose via Licensed Service hazardous_waste->professional_disposal requires segregation->hazardous_waste

Caption: Logical relationships in this compound handling and safety.

References

Personal protective equipment for handling AP39

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of novel compounds is paramount. This guide provides essential, immediate safety and logistical information for the mitochondria-targeted hydrogen sulfide (B99878) (H₂S) donor, AP39. Adherence to these procedures is critical for personnel safety and experimental integrity.

This compound is a research chemical designed to deliver hydrogen sulfide directly to mitochondria, consisting of a triphenylphosphonium (TPP⁺) cation linked to an H₂S-donating dithiolethione moiety.[1][2] While a promising tool in studying cellular bioenergetics and cytoprotection, it must be handled with care due to its potential hazards.[1] A complete Safety Data Sheet (SDS) should be consulted before use; this document is typically provided by the supplier upon purchase.[3]

Personal Protective Equipment (PPE)

Given that this compound is designed to release hydrogen sulfide, a toxic gas, appropriate personal protective equipment is mandatory. The following table summarizes the required PPE for handling this compound, particularly in its concentrated or solid form.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesEssential to protect eyes from splashes or dust.
Body Protection Laboratory coatA standard lab coat is required to protect against spills.
Respiratory Protection Fume hoodAll handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure the integrity of the compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. This compound is typically supplied as a solid or in a solution.[3] It should be stored at -20°C for long-term stability.[3]

Preparation of Solutions
  • Work in a Fume Hood: All manipulations of solid this compound or concentrated solutions must be conducted in a chemical fume hood.

  • Solvent Selection: this compound has varying solubility in common laboratory solvents.[3] Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare stock solutions.[1]

  • Weighing: If starting from a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Dissolving: Add the solvent to the solid this compound and vortex or sonicate until fully dissolved. For aqueous solutions, it is recommended not to store them for more than one day.[3]

Experimental Use

This compound is used in both in vitro and in vivo studies, typically at nanomolar to micromolar concentrations.[4] When adding this compound to cell cultures or administering it to animals, continue to wear appropriate PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure a safe laboratory environment. All chemical waste must be handled in accordance with local, state, and federal regulations.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be considered hazardous waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name of the chemical, and its concentration.

  • Solid Waste: Collect all contaminated solid waste in a separate, sealed, and labeled hazardous waste container.

  • Decontamination: Decontaminate work surfaces with a suitable cleaning agent after handling this compound.

  • Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.

The triphenylphosphonium component of this compound suggests that it may be persistent in the environment and exhibit aquatic toxicity.[5][6][7] Therefore, it is imperative that it is not disposed of down the drain.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the operational and conceptual frameworks associated with this compound, the following diagrams are provided.

AP39_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receipt Receiving and Inspection storage Storage at -20°C receipt->storage weighing Weighing in Fume Hood storage->weighing dissolving Solution Preparation weighing->dissolving experiment In Vitro / In Vivo Use dissolving->experiment liquid_waste Liquid Waste Collection experiment->liquid_waste solid_waste Solid Waste Collection experiment->solid_waste decontamination Decontamination of Surfaces experiment->decontamination ehs_pickup EHS Waste Pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup decontamination->ehs_pickup

Caption: A workflow diagram illustrating the key steps for safely handling and disposing of this compound.

AP39_Signaling_Pathway This compound Mechanism of Action This compound This compound Mitochondria Mitochondria This compound->Mitochondria Mitochondrial Targeting (via TPP+) H2S Hydrogen Sulfide (H₂S) Mitochondria->H2S H₂S Release Bioenergetics Modulation of Cellular Bioenergetics H2S->Bioenergetics Cytoprotection Cytoprotective Effects H2S->Cytoprotection

Caption: A simplified diagram showing the targeted delivery of H₂S to mitochondria by this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.